molecular formula C70H60ClN9O16 B15567323 Kistamicin B

Kistamicin B

Cat. No.: B15567323
M. Wt: 1318.7 g/mol
InChI Key: ACUGLGSAQKAJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kistamicin B is an oligopeptide.
isolated from Microtetraspora parvosata;  exhibits activity against influenza virus type A and moderate activity against Gram-(+) bacteria;  structure in first source

Properties

Molecular Formula

C70H60ClN9O16

Molecular Weight

1318.7 g/mol

IUPAC Name

34-chloro-25-(3,5-dihydroxyphenyl)-38,51-dihydroxy-22-[[3-(4-hydroxyphenyl)-2-(2-phenylethylcarbamoylamino)propanoyl]amino]-23,26,29,44,46-pentaoxo-7,36-dioxa-18,24,27,30,43,45-hexazanonacyclo[29.13.2.23,6.232,35.18,12.113,17.137,41.010,28.016,20]tripentaconta-3(53),4,6(52),8,10,12(51),13(50),14,16,19,32,34,37,39,41(47),48-hexadecaene-42-carboxylic acid

InChI

InChI=1S/C70H60ClN9O16/c71-49-27-38-12-19-55(49)96-56-30-39(11-18-54(56)84)61(69(92)93)80-64(87)51-22-36-8-15-46(16-9-36)95-57-31-41-26-48(62(57)85)37-10-17-47-42(33-73-50(47)28-37)29-53(74-63(86)52(23-35-6-13-43(81)14-7-35)76-70(94)72-21-20-34-4-2-1-3-5-34)65(88)77-59(40-24-44(82)32-45(83)25-40)67(90)79-60(41)68(91)78-58(38)66(89)75-51/h1-19,24-28,30-33,51-53,58-61,73,81-85H,20-23,29H2,(H,74,86)(H,75,89)(H,77,88)(H,78,91)(H,79,90)(H,80,87)(H,92,93)(H2,72,76,94)

InChI Key

ACUGLGSAQKAJRT-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Kistamicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 3, 2025

Abstract

Kistamicin B is a structurally divergent member of the Type V glycopeptide antibiotics (GPAs), a class of natural products renowned for their complex architecture and clinical significance. Unlike conventional GPAs such as vancomycin (B549263), which primarily inhibit bacterial cell wall synthesis by targeting peptidoglycan precursors, this compound and its congeners exhibit a distinct mode of action, conferring activity against otherwise resistant bacterial strains. This document provides an in-depth exploration of the molecular mechanism of action of this compound, detailing its biosynthesis, proposed antibacterial and antiviral activities, and the experimental methodologies used to elucidate these functions.

Introduction

This compound is produced by the actinomycete Microtetraspora parvosata. It belongs to the Type V glycopeptide antibiotics, which are characterized by a unique, highly crosslinked heptapeptide (B1575542) core. This structural complexity is crucial for their biological activity but also presents significant challenges for chemical synthesis, making fermentation the primary source of production[1][2][3]. This compound has demonstrated moderate activity against Gram-positive bacteria and notable antiviral activity against Influenza A virus[4]. Its structural divergence from typical GPAs, which target the D-Ala-D-Ala terminus of lipid II, suggests a different mechanism of action, making it a subject of significant interest in the quest for novel antibiotics to combat resistant pathogens[5][6].

The Unique Biosynthesis of the Kistamicin Core

The biological activity of this compound is intrinsically linked to its complex three-dimensional structure, which is forged during its biosynthesis. The core of Kistamicin is a heptapeptide assembled by a non-ribosomal peptide synthetase (NRPS). The defining feature of its maturation is the formation of three intramolecular crosslinks, a process catalyzed by only two cytochrome P450 monooxygenases (Oxy enzymes), a departure from the typical one-enzyme-per-crosslink rule in other GPAs[1][2][7].

The two key enzymes are:

  • OxyCkis : A remarkably promiscuous enzyme that catalyzes the formation of two crosslinks: the initial C-O-D ring and the final, unusual 15-membered A-O-B ring[1][7].

  • OxyAkis : This enzyme installs the DE aryl crosslink[1][7].

Recruitment of these Oxy enzymes to the growing peptide chain, which is tethered to the NRPS, is mediated by a conserved X-domain. This domain acts as a platform, ensuring the sequential and spatially controlled formation of the crosslinks[1][7][8][9].

Kistamicin Biosynthesis Pathway NRPS NRPS-bound Linear Heptapeptide Mono_Cyclic Mono-cyclic Intermediate (C-O-D ring) NRPS->Mono_Cyclic 1. First Cyclization OxyC1 OxyCkis OxyC1->NRPS Acts on Bi_Cyclic Bi-cyclic Intermediate (C-O-D, DE rings) Mono_Cyclic->Bi_Cyclic 2. Second Cyclization OxyA OxyAkis OxyA->Mono_Cyclic Acts on Tri_Cyclic Tri-cyclic Kistamicin Core (on NRPS) Bi_Cyclic->Tri_Cyclic 3. Final Cyclization OxyC2 OxyCkis OxyC2->Bi_Cyclic Acts on Kistamicin Released Kistamicin Tri_Cyclic->Kistamicin Cleavage TE Thioesterase (TE) TE->Tri_Cyclic X_domain X-domain Recruitment X_domain->OxyC1 X_domain->OxyA X_domain->OxyC2

Figure 1. Kistamicin Biosynthesis Pathway.

Antibacterial Mechanism of Action

Primary Target: Inhibition of Autolysins

The primary antibacterial mechanism of this compound is believed to be the inhibition of bacterial autolysins [5]. Autolysins are endogenous peptidoglycan hydrolases essential for various cellular processes, including cell wall remodeling, separation of daughter cells after division, and cell growth[5][10].

Unlike first-generation GPAs that directly sequester the D-Ala-D-Ala termini of Lipid II to halt peptidoglycan synthesis, Type V GPAs like this compound appear to bind to the peptidoglycan itself. This binding is thought to sterically hinder the access of autolysins to their substrate, effectively preventing the necessary remodeling and cleavage of the cell wall. This leads to a cessation of cell division and growth, and ultimately, cell death[5][6]. This distinct mechanism allows Type V GPAs to bypass the common vancomycin resistance mechanism (VanA, VanB), which involves the alteration of the peptidoglycan precursor terminus to D-Ala-D-Lac[5].

This compound Antibacterial Mechanism cluster_bacterium Gram-Positive Bacterium Kistamicin This compound PGN Peptidoglycan (PGN) Cell Wall Kistamicin->PGN Binds to PGN Autolysins Autolysin Enzymes Kistamicin->Autolysins Steric Hindrance (Inhibition) Remodeling Cell Wall Remodeling & Cell Division PGN->Remodeling Enables Autolysins->PGN Cleaves PGN for remodeling CellDeath Growth Arrest & Bacteriostasis Remodeling->CellDeath Blockage leads to

Figure 2. Proposed Antibacterial Mechanism of this compound.
Quantitative Data: Antibacterial Activity

Kistamicin exhibits moderate activity against Gram-positive bacteria. The available data on its Minimum Inhibitory Concentration (MIC) is summarized below.

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureus(Not specified)~2 / 12.5-25[2]

Note: The range of MIC values reported for S. aureus may reflect differences in testing conditions or strains.

Antiviral Mechanism of Action

Kistamicin A and B have been reported to possess antiviral activity, specifically against Influenza A virus[4]. However, the precise molecular mechanism underlying this activity has not been fully elucidated in the available literature. Based on the mechanisms of other antiviral peptides that target enveloped viruses like influenza, several hypotheses can be proposed:

  • Inhibition of Viral Entry: this compound could bind to glycoproteins on the viral envelope, such as hemagglutinin (HA), preventing the virus from attaching to host cell receptors (sialic acids)[11][12][13].

  • Disruption of Membrane Fusion: Alternatively, it might interfere with the conformational changes in HA that are necessary for the fusion of the viral envelope with the endosomal membrane, a critical step for releasing the viral genome into the cytoplasm[11][12].

  • Inhibition of Viral Release: Some glycopeptides can interfere with the function of neuraminidase (NA), the enzyme that cleaves sialic acid residues to allow newly formed virions to be released from the host cell.

Further research is required to identify the specific viral target and elucidate the exact antiviral mechanism of this compound.

Detailed Experimental Protocols

Purification of this compound
  • Source: this compound is produced by fermentation of Microtetraspora parvosata (e.g., strain ATCC 55076)[4].

  • Protocol Outline:

    • Cultivation: The producing organism is cultivated in a suitable liquid medium (e.g., R5 medium) in baffled flasks with vigorous shaking for several days at an optimal temperature (e.g., 27°C)[4].

    • Extraction: The culture broth is harvested, and the supernatant or mycelium is extracted with an organic solvent like ethyl acetate (B1210297) or butanol.

    • Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This typically includes:

      • Silica gel chromatography.

      • Size-exclusion chromatography (e.g., Sephadex LH-20).

      • Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA).

    • Characterization: The purified compound's identity and purity are confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[14].

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[15].

  • Method: Broth Microdilution (as per CLSI/EUCAST guidelines)[15][16][17].

    • Preparation of Antibiotic Dilutions: this compound is serially diluted (typically two-fold) in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)[15][16].

    • Inoculum Preparation: The bacterial strain to be tested is grown to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well[16].

    • Incubation: The plate is incubated under standard conditions (e.g., 37°C for 16-20 hours)[16].

    • Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed[15].

Bacterial Autolysis Assay

This assay measures the ability of a compound to inhibit the natural or induced breakdown of the bacterial cell wall by autolysins.

  • Protocol Outline:

    • Cell Preparation: Bacteria (e.g., S. aureus) are grown to the mid-exponential phase, harvested by centrifugation, and washed with a cold buffer (e.g., phosphate (B84403) buffer)[18].

    • Assay Setup: The washed cells are resuspended in an autolysis buffer (e.g., 50 mM Tris-HCl with 0.05% Triton X-100 to induce lysis) to a specific initial optical density (OD) at 600 nm[18].

    • Treatment: Different concentrations of this compound are added to the cell suspensions. A control group receives no antibiotic.

    • Monitoring Lysis: The OD600 of the suspensions is monitored over time at 37°C with gentle shaking. A decrease in OD indicates cell lysis.

    • Data Analysis: The rate of autolysis is calculated from the decrease in OD over time. Inhibition of autolysis is observed as a slower rate of OD decrease in the this compound-treated samples compared to the control[18].

Experimental Workflow for Mechanism of Action Start Start: this compound Compound MIC 1. Determine Antibacterial Spectrum (MIC Testing) Start->MIC AntiviralAssay 5. Investigate Antiviral Activity: Plaque Reduction Assay (Influenza A Virus) Start->AntiviralAssay Hypothesis Hypothesis Generation: Inhibition of Autolysis? MIC->Hypothesis AutolysisAssay 2. Test Hypothesis: Whole-Cell Autolysis Assay Hypothesis->AutolysisAssay EnzymeAssay 3. Confirm Target: In Vitro Assay with Purified Autolysins AutolysisAssay->EnzymeAssay If positive BindingAssay 4. Characterize Interaction: Binding Studies (e.g., SPR, ITC) Structural Biology (X-ray, NMR) EnzymeAssay->BindingAssay If positive End Elucidated Mechanism BindingAssay->End AntiviralAssay->End

Figure 3. Experimental Workflow for Investigating this compound's Mechanism.

Conclusion and Future Directions

This compound represents an intriguing class of glycopeptide antibiotics with a mode of action distinct from that of clinically established GPAs. Its biosynthesis involves a unique and promiscuous P450 enzyme, OxyCkis, which is responsible for creating its highly crosslinked and rigid structure. The primary antibacterial mechanism is proposed to be the inhibition of bacterial autolysins, a target that allows it to overcome conventional vancomycin resistance. While its antiviral activity against Influenza A is established, the molecular details of this action remain a key area for future investigation.

For drug development professionals, the novel mechanism of autolysin inhibition offers a promising avenue for developing antibiotics against multi-drug resistant Gram-positive pathogens. Future research should focus on:

  • Structural Biology: Obtaining co-crystal structures of this compound with its bacterial target(s) to enable structure-based drug design.

  • Antiviral Mechanism: Elucidating the specific viral protein targeted by this compound and its mode of inhibition.

  • Analogue Synthesis: Exploring semi-synthetic derivatives of the Kistamicin core to improve potency, spectrum, and pharmacokinetic properties.

A deeper understanding of the dual antibacterial and antiviral activities of this compound could pave the way for the development of a new generation of powerful anti-infective agents.

References

Kistamicin B: A Technical Guide to its Discovery, Origin, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and intricate biosynthetic pathway of Kistamicin B, a structurally unique glycopeptide antibiotic. The information is compiled from peer-reviewed scientific literature to facilitate further research and development in the field of natural product antibiotics.

Discovery and Origin

Kistamicin A and B were first identified and isolated from a novel strain of actinomycete, Microtetraspora parvosata subsp. kistnae (strain ATCC 55076), by researchers at the Bristol-Myers Squibb Research Institute in Tokyo, Japan[1]. This producing organism has also been classified under the genera Actinomadura and Nonomuraea in subsequent studies[2][3]. The kistamicins were initially noted for their antiviral properties against influenza A virus, alongside moderate antibacterial activity against Gram-positive bacteria[1].

Chemical Structure

The chemical structures of Kistamicin A and B were elucidated through a combination of chemical degradation and spectroscopic analysis[4]. They are classified as Type V glycopeptide antibiotics (GPAs), a group that includes complestatin[2][5]. These antibiotics are characterized by a heptapeptide (B1575542) backbone with extensive cross-linking.

Key structural features include:

  • A tricyclic ring structure[4].

  • Uncommon amino acid residues such as D-tyrosine and 3,5-dihydrophenylglycine[4].

  • A distinctive biphenyl (B1667301) ether bis-amino acid and a diphenyl substituted indole (B1671886) tris-amino acid[4].

  • An unusual 15-membered A-O-B aryl ether ring linkage[2][5].

  • A crosslinked tryptophan residue at position 2 of the heptapeptide[6].

This compound is distinguished from Kistamicin A by the presence of a phenethylamide group at its amino terminus[4].

Biological Activity and Mechanism of Action

This compound exhibits a moderate level of antibacterial activity against Gram-positive bacteria. It is generally less potent than clinically used GPAs like vancomycin[2]. Recent studies suggest that Type V GPAs, including kistamicin, may employ a different mechanism of action than traditional GPAs that inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. The proposed mechanism for this class of antibiotics involves the inhibition of autolysins, which are enzymes responsible for remodeling the bacterial cell wall during growth[6].

Quantitative Antibacterial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for kistamicin against Staphylococcus aureus.

CompoundOrganismMIC (μg/mL)Reference
KistamicinS. aureus~2 or 12.5-25[2]
VancomycinS. aureus0.5-1[2]

Biosynthesis of Kistamicin

The biosynthesis of kistamicin is a complex process involving a non-ribosomal peptide synthetase (NRPS) assembly line and a unique set of tailoring enzymes, particularly cytochrome P450 monooxygenases (Oxy enzymes)[2][7][8].

The Kistamicin Biosynthetic Gene Cluster

The gene cluster responsible for kistamicin production encodes four NRPS enzymes (KisI-KisL) that assemble the linear heptapeptide precursor on a peptidyl-carrier protein (PCP)[3]. The cluster is notable for containing only two genes for the Oxy enzymes (OxyAkis and OxyCkis) responsible for the three crucial aryl cross-linking reactions that form the rigid, three-dimensional structure of the molecule[2][5].

The Cyclization Cascade

The formation of the three crosslinks occurs while the peptide is still attached to the final NRPS module[6]. This process is mediated by the two Oxy enzymes, which are recruited to the NRPS-bound peptide via a specific interaction with a conserved recruitment domain known as the X-domain[6][8].

The cyclization follows a specific order:

  • First Crosslink (C-O-D ring): The enzyme OxyCkis initiates the cascade by catalyzing the formation of the first C-O-D aryl ether bond[8][9].

  • Second Crosslink (D-E ring): Next, OxyAkis is recruited to install the D-E aryl-aryl bond, a linkage characteristic of Type V GPAs[8][9].

  • Third Crosslink (A-O-B ring): In a remarkable display of catalytic promiscuity, OxyCkis acts a second time to form the unusual 15-membered A-O-B ring[5][8][9]. This bifunctional activity is a key feature that distinguishes kistamicin biosynthesis from that of other GPAs[5].

Finally, the mature, crosslinked kistamicin is cleaved from the NRPS by a thioesterase (TE) domain[3][9].

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of this compound on the NRPS.

Experimental Protocols

Detailed experimental protocols are outlined in the primary research articles. This section provides a summary of the key methodologies employed in the discovery and characterization of this compound.

Fermentation and Isolation
  • Producing Strain: Microtetraspora parvosata subsp. kistnae ATCC 55076[1].

  • Fermentation: The strain is cultivated in a suitable nutrient medium under controlled conditions to promote the production of the antibiotics. A typical approach involves inoculating a seed culture into a larger production medium, followed by incubation with shaking for several days[10].

  • Extraction: The fermentation broth is harvested, and the mycelial cake and supernatant are separated. The active compounds are extracted from both the mycelium and the broth using organic solvents such as acetone (B3395972) and ethyl acetate[10].

  • Purification: The crude extracts are concentrated and subjected to multiple rounds of chromatography to isolate Kistamicins A and B. Techniques like silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC) are commonly used[10].

Structure Elucidation
  • Spectroscopic Analysis: The purified compounds are analyzed using various spectroscopic methods to determine their chemical structure. This includes UV-Visible spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), and Mass Spectrometry (MS)[4][10].

  • Chemical Degradation: Controlled chemical reactions are performed to break down the molecule into smaller, identifiable fragments, which helps in confirming the connectivity and stereochemistry of the constituent amino acids[4].

Genetic and Biochemical Analysis of Biosynthesis
  • Genome Sequencing: The genome of the producing strain, Actinomadura parvosata subsp. kistnae, was sequenced to identify the biosynthetic gene cluster (BGC) responsible for kistamicin production[2].

  • Gene Inactivation and Heterologous Expression: To confirm the function of specific genes within the BGC, gene knockout experiments are performed. Additionally, key genes, such as those for the Oxy enzymes, can be expressed in a heterologous host (e.g., E. coli) for in vitro characterization[2][6].

  • Protein Purification and In Vitro Assays: The Oxy enzymes and the X-domain are expressed and purified. Their catalytic activity and interactions are then studied using in vitro assays with synthetic peptide substrates[6].

  • X-ray Crystallography: To understand the molecular basis of enzyme function and interaction, the three-dimensional structures of key proteins, such as the OxyAkis/X-domain complex, are determined using X-ray crystallography[6].

Experimental Workflow Diagram

Kistamicin_Workflow cluster_Discovery Discovery & Isolation cluster_Characterization Structural & Biological Characterization cluster_Biosynthesis Biosynthetic Investigation Fermentation Fermentation of ATCC 55076 Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Structure Structure Elucidation (NMR, MS, Degradation) Purification->Structure Activity Biological Activity Screening (Antiviral, Antibacterial) Purification->Activity Genome Genome Sequencing & BGC Identification Structure->Genome informs Biochem Biochemical Assays (In Vitro Reconstitution) Genome->Biochem Structure_Protein Protein Crystallography (OxyA/X-domain) Biochem->Structure_Protein

Caption: General experimental workflow for this compound.

References

Kistamicin B Production by Microtetraspora parvosata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kistamicin B, a unique glycopeptide antibiotic, is a secondary metabolite produced by the actinomycete Microtetraspora parvosata. This document provides a comprehensive technical overview of this compound, focusing on the producing organism, its biosynthesis, and relevant experimental methodologies. Kistamicins exhibit antiviral activity against influenza A virus and moderate antibacterial activity against Gram-positive bacteria. The structurally complex nature of Kistamicin, featuring a distinctive 15-membered A-O-B ring system, is of significant interest for the development of novel therapeutics. This guide consolidates key data and protocols to facilitate further research and development efforts.

The Producing Organism: Microtetraspora parvosata

Microtetraspora parvosata is a Gram-positive, filamentous bacterium belonging to the family Streptosporangiaceae. A specific strain, Microtetraspora parvosata subsp. kistnae (ATCC 55076), has been identified as a producer of Kistamicins A and B[1]. Members of the genus Microtetraspora are known for their ability to produce a variety of bioactive secondary metabolites.

Taxonomy and Morphology

The genus Microtetraspora is characterized by the formation of substrate and aerial mycelia, with the aerial mycelium bearing short chains of spores. While detailed morphological and genomic data for Microtetraspora parvosata is not extensively publicly available, general characteristics of the genus can be inferred from related species.

This compound: Structure and Biological Activity

This compound is a member of the glycopeptide antibiotic (GPA) family, a class of clinically important drugs often used as a last resort against resistant bacteria[2][3][4].

Chemical Structure

The structures of Kistamicins A and B have been elucidated through chemical degradation and spectral analysis. They are composed of D-tyrosine, 3,5-dihydrophenylglycine, a biphenyl (B1667301) ether bis-amino acid, and a diphenyl substituted indole (B1671886) tris-amino acid, forming a tricyclic ring structure. This compound is distinguished from Kistamicin A by the presence of a phenethylamide group at its amino terminal[5]. A key structural feature of kistamicins is the presence of three crosslinks, including an unusual 15-membered A-O-B ring[2][3][4].

Biological Activity

Kistamicins have demonstrated notable biological activities. The quantitative data available for their activity is summarized in the table below.

Biological Activity of Kistamicins
Antiviral Activity
TargetInfluenza virus type A[1]
Antibacterial Activity
SpectrumModerate activity against Gram-positive bacteria[1]
Mechanism of Action
Proposed for Type V GPAsInhibition of autolysins, which are peptidoglycan hydrolases involved in cell wall remodeling[6].

Biosynthesis of this compound

The biosynthesis of Kistamicin is a complex process involving a non-ribosomal peptide synthetase (NRPS) machinery and subsequent modifications by cytochrome P450 enzymes (Oxy enzymes)[3][6].

The Kistamicin Biosynthetic Gene Cluster

The gene cluster responsible for Kistamicin production encodes the NRPS, Oxy enzymes, and other necessary proteins. A key feature of this cluster is the presence of only two Oxy enzymes, despite the formation of three crosslinks in the final Kistamicin structure[2][3][7].

The Cyclization Cascade

The formation of the characteristic crosslinks in Kistamicin is catalyzed by two cytochrome P450 enzymes, OxyA and OxyC. This process occurs while the peptide is tethered to the NRPS and is mediated by a unique X-domain that recruits the Oxy enzymes[2][3][6][7]. The promiscuous nature of the OxyC enzyme allows it to catalyze the formation of multiple crosslinks[2][4][8].

The proposed cyclization cascade is as follows:

  • C-O-D Ring Formation: OxyC introduces the first crosslink.

  • D-E Ring Formation: OxyA then installs the second crosslink.

  • A-O-B Ring Formation: Finally, the versatile OxyC enzyme is believed to catalyze the formation of the unique 15-membered A-O-B ring[9].

Kistamicin_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) cluster_Oxy Oxy Enzyme Modifications cluster_Final Final Product Heptapeptide Heptapeptide Monocyclic_Peptide Monocyclic_Peptide Heptapeptide->Monocyclic_Peptide OxyC (C-O-D ring) Bicyclic_Peptide Bicyclic_Peptide Monocyclic_Peptide->Bicyclic_Peptide OxyA (D-E ring) Tricyclic_Peptide Tricyclic_Peptide Bicyclic_Peptide->Tricyclic_Peptide OxyC (A-O-B ring) Kistamicin_A Kistamicin_A Tricyclic_Peptide->Kistamicin_A Release from NRPS Kistamicin_B Kistamicin_B Kistamicin_A->Kistamicin_B Phenethylamide addition

Kistamicin Biosynthesis Pathway

Experimental Protocols

The following protocols are based on methodologies reported for the production and isolation of Kistamicin A from a related species and can be adapted for this compound production from Microtetraspora parvosata.

Cultivation of Microtetraspora parvosata
Parameter Condition
Medium R5 medium
Culture Volume 100 mL in 500 mL baffled Erlenmeyer flasks
Inoculum 2% (v/v) of a 2-day old preculture
Incubation Temperature 27 °C
Agitation 220 rpm on an orbital shaker
Fermentation Time 7 days
Extraction and Purification of Kistamicin

The following workflow outlines the key steps for extracting and purifying Kistamicins from the fermentation broth.

Extraction_Purification_Workflow Fermentation_Broth 7-Day Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Mycelium Kistamicin-containing Mycelium Centrifugation->Mycelium Supernatant Supernatant (discarded) Centrifugation->Supernatant Extraction Acetone (B3395972) Extraction (3x) Mycelium->Extraction Acetone_Extract Acetone Extract Extraction->Acetone_Extract Concentration Concentration under reduced pressure Acetone_Extract->Concentration Crude_Kistamicin Crude Kistamicin Extract Concentration->Crude_Kistamicin

Kistamicin Extraction Workflow

Protocol Details:

  • Cell Harvest: After 7 days of fermentation, the cells are collected by centrifugation[3].

  • Extraction: The mycelium containing Kistamicin is extracted three times with 500 mL of acetone[3].

  • Concentration: The resulting acetone extract is concentrated under reduced pressure to remove the solvent and yield the crude Kistamicin product[3].

  • Further Purification: Further purification steps, such as chromatography, would be necessary to isolate pure this compound.

Conclusion and Future Perspectives

Microtetraspora parvosata is a valuable source of the novel glycopeptide antibiotic this compound. The unique structural features and biological activities of this compound make it a compelling candidate for further investigation and development as a potential therapeutic agent. The elucidation of its biosynthetic pathway opens avenues for bioengineering and the generation of novel analogs with improved properties. The protocols and data presented in this guide provide a solid foundation for researchers to advance the study of this compound and its producing organism.

References

Unraveling the Structural Nuances of Kistamicins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide detailing the chemical structures of Kistamicin A and Kistamicin B has been compiled, offering researchers, scientists, and drug development professionals a granular look into these complex antiviral antibiotics. This whitepaper provides an in-depth comparison of the two molecules, supported by quantitative data, detailed experimental protocols, and visualizations of their structural relationship and biosynthetic pathway.

Kistamicins are a class of glycopeptide antibiotics that exhibit significant antiviral activity. Their intricate molecular architecture, characterized by a tricyclic peptide core, has been a subject of scientific inquiry. This guide clarifies the subtle yet critical differences between the two primary forms, Kistamicin A and this compound, to aid in future research and development efforts.

Core Structural Features of Kistamicins

Kistamicin A and B share a common macrocyclic peptide structure. This core is assembled from a series of amino acid residues, including D-tyrosine, 3,5-dihydrophenylglycine, a biphenyl (B1667301) ether bis-amino acid, and a diphenyl substituted indole (B1671886) tris-amino acid.[1] These components are intricately linked to form a rigid, tricyclic conformation. The molecular formula for Kistamicin A has been determined to be C₆₁H₅₁ClN₈O₁₅.

The defining difference between the two compounds lies at the amino terminus of the peptide chain. This compound is distinguished by the presence of a phenethylamide group attached to the N-terminus of Kistamicin A.[1] This seemingly minor addition has implications for the molecule's overall physicochemical properties and potentially its biological activity.

Comparative Physicochemical and Spectroscopic Data

Detailed analysis of Kistamicin A and B has yielded valuable quantitative data that underscores their structural similarities and differences. The following tables summarize key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of Kistamicin A and this compound

PropertyKistamicin AThis compound
Molecular FormulaC₆₁H₅₁ClN₈O₁₅C₆₉H₅₈ClN₉O₁₅
Molecular Weight1211.55 g/mol 1316.7 g/mol
AppearanceColorless needlesNot explicitly stated, presumed similar to Kistamicin A
Melting Point>300°C (decomposes)Not explicitly stated
UV λmax (MeOH)280 nmNot explicitly stated
SolubilitySoluble in DMSO, DMF; slightly soluble in methanol (B129727), ethanol; insoluble in water, acetone, chloroformSoluble in DMSO, DMF; slightly soluble in methanol, ethanol; insoluble in water, acetone, chloroform

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for Kistamicin A in Methanol-d₄

While the full tabulated data from the primary literature was not accessible, a 2019 study by Greule et al. reports the complete ¹H and ¹³C NMR assignments for Kistamicin A in methanol-d₄ in their supplementary information. Researchers are directed to this publication for the detailed spectral data. The study confirms the complex structure with numerous overlapping signals, necessitating advanced 2D NMR techniques for full assignment.

Note: Detailed, publicly available NMR and mass spectrometry data for this compound were not found in the reviewed literature. The characterization of this compound has been primarily in relation to Kistamicin A.

Experimental Protocols

The isolation and structural elucidation of Kistamicins A and B involved a series of meticulous experimental procedures, as outlined in the foundational work by Naruse et al. (1993).

Isolation and Purification of Kistamicins
  • Fermentation: Kistamicins are produced by the fermentation of Microtetraspora parvosata subsp. kistnae (ATCC 55076).

  • Extraction: The culture broth is centrifuged to separate the mycelium. The mycelial cake is then extracted with methanol.

  • Initial Purification: The methanol extract is concentrated and subjected to a series of solvent partitions to remove lipids and other impurities.

  • Chromatography: The crude extract is then purified using a combination of column chromatography techniques, including silica (B1680970) gel chromatography and reverse-phase high-performance liquid chromatography (HPLC), to yield pure Kistamicin A and B.

Structural Elucidation Methodologies

The structures of Kistamicin A and B were determined through a combination of spectroscopic and chemical methods:

  • Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weights of the compounds and their fragments.

  • NMR Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the sequence of amino acid residues.

  • Amino Acid Analysis: Acid hydrolysis of the kistamicins followed by amino acid analysis identified the constituent amino acids.

  • Chemical Degradation: Selective chemical degradation was employed to confirm the nature and linkage of the various structural subunits.

Visualizing the Kistamicin Structure and Biosynthesis

To better understand the relationship between Kistamicin A and B, as well as the biosynthetic pathway leading to their formation, the following diagrams have been generated.

Kistamicin_Relationship Kistamicin_A Kistamicin A (C₆₁H₅₁ClN₈O₁₅) Kistamicin_B This compound (C₆₉H₅₈ClN₉O₁₅) Kistamicin_A->Kistamicin_B + Phenethylamide Phenethylamide Group Phenethylamide->Kistamicin_B

Caption: Structural relationship between Kistamicin A and B.

Kistamicin_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) cluster_Modification Post-Translational Modification AA_Precursors Amino Acid Precursors Linear_Peptide Linear Heptapeptide AA_Precursors->Linear_Peptide NRPS Assembly Crosslinking Oxidative Crosslinking (Oxy Enzymes) Linear_Peptide->Crosslinking Kistamicin_A_Core Kistamicin A Core Structure Crosslinking->Kistamicin_A_Core Kistamicin_A Kistamicin A Kistamicin_A_Core->Kistamicin_A Phenethylamidation Phenethylamidation Kistamicin_A->Phenethylamidation Kistamicin_B This compound Phenethylamidation->Kistamicin_B

Caption: Simplified workflow of Kistamicin biosynthesis.

Conclusion

This technical guide provides a consolidated overview of the chemical structures of Kistamicin A and this compound, emphasizing the key differentiator being the N-terminal phenethylamide group in this compound. While comprehensive quantitative data for this compound remains elusive in publicly accessible literature, the detailed information on Kistamicin A provides a strong foundation for further investigation into this promising class of antiviral compounds. The provided experimental frameworks and visualizations serve as a valuable resource for researchers aiming to build upon the existing knowledge of kistamicins.

References

Spectroscopic and Biosynthetic Insights into Kistamicin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the antiviral antibiotic Kistamicin B, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. It also details the experimental protocols utilized for the characterization of the closely related Kistamicin A, presumed to be analogous for this compound, and outlines the biosynthetic pathway of Kistamicins.

Mass Spectrometry Data for this compound

High-resolution mass spectrometry (HRMS) is a critical tool for the determination of the elemental composition and exact mass of a molecule. For this compound, the following mass spectrometry data has been reported:

ParameterValueReference
Molecular Formula C70H60ClN9O16[1]
Molecular Weight 1318.73 Da[1]

Experimental Protocol (Inferred from Kistamicin A analysis):

High-resolution mass spectra for Kistamicin A were obtained on a TripleTOF 5600 instrument (ABSciex) with a Nanospray III interface.[2] The sample, dissolved in milliQ water, was first desalted on an Agilent C18 trap (0.3 × 5 mm, 5 µm) for 3 minutes at a flow rate of 30 µL/min.[2] Chromatographic separation was achieved using a Vydac Everest C18 column (300 Å, 5 µm, 150 mm × 150 µm) at a flow rate of 1 µL/min, with a gradient of 10–60% buffer B over 30 minutes (Buffer A: 1% MeCN/0.1% formic acid; Buffer B: 80% MeCN/0.1% formic acid).[2] A TOF MS scan was performed across an m/z range of 200–2400 for 0.5 seconds, followed by information-dependent acquisition of up to 10 peptides across m/z 40–2400 (0.05 seconds per spectrum).[2]

NMR Spectroscopic Data for this compound

Experimental Protocol (Inferred from Kistamicin A analysis):

NMR spectra for Kistamicin A were recorded at 298 K on a Bruker Avance 700 spectrometer.[5] ¹H and ¹³C NMR spectra were recorded at 700 MHz and 175 MHz, respectively.[5] The residual protonated signal in methanol-d₄ (δH 3.31) and the central peak of the methanol-d₄ septet (δC 49.0) were used as internal standards.[2]

Biosynthesis of Kistamicins

Kistamicins are non-ribosomally synthesized peptides, a common pathway for the production of complex natural products in microorganisms. The biosynthesis involves large multi-domain enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). The process is followed by a series of post-translational modifications, including oxidative cross-linking catalyzed by Cytochrome P450 "Oxy" enzymes, which are crucial for the final, rigid structure of the molecule.

The biosynthetic gene cluster for Kistamicin contains genes encoding for four large NRPS enzymes. A unique feature of glycopeptide antibiotic biosynthesis, including that of Kistamicin, is the presence of an "X-domain" at the C-terminus of the final NRPS module. This X-domain is responsible for recruiting the Oxy enzymes to the NRPS-bound peptide to facilitate the necessary cyclization reactions.

Below is a logical workflow illustrating the key stages in the biosynthesis of the Kistamicin peptide backbone and its subsequent modification.

Kistamicin_Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line cluster_Modification Post-NRPS Modification cluster_FinalProduct Final Product NRPS_Initiation Initiation Module (Amino Acid Loading) NRPS_Elongation Elongation Modules (Peptide Bond Formation) NRPS_Initiation->NRPS_Elongation Peptide Chain Growth NRPS_Termination Termination Module (with X-domain) NRPS_Elongation->NRPS_Termination Oxy_Recruitment Recruitment of Oxy Enzymes via X-domain NRPS_Termination->Oxy_Recruitment Linear Peptide Precursor Oxidative_Crosslinking Oxidative Cross-linking (Cyclization) Oxy_Recruitment->Oxidative_Crosslinking Enzyme-Peptide Complex Release Release of Mature Kistamicin Peptide Oxidative_Crosslinking->Release Kistamicin_B This compound Release->Kistamicin_B

Caption: Conceptual workflow of Kistamicin biosynthesis.

Structural Context

Kistamicins A and B share a common structural core, forming a tricyclic ring structure composed of D-tyrosine, 3,5-dihydrophenylglycine, a biphenyl (B1667301) ether bis-amino acid, and a diphenyl substituted indole (B1671886) tris-amino acid.[3][4] The key structural difference is that this compound possesses a phenethylamide group at the amino terminus of Kistamicin A.[3][4] This structural similarity suggests that the spectroscopic and biosynthetic methodologies are highly conserved between the two compounds.

References

Kistamicin B: A Technical Overview of its Antiviral and Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Introduction

Kistamicin B is a novel glycopeptide antibiotic that has demonstrated a noteworthy dual spectrum of activity against both viral and bacterial pathogens. Produced by the actinomycete Microtetraspora parvosata subsp. kistnae, this compound exhibits potent activity against Influenza A virus and a moderate inhibitory effect on various Gram-positive bacteria. Its unique structural attributes, which differentiate it from conventional glycopeptides like vancomycin, are thought to be the basis for its distinct antiviral properties. This technical guide provides a comprehensive analysis of the currently available data on the antiviral and antibacterial spectrum of this compound, including quantitative data, detailed experimental methodologies, and a proposed mechanism of action.

Antibacterial Spectrum of this compound

This compound has demonstrated a moderate level of activity against a range of Gram-positive bacteria. The available quantitative data on its Minimum Inhibitory Concentration (MIC) is summarized in the table below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Gram-Positive Bacteria
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus~2 - 25

Note: Data is limited and further studies are required to establish a comprehensive antibacterial spectrum.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC values for this compound against Gram-positive bacteria are typically determined using the broth microdilution method. A standardized bacterial inoculum is introduced to a series of wells containing serial dilutions of this compound in a suitable broth medium, such as Mueller-Hinton Broth (MHB). The microtiter plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Bacterial Culture (e.g., S. aureus) E Inoculation with Bacterial Suspension A->E B This compound Stock Solution D Serial Dilution of This compound in MHB B->D C Mueller-Hinton Broth C->D D->E F Incubate at 37°C for 18-24 hours E->F G Observe for Visible Growth F->G H Determine MIC G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Spectrum of this compound

This compound has shown significant antiviral activity, specifically against Influenza A virus. It has been reported to be more potent than both Kistamicin A and the commonly used antiviral drug, ribavirin.

Antiviral Activity Data
Experimental Protocol: Antiviral Activity Assay (Cytopathic Effect Inhibition)

The antiviral activity of this compound against Influenza A virus is commonly assessed using a cytopathic effect (CPE) inhibition assay. This method involves the infection of a susceptible cell line, such as Madin-Darby Canine Kidney (MDCK) cells, with a known amount of the virus. The infected cells are then treated with various concentrations of this compound. The ability of the compound to inhibit the virus-induced cell death (cytopathic effect) is then measured, typically by staining the remaining viable cells with a dye like crystal violet. The concentration of this compound that inhibits the CPE by 50% is determined as the EC50 value.

Antiviral_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Analysis A MDCK Cell Culture D Infect MDCK Cells with Influenza A A->D B Influenza A Virus Stock B->D C This compound Stock Solution E Treat with Serial Dilutions of this compound C->E D->E F Incubate for 48-72 hours E->F G Assess Cytopathic Effect (CPE) F->G H Stain with Crystal Violet G->H I Determine EC50 H->I

Caption: Workflow for the antiviral Cytopathic Effect (CPE) inhibition assay.

Proposed Mechanism of Action

The unique chemical structure of this compound, particularly the presence of a lipophilic substituent at the terminal amine, is believed to be crucial for its antiviral activity. While the precise molecular target has not been definitively identified, it is hypothesized that this compound interferes with an early stage of the influenza virus life cycle, potentially inhibiting the fusion of the viral envelope with the host cell membrane. This mechanism would prevent the release of the viral genome into the host cell, thereby halting the replication process.

Proposed Signaling Pathway of Influenza Virus Entry and Inhibition by this compound

Influenza_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virion Receptor Sialic Acid Receptor Virus->Receptor Attachment HA Hemagglutinin (HA) Endosome Endosome Receptor->Endosome Endocytosis Fusion Membrane Fusion Endosome->Fusion Acidification Release Viral RNA Release Fusion->Release KistamicinB This compound KistamicinB->Fusion Inhibits

Caption: Proposed mechanism of this compound inhibiting influenza virus entry.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel antiviral and antibacterial agents. Its potent activity against Influenza A virus warrants further investigation to elucidate its precise mechanism of action and to quantify its efficacy against a broader range of influenza strains, including resistant variants. In the antibacterial realm, a more comprehensive evaluation of its spectrum of activity against various Gram-positive pathogens is necessary. Future research should focus on structure-activity relationship studies to optimize its dual-action profile and to enhance its therapeutic potential. The unique scaffold of this compound offers a valuable platform for the design of next-generation anti-infective drugs.

Structural Determination of Kistamicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kistamicin B is a complex glycopeptide antibiotic that belongs to the vancomycin (B549263) group. Its intricate tricyclic structure, composed of unique amino acid residues, presents a significant challenge for structural elucidation. This technical guide provides a comprehensive overview of the methodologies employed in determining the structure of this compound, with a focus on the key experimental protocols and data analysis. While the complete NMR spectroscopic data for this compound is not publicly available, this guide compiles the known structural information, mass spectrometry data, and representative experimental procedures to serve as a valuable resource for researchers in the field of natural product chemistry and drug development.

Introduction

This compound, an antiviral and antibacterial agent, is a natural product isolated from the fermentation broth of Amycolatopsis parvosata. Its structural complexity is characterized by a highly crosslinked heptapeptide (B1575542) backbone. The definitive structure was established through a combination of chemical degradation and extensive spectroscopic analysis. This document outlines the key experimental steps and data interpretation involved in this process.

Core Structure of this compound

The fundamental structure of this compound is a tricyclic heptapeptide. It shares a common core with Kistamicin A, with the primary difference being a phenethylamide group at the amino terminus of this compound.[1] The core structure is composed of the following key amino acid residues:

These residues are interconnected to form a rigid, three-dimensional conformation, which is crucial for its biological activity.

G Core Structural Components of this compound Kistamicin_B This compound Tricyclic_Core Tricyclic Heptapeptide Core Kistamicin_B->Tricyclic_Core comprises Phenethylamide Phenethylamide Group (at N-terminus) Kistamicin_B->Phenethylamide D_Tyrosine D-Tyrosine Tricyclic_Core->D_Tyrosine DHGP 3,5-dihydrophenylglycine Tricyclic_Core->DHGP Biphenyl_Ether Biphenyl Ether bis-amino acid Tricyclic_Core->Biphenyl_Ether Indole_Tris_AA Diphenyl Substituted Indole tris-amino acid Tricyclic_Core->Indole_Tris_AA

Figure 1: Logical relationship of the core structural components of this compound.

Experimental Protocols

The structural determination of this compound involves a multi-step process encompassing isolation, purification, and detailed spectroscopic analysis.

Isolation and Purification of this compound

The following protocol is a representative procedure for the isolation and purification of Kistamicins from Amycolatopsis parvosata.

G Isolation and Purification Workflow Start Start: Fermentation of Amycolatopsis parvosata Centrifugation Centrifugation Start->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant (discarded) Centrifugation->Supernatant Extraction Extraction with Dichloromethane (B109758)/Methanol (B129727) Mycelial_Cake->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Diol Column Chromatography Crude_Extract->Column_Chromatography Elution Stepwise Gradient Elution (Dichloromethane/Methanol) Column_Chromatography->Elution Fraction_Collection Fraction Collection and Analysis Elution->Fraction_Collection Purified_Kistamicins Purified Kistamicins (A and B) Fraction_Collection->Purified_Kistamicins

Figure 2: A representative workflow for the isolation and purification of Kistamicins.

Methodology:

  • Fermentation: Amycolatopsis parvosata is cultured in a suitable medium (e.g., R5 medium) to produce Kistamicins.

  • Harvesting: The fermentation broth is centrifuged to separate the mycelial cake from the supernatant.

  • Extraction: The mycelial cake is extracted with a solvent mixture, typically dichloromethane and methanol, to solubilize the Kistamicins.

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to column chromatography. A LiChroprep Diol column is effective for this purpose.

  • Elution: A stepwise gradient of dichloromethane and methanol is used to elute the compounds from the column.

  • Fraction Analysis: Fractions are collected and analyzed (e.g., by HPLC) to identify those containing this compound.

  • Final Purification: Fractions containing the desired compound are pooled and concentrated to yield purified this compound.

Spectroscopic Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of this compound.

Representative Protocol:

  • Sample Preparation: A solution of purified this compound is prepared in a suitable solvent (e.g., milliQ water with a small percentage of acetonitrile (B52724) and formic acid).

  • Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer. A C18 reversed-phase column is typically used with a water/acetonitrile gradient containing formic acid.

  • Ionization: Electrospray ionization (ESI) is a common method for generating ions of the analyte.

  • Mass Analysis: The ions are analyzed in a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Mass spectra are acquired over a relevant m/z range.

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is the primary technique for elucidating the detailed connectivity and stereochemistry of this compound.

Representative Protocol:

  • Sample Preparation: A sample of purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or methanol-d₄).

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • ¹H NMR: Provides information about the proton environments in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the three-dimensional structure.

  • Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation, phasing, baseline correction) and analyzed to assign all proton and carbon signals and to piece together the molecular structure.

G NMR-Based Structural Elucidation Workflow Start Purified this compound NMR_Acquisition Acquire 1D & 2D NMR Spectra (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Start->NMR_Acquisition Data_Processing Process NMR Data NMR_Acquisition->Data_Processing Signal_Assignment Assign ¹H and ¹³C Signals Data_Processing->Signal_Assignment Fragment_Assembly Assemble Structural Fragments using COSY and HMBC Signal_Assignment->Fragment_Assembly Stereochemistry Determine Stereochemistry using NOESY and Coupling Constants Fragment_Assembly->Stereochemistry Final_Structure Propose Final Structure Stereochemistry->Final_Structure

Figure 3: A logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Data Presentation

Mass Spectrometry Data

The following table summarizes the high-resolution mass spectrometry data for Kistamicin A, which is structurally very similar to this compound, differing by the absence of the phenethylamide group.

ParameterValue
Molecular FormulaC₆₁H₅₁ClN₈O₁₅
Calculated [M-H]⁻1169.3090
Observed [M-H]⁻1169.3159

Data obtained for Kistamicin A from Greule et al., 2019.

NMR Spectroscopic Data

Detailed ¹H and ¹³C NMR chemical shift data for this compound are not available in the public domain at the time of this writing. The original 1993 publication by Naruse et al. contains this information but is not readily accessible. More recent studies have focused on the biosynthesis and structure of Kistamicin A, and while NMR spectra were recorded, the full dataset for this compound has not been published.

For reference purposes, researchers may consult the NMR data of closely related glycopeptide antibiotics such as Complestatin or Vancomycin, which share some structural motifs.

¹H and ¹³C NMR Data for this compound
Specific chemical shift data for this compound is not publicly available in the reviewed literature.
Researchers are advised to consult the original 1993 publication by Naruse et al. or perform de novo NMR analysis on a purified sample.

Crystallographic Data

To date, no crystallographic data for this compound has been reported in the literature. The determination of its solid-state structure via X-ray crystallography would provide invaluable insights into its three-dimensional conformation and intermolecular interactions.

Conclusion

The structural determination of this compound is a complex undertaking that relies on a combination of sophisticated isolation and spectroscopic techniques. While the complete NMR dataset for this compound remains elusive in publicly accessible literature, the foundational knowledge of its core structure, combined with mass spectrometry data and representative experimental protocols, provides a solid framework for researchers. Future work, including the acquisition and publication of detailed 2D NMR data and the successful crystallization of this compound, will be instrumental in further understanding its structure-activity relationship and potential for therapeutic development.

References

Unraveling the Tricyclic Core of Kistamicins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the unique tricyclic ring structure of Kistamicins, a class of glycopeptide antibiotics with divergent biological activities. This document details the biosynthesis of the complex kistamicin core, the enzymes involved in its formation, and the experimental protocols used to elucidate its structure and function.

Introduction to Kistamicins

Kistamicins are structurally complex natural products belonging to the glycopeptide antibiotic (GPA) family.[1][2][3] Unlike many other GPAs, such as vancomycin, Kistamicins possess a unique tricyclic ring system, including an unusual 15-membered A-O-B ring.[1][2][3] This distinct architecture is biosynthesized by a series of enzymatic reactions, primarily catalyzed by cytochrome P450 enzymes (Oxy enzymes).[1][2][3] Kistamicins have demonstrated antiviral activity, notably against influenza A virus, in addition to moderate antibacterial activity against Gram-positive bacteria.[4]

The Tricyclic Core: Structure and Biosynthesis

The defining feature of the Kistamicin scaffold is its rigid, crosslinked heptapeptide (B1575542) backbone. This structure is formed through a series of cyclization reactions orchestrated by a dedicated set of biosynthetic enzymes.

The Kistamicin Biosynthetic Gene Cluster

The genetic blueprint for Kistamicin production is encoded within a biosynthetic gene cluster (BGC). This cluster contains genes for the non-ribosomal peptide synthetase (NRPS) machinery responsible for assembling the linear peptide precursor, as well as the crucial Oxy enzymes that catalyze the formation of the characteristic tricyclic structure.[1]

The Cyclization Cascade: Roles of OxyA and OxyC

The formation of the three crosslinks in the Kistamicin core is remarkably carried out by only two cytochrome P450 enzymes: OxyAkis and OxyCkis.[1][5] The cyclization proceeds in a specific sequence:

  • C-O-D Ring Formation: The first cyclization is catalyzed by OxyCkis.[6]

  • D-E Ring Formation: Subsequently, OxyAkis installs the second crosslink.[6]

  • A-O-B Ring Formation: In a final and unusual step, OxyCkis acts a second time to form the distinctive 15-membered A-O-B ring.[6]

This dual action of OxyCkis highlights its promiscuous catalytic activity, a unique feature in glycopeptide biosynthesis.[1][7] The recruitment of these Oxy enzymes to the NRPS-bound peptide is mediated by a specific X-domain located at the C-terminus of the NRPS.[1][8]

A diagram illustrating the Kistamicin biosynthetic pathway is presented below:

Kistamicin_Biosynthesis Kistamicin Biosynthetic Pathway NRPS Non-Ribosomal Peptide Synthetase (NRPS) LinearPeptide Linear Heptapeptide Precursor NRPS->LinearPeptide Assembly X_domain X-domain LinearPeptide->X_domain OxyC1 OxyCkis MonoCyclic Monocyclic Intermediate (C-O-D ring) OxyC1->MonoCyclic Catalyzes MonoCyclic->X_domain OxyA OxyAkis BiCyclic Bicyclic Intermediate (C-O-D and D-E rings) OxyA->BiCyclic Catalyzes BiCyclic->X_domain OxyC2 OxyCkis Kistamicin Kistamicin (Tricyclic Core) OxyC2->Kistamicin Catalyzes X_domain->OxyC1 Recruitment X_domain->OxyA Recruitment X_domain->OxyC2 Recruitment

Caption: The biosynthetic pathway of Kistamicin, highlighting the sequential action of Oxy enzymes.

Quantitative Data

This section summarizes the available quantitative data for Kistamicin and its biosynthetic enzymes.

Biological Activity of Kistamicin
CompoundOrganism/VirusActivity TypeValueReference
KistamicinStaphylococcus aureusMIC~2 µg/mL / 12.5–25 µg/mL[4]
VancomycinStaphylococcus aureusMIC0.5–1 µg/mL[4]
KistamicinInfluenza A VirusAntiviral ActivityReported, but specific IC50 values are not publicly available.[4]
Enzyme Binding Affinities
EnzymeLigandAffinity (Kd)Reference
OxyAkisImidazole (B134444)120 µM[5]
OxyCkisImidazole84 µM[5][9]
OxyCkisX-domain6.1 µM[1]
OxyAkisX-domain10.4 µM[1]

Note: Further kinetic data such as Km and kcat for the Oxy enzymes are not currently available in the public domain.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of Kistamicin and its biosynthetic machinery.

Production and Isolation of Kistamicin

A detailed protocol for the fermentation and isolation of Kistamicin is not publicly available. The producing organism is Actinomadura parvosata subsp. kistnae.[4] General methods for the production and isolation of antibiotics from actinomycetes would be applicable.

Heterologous Expression and Purification of Oxy Enzymes

The following protocol is a summary of the methods described by Greule et al. (2019) and Haslinger et al. (2022).[1][5]

Workflow for Oxy Enzyme Purification:

Purification_Workflow Purification of Recombinant Oxy Enzymes Cloning Gene Cloning into Expression Vector Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (Autoinduction Media) Transformation->Expression CellLysis Cell Lysis (Sonication) Expression->CellLysis Centrifugation1 Centrifugation (Clarification) CellLysis->Centrifugation1 NiNTA Ni-NTA Affinity Chromatography Centrifugation1->NiNTA AnionExchange Anion Exchange Chromatography NiNTA->AnionExchange SEC Size Exclusion Chromatography AnionExchange->SEC PureProtein Pure Oxy Enzyme SEC->PureProtein

Caption: A generalized workflow for the purification of OxyA and OxyC enzymes.

Detailed Steps:

  • Gene Synthesis and Cloning: The genes for OxyAkis and OxyCkis are codon-optimized for E. coli expression and cloned into a suitable expression vector.[1]

  • Protein Expression: The expression constructs are transformed into an E. coli expression strain. Protein expression is carried out in autoinduction media supplemented with a heme precursor (δ-aminolevulinic acid) at 16-18°C for 72 hours.[5]

  • Cell Lysis and Clarification: Harvested cells are resuspended in a lysis buffer and disrupted by sonication. The cell lysate is clarified by centrifugation to remove cell debris.

  • Affinity Chromatography: The soluble fraction is loaded onto a Ni-NTA affinity column. The His-tagged Oxy enzymes are eluted with an imidazole gradient.

  • Ion-Exchange Chromatography: The eluate from the affinity chromatography step is further purified using anion-exchange chromatography.

  • Size-Exclusion Chromatography: The final purification step involves size-exclusion chromatography to obtain highly pure and homogenous protein.

X-ray Crystallography of the OxyAkis/X-domain Complex

The following is a summary of the crystallization and data collection parameters as described by Greule et al. (2019).[1]

ParameterValue
Crystallization Method Sitting-drop vapor diffusion
Protein Concentration Not specified
Reservoir Solution Not specified
Temperature Not specified
X-ray Source Synchrotron
Wavelength Not specified
Detector Not specified
Space Group Not specified
Unit Cell Dimensions Not specified
Resolution 2.6 Å
Rwork / Rfree Not specified
PDB ID Not publicly available

Note: Detailed parameters for data collection and refinement are not fully available in the primary literature.

NMR Spectroscopy for Kistamicin Structure Elucidation

The structure of Kistamicin A was determined using a combination of 1D and 2D NMR spectroscopy.[1]

Key NMR Experiments:

  • 1H NMR

  • 13C NMR

  • HSQC (Heteronuclear Single Quantum Coherence)

  • HMBC (Heteronuclear Multiple Bond Correlation)

Experimental Parameters:

ParameterValue
Solvent Methanol-d4 for 1H and 13C assignments; DMSO-d6 also used.[1]
Temperature Not specified
Spectrometer Frequency Not specified
Referencing Not specified

Note: Detailed acquisition and processing parameters for the NMR experiments are not fully described in the primary literature.

Conclusion

The tricyclic core of Kistamicins represents a fascinating example of nature's ability to construct complex molecular architectures. The elucidation of its biosynthetic pathway, particularly the discovery of the dual-acting OxyCkis enzyme, has provided significant insights into the biosynthesis of glycopeptide antibiotics. This technical guide summarizes the current understanding of the Kistamicin core, providing a valuable resource for researchers in natural product chemistry, enzymology, and drug discovery. Further research is needed to fully characterize the kinetic properties of the biosynthetic enzymes and to explore the full therapeutic potential of this unique class of molecules.

References

The Pivotal Role of Cytochrome P450 Oxygenases in Kistamicin Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kistamicin, a unique member of the glycopeptide antibiotic (GPA) family, exhibits a complex, highly crosslinked heptapeptide (B1575542) structure essential for its biological activity. Unlike typical GPAs, the biosynthesis of kistamicin's three critical aryl crosslinks is catalyzed by only two cytochrome P450 enzymes (Oxy enzymes): OxyA (KisN) and OxyC (KisO).[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the function of these crucial enzymes, summarizing key quantitative data, detailing experimental protocols, and visualizing the biosynthetic and experimental workflows.

The Kistamicin Cyclization Cascade: An Unconventional Pathway

The biosynthesis of kistamicin diverges significantly from the canonical GPA pathways. The kistamicin gene cluster in Actinomadura parvosata encodes only two Oxy enzymes, necessitating a bifunctional role for one of them to achieve the final tricyclic structure.[7] Through a combination of gene deletion studies and in vitro reconstitution, the cyclization cascade has been elucidated.[1][4]

The process begins with the non-ribosomal peptide synthetase (NRPS) machinery assembling the linear heptapeptide precursor. The Oxy enzymes are recruited to this NRPS-bound peptide via a conserved X-domain located on the final NRPS module.[1][4][7][8] The sequence of events is as follows:

  • First Crosslink (C-O-D Ring): The OxyC enzyme (KisO) catalyzes the initial oxidative crosslinking to form the C-O-D aryl ether linkage.[1][4]

  • Second Crosslink (D-E Ring): Subsequently, the OxyA enzyme (KisN) is recruited to install the second crosslink, an aryl-aryl bond forming the D-E ring.[1][4]

  • Third Crosslink (A-O-B Ring): It is strongly hypothesized that the promiscuous OxyC enzyme then acts a second time to catalyze the formation of the unusual 15-membered A-O-B ring, completing the tricyclic core of kistamicin.[1]

This sequential action, particularly the bifunctionality of OxyC, represents a significant departure from the one-enzyme-per-crosslink paradigm observed in the biosynthesis of other GPAs like vancomycin.[4][7]

Visualizing the Kistamicin Biosynthetic Pathway

The following diagram illustrates the proposed cyclization cascade mediated by the Oxy enzymes.

Kistamicin_Biosynthesis cluster_NRPS NRPS-Bound Peptide Synthesis cluster_Oxy Oxy-Mediated Cyclization Linear_Heptapeptide Linear Heptapeptide (Bound to PCP-X Domain) OxyC_1 OxyC (KisO) Linear_Heptapeptide->OxyC_1 Recruitment by X-Domain Monocyclic_Intermediate Monocyclic Intermediate (C-O-D Ring) OxyC_1->Monocyclic_Intermediate Catalyzes 1st Crosslink OxyA OxyA (KisN) Bicyclic_Intermediate Bicyclic Intermediate (C-O-D and D-E Rings) OxyA->Bicyclic_Intermediate Catalyzes 2nd Crosslink OxyC_2 OxyC (KisO) Tricyclic_Kistamicin Tricyclic Kistamicin A OxyC_2->Tricyclic_Kistamicin Catalyzes 3rd Crosslink (Hypothesized) Monocyclic_Intermediate->OxyA Substrate for OxyA Bicyclic_Intermediate->OxyC_2 Substrate for 2nd OxyC action Release Release from NRPS (TE Domain) Tricyclic_Kistamicin->Release in_vivo_workflow cluster_genetics Genetic Manipulation cluster_analysis Metabolite Analysis Vector_Construction Construct Δoxy Deletion Vector Conjugation Intergeneric Conjugation (E. coli to A. parvosata) Vector_Construction->Conjugation Selection Select Exconjugants & Screen for Mutants Conjugation->Selection Verification Verify Deletion by PCR & Southern Blot Selection->Verification Cultivation Cultivate WT and Mutant Strains Verification->Cultivation Verified Mutants Extraction Solvent Extraction of Culture Broth Cultivation->Extraction HPLCMS Analyze Extracts by HPLC-MS Extraction->HPLCMS Comparison Compare Metabolite Profiles HPLCMS->Comparison in_vitro_workflow cluster_protein Protein Production cluster_assay Biochemical Assays Cloning Clone oxy Genes into Expression Vector Expression Heterologous Expression in E. coli Cloning->Expression Purification Ni-NTA Affinity Purification Expression->Purification QC Confirm Protein Integrity (SDS-PAGE, CO-Spectrum) Purification->QC Binding_Assay Analyze Oxy-X Interaction (ITC / Native PAGE) QC->Binding_Assay Purified Oxy Enzyme Activity_Assay In Vitro Reconstitution with NADPH & Redox Partners QC->Activity_Assay Purified Oxy Enzyme Substrate_Prep Prepare PCP-X-Bound Peptide Substrate Substrate_Prep->Binding_Assay Substrate_Prep->Activity_Assay Analysis Analyze Products by HPLC-MS Activity_Assay->Analysis

References

Kistamicin B: An Unexplored Potential Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

Introduction

Kistamicin B, a glycopeptide antibiotic produced by the actinomycete Microtetraspora parvosata, has been identified as an agent with activity against the influenza A virus.[1] While initial discovery highlighted its antiviral potential, detailed quantitative data and mechanistic studies remain scarce in publicly available literature. This guide provides a comprehensive overview of the existing knowledge on this compound and outlines the standard methodologies and conceptual frameworks used to evaluate such compounds, offering a roadmap for future research and development.

Quantitative Data on Antiviral Activity

To date, specific quantitative data on the anti-influenza A virus activity of this compound, such as the 50% effective concentration (EC50), 50% inhibitory concentration (IC50), and 50% cytotoxic concentration (CC50), have not been reported in the available scientific literature. The initial discovery mentioned its activity but did not provide these crucial metrics for evaluating its potency and therapeutic index.[1]

For context, a summary of how such data is typically presented is provided in Table 1.

Table 1: Template for Quantitative Antiviral Activity Data

CompoundVirus StrainCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)Assay Type
This compounde.g., A/PR/8/34 (H1N1)e.g., MDCKData not availableData not availableData not availablee.g., Plaque Reduction Assay
This compounde.g., A/Victoria/3/75 (H3N2)e.g., A549Data not availableData not availableData not availablee.g., CPE Reduction Assay

Experimental Protocols for Antiviral Evaluation

To rigorously assess the anti-influenza A virus activity of a compound like this compound, a series of standardized in vitro assays are typically employed. The following are detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the compound that is toxic to host cells, yielding the CC50 value.

Methodology:

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: A stock solution of this compound is prepared and serially diluted to various concentrations in cell culture medium.

  • Treatment: The culture medium is removed from the cells and replaced with the medium containing the different concentrations of this compound. Control wells with untreated cells and vehicle-treated cells are included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • CC50 Calculation: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by measuring the reduction in the number of viral plaques.

Methodology:

  • Cell Seeding: Confluent monolayers of MDCK cells are prepared in 6-well plates.

  • Virus Infection: The cells are washed with PBS and infected with a known titer of influenza A virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are washed with PBS. An overlay medium (e.g., 2X MEM containing 1% agarose (B213101) and TPCK-trypsin) containing serial dilutions of this compound is added to each well.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

  • Plaque Visualization: The cells are fixed with 10% formalin and stained with 0.5% crystal violet.

  • Plaque Counting: The number of plaques in each well is counted.

  • EC50 Calculation: The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Visualizing Experimental and Logical Frameworks

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of a potential antiviral compound against the influenza A virus.

Antiviral_Screening_Workflow cluster_in_vitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies Compound This compound Stock Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Compound->Antiviral Data_Analysis Data Analysis (CC50, EC50, SI) Cytotoxicity->Data_Analysis Antiviral->Data_Analysis Time_of_Addition Time-of-Addition Assay Data_Analysis->Time_of_Addition If Promising SI Fusion_Inhibition Hemagglutinin-mediated Fusion Assay Time_of_Addition->Fusion_Inhibition Neuraminidase_Inhibition Neuraminidase Activity Assay Time_of_Addition->Neuraminidase_Inhibition Polymerase_Activity Polymerase (RdRp) Activity Assay Time_of_Addition->Polymerase_Activity

Caption: A generalized workflow for assessing the antiviral potential of a compound.

Influenza A Virus Life Cycle and Potential Drug Targets

Understanding the influenza A virus life cycle is crucial for identifying potential mechanisms of action for antiviral drugs like this compound. The following diagram outlines the key stages of the viral life cycle that are often targeted for therapeutic intervention.

Influenza_Life_Cycle cluster_entry Viral Entry cluster_replication Replication & Transcription cluster_exit Viral Egress Attachment 1. Attachment (Hemagglutinin - Sialic Acid) Endocytosis 2. Endocytosis Attachment->Endocytosis Fusion 3. Fusion & Uncoating (M2 Ion Channel) Endocytosis->Fusion vRNP_Import 4. vRNP Nuclear Import Fusion->vRNP_Import Transcription_Replication 5. Transcription & Replication (RNA-dependent RNA Polymerase) vRNP_Import->Transcription_Replication Assembly 7. Assembly vRNP_Import->Assembly Protein_Synthesis 6. Protein Synthesis Transcription_Replication->Protein_Synthesis Protein_Synthesis->Assembly Budding 8. Budding Assembly->Budding Release 9. Release (Neuraminidase) Budding->Release

Caption: Key stages of the influenza A virus life cycle as potential drug targets.

Conclusion

This compound represents a potential, yet underexplored, lead compound for the development of anti-influenza A virus therapeutics. While its initial discovery is promising, a significant research gap exists regarding its potency, cytotoxicity, and mechanism of action. The experimental protocols and conceptual frameworks provided in this guide offer a structured approach for researchers and drug development professionals to systematically investigate the antiviral properties of this compound and unlock its therapeutic potential. Further in-depth studies are imperative to validate its efficacy and determine its specific role in combating influenza A virus infections.

References

Methodological & Application

Kistamicin B: A Detailed Protocol for Isolation and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the isolation and purification of Kistamicin B, a glycopeptide antibiotic with notable antiviral and moderate antibacterial activities. The protocols outlined below are based on established methodologies for the extraction of this compound from the fermentation broth of Microtetraspora parvosata subsp. kistnae.

I. Introduction

This compound is a structurally complex glycopeptide antibiotic produced by the actinomycete Microtetraspora parvosata subsp. kistnae. Like other members of the glycopeptide class, it is a non-ribosomally synthesized peptide with a highly cross-linked structure. This compound has demonstrated significant in vitro activity against influenza A virus and moderate activity against various Gram-positive bacteria. Its unique biological profile makes it a compound of interest for further investigation in drug discovery and development. The following sections detail the fermentation of the producing organism and the subsequent steps for the isolation and purification of this compound.

II. Fermentation of Microtetraspora parvosata

The production of this compound is achieved through submerged fermentation of Microtetraspora parvosata. Optimal yield of the target compound is dependent on carefully controlled fermentation parameters and media composition.

A. Culture Media and Conditions

ParameterSeed CultureProduction Culture
Component
Soluble Starch2.0%4.0%
Glucose1.0%-
Soy Bean Meal1.0%2.0%
Yeast Extract0.5%0.5%
CaCO₃0.2%0.4%
pH 7.2 (pre-sterilization)7.2 (pre-sterilization)
Temperature 28°C28°C
Duration 48 hours96 hours
Agitation 200 rpm200 rpm
Aeration 1 vvm1 vvm

B. Fermentation Protocol

  • Inoculum Preparation: A well-sporulated culture of Microtetraspora parvosata is used to inoculate the seed medium. The seed culture is incubated for 48 hours at 28°C with constant agitation.

  • Production Fermentation: The production medium is inoculated with 5% (v/v) of the seed culture. The fermentation is carried out for 96 hours under the conditions specified in the table above.

  • Monitoring: The production of this compound can be monitored throughout the fermentation process using analytical High-Performance Liquid Chromatography (HPLC).

III. Isolation and Purification of this compound

The isolation and purification of this compound from the fermentation broth is a multi-step process involving extraction and a series of chromatographic separations.

A. Experimental Workflow

KistamicinB_Isolation Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant MycelialCake Mycelial Cake (Discarded) Centrifugation->MycelialCake Adsorption Adsorption onto Diaion HP-20 Resin Supernatant->Adsorption Elution1 Elution with Methanol (B129727) Adsorption->Elution1 Concentration1 Concentration in vacuo Elution1->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract IonExchange Cation Exchange Chromatography (CM-Sephadex C-25) CrudeExtract->IonExchange Elution2 Gradient Elution with NaCl IonExchange->Elution2 ActiveFractions1 Pooling of Active Fractions Elution2->ActiveFractions1 Desalting Desalting on Diaion HP-20 ActiveFractions1->Desalting Elution3 Elution with Methanol Desalting->Elution3 Concentration2 Concentration in vacuo Elution3->Concentration2 PartiallyPurified Partially Purified this compound Concentration2->PartiallyPurified ReversePhase Reverse-Phase HPLC (C18 Column) PartiallyPurified->ReversePhase Elution4 Gradient Elution with Acetonitrile (B52724)/Water ReversePhase->Elution4 ActiveFractions2 Pooling of this compound Fractions Elution4->ActiveFractions2 Lyophilization Lyophilization ActiveFractions2->Lyophilization PureKistamicinB Pure this compound Lyophilization->PureKistamicinB

Caption: Workflow for this compound Isolation and Purification.

B. Detailed Protocol

  • Extraction:

    • The fermentation broth (10 L) is centrifuged to remove the mycelial cake.

    • The resulting supernatant is adjusted to pH 7.0 and applied to a column of Diaion HP-20 resin (2 L).

    • The column is washed with water (5 L) to remove unbound impurities.

    • This compound is eluted with methanol (5 L).

    • The methanolic eluate is concentrated under reduced pressure to yield a crude extract.

  • Cation Exchange Chromatography:

    • The crude extract is dissolved in a minimal volume of 50 mM sodium phosphate (B84403) buffer (pH 7.0) and applied to a CM-Sephadex C-25 column equilibrated with the same buffer.

    • The column is washed with the equilibration buffer.

    • This compound is eluted using a linear gradient of 0 to 1.0 M NaCl in the same buffer.

    • Fractions are collected and analyzed by HPLC. Fractions containing this compound are pooled.

  • Desalting:

    • The pooled active fractions from the cation exchange step are desalted using a Diaion HP-20 column.

    • The sample is loaded onto the column, washed with deionized water, and this compound is eluted with methanol.

    • The methanolic eluate is concentrated in vacuo.

  • Preparative Reverse-Phase HPLC:

    • The partially purified this compound is further purified by preparative reverse-phase HPLC on a C18 column.

    • A linear gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is used for elution.

    • Fractions containing pure this compound are identified by analytical HPLC, pooled, and lyophilized to yield a white powder.

C. Quantitative Data Summary

Purification StepTotal Volume (L) / Mass (mg)This compound Titer (µg/mL or mg/g)Total this compound (mg)Yield (%)Purity (%)
Fermentation Broth10 L50 µg/mL500100<1
HP-20 Eluate5 L90 µg/mL45090~5
CM-Sephadex Pool0.5 L600 µg/mL30060~40
Desalted Concentrate500 mg500 mg/g25050~50
Final Pure Product100 mg>980 mg/g9819.6>98

Note: The values presented in this table are representative and may vary depending on the specific fermentation and purification conditions.

IV. Analytical Methods

A. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: 10% to 60% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Retention Time of this compound: Approximately 15-18 minutes (will vary based on specific system and conditions).

V. Signaling Pathway (Illustrative)

While the direct signaling pathway of this compound's antiviral action is a subject of ongoing research, its mechanism as a glycopeptide antibiotic against bacteria involves the inhibition of cell wall synthesis.

Glycopeptide_MoA KistamicinB This compound Binding Binding to D-Ala-D-Ala Terminus KistamicinB->Binding LipidII Lipid II Precursor LipidII->Binding Transglycosylation Transglycosylation Inhibition Binding->Transglycosylation prevents Transpeptidation Transpeptidation Inhibition Binding->Transpeptidation prevents Inhibition Inhibition Transglycosylation->Inhibition Transpeptidation->Inhibition CellWall Bacterial Cell Wall Synthesis Inhibition->CellWall blocks

Caption: Glycopeptide Antibiotic Mode of Action.

Application Notes and Protocols for Kistamicin B Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fermentation conditions for the production of Kistamicin B, a glycopeptide antibiotic. Due to the limited publicly available data specific to this compound, the following protocols and data are based on established methodologies for the fermentation of Streptomyces species and the production of related glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin.

Overview of this compound Production

This compound is a complex secondary metabolite produced by specific strains of Streptomyces. Like other glycopeptide antibiotics, its production is typically achieved through submerged fermentation. The yield and purity of this compound are highly dependent on the optimization of various fermentation parameters, including media composition, pH, temperature, aeration, and agitation. The morphology of the Streptomyces mycelium in the fermentation broth is also a critical factor influencing productivity.

Fermentation Media Composition

The composition of the fermentation medium is crucial for robust cell growth and efficient biosynthesis of this compound. A two-stage media strategy, involving a seed medium for inoculum development and a production medium for the main fermentation, is recommended.

Table 1: Representative Seed Media Compositions for Streptomyces Fermentation
ComponentConcentration (g/L)Role
Tryptone5.0 - 10.0Nitrogen and carbon source
Yeast Extract3.0 - 5.0Nitrogen, vitamin, and growth factor source
Glucose10.0 - 20.0Primary carbon source
Soluble Starch10.0 - 20.0Complex carbon source
CaCO₃1.0 - 2.0pH buffering agent
K₂HPO₄0.5 - 1.0Phosphate source and buffering agent
MgSO₄·7H₂O0.5Source of magnesium ions
Table 2: Representative Production Media Compositions for Glycopeptide Antibiotic Fermentation
ComponentConcentration (g/L)Role
Glucose30.0 - 50.0Primary carbon source
Soluble Starch or Maltodextrin20.0 - 40.0Complex carbon source for sustained release
Soybean Meal15.0 - 30.0Complex nitrogen and carbon source
Peptone5.0 - 10.0Nitrogen source
Yeast Extract2.0 - 5.0Nitrogen, vitamin, and growth factor source
CaCO₃2.0 - 5.0pH buffering agent
KH₂PO₄0.5 - 1.0Phosphate source
MgSO₄·7H₂O0.5 - 1.0Source of magnesium ions
Trace Element Solution1.0 - 2.0 mL/LProvides essential micronutrients

Optimal Fermentation Parameters

The physical and chemical environment of the fermentation must be tightly controlled to maximize this compound production.

Table 3: Recommended Fermentation Parameters for this compound Production
ParameterOptimal RangeNotes
Temperature 28 - 32°CTemperature can affect both growth rate and secondary metabolite production.
pH 6.5 - 7.5The pH should be monitored and controlled throughout the fermentation.
Agitation 200 - 400 rpmAdequate agitation is necessary for nutrient mixing and oxygen transfer.
Aeration 0.5 - 1.5 vvmDissolved oxygen levels should be maintained above 20% saturation.
Inoculum Size 5 - 10% (v/v)A healthy and active seed culture is critical for a successful fermentation.
Fermentation Time 120 - 168 hoursThe optimal harvest time should be determined by monitoring antibiotic production.

Experimental Protocols

Protocol 1: Inoculum Development
  • Strain Revival: Aseptically transfer a cryopreserved vial of the this compound-producing Streptomyces strain to a sterile agar (B569324) plate containing a suitable growth medium (e.g., ISP Medium 2). Incubate at 28-30°C for 7-10 days, or until sporulation is observed.

  • Spore Suspension Preparation: Harvest the spores from the agar plate by adding 5-10 mL of sterile 20% (v/v) glycerol (B35011) solution and gently scraping the surface with a sterile loop.

  • First Stage Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of seed medium (see Table 1) with the spore suspension. Incubate at 28-30°C on a rotary shaker at 200-250 rpm for 48-72 hours.

  • Second Stage Seed Culture (Optional): For larger scale fermentations, transfer the first stage seed culture (5-10% v/v) to a larger volume of seed medium and incubate under the same conditions for another 24-48 hours. The inoculum should be in the late logarithmic growth phase.

Protocol 2: Production Fermentation
  • Fermenter Preparation: Sterilize a laboratory-scale fermenter (e.g., 5 L) containing the production medium (see Table 2).

  • Inoculation: Aseptically transfer the seed culture (5-10% v/v) to the production fermenter.

  • Fermentation: Maintain the fermentation parameters as outlined in Table 3. Monitor key parameters such as pH, dissolved oxygen, temperature, and substrate consumption throughout the process.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours) to monitor cell growth (e.g., by measuring dry cell weight) and this compound production (e.g., by HPLC analysis).

  • Harvesting: Once the this compound titer has peaked and begins to decline, harvest the fermentation broth.

  • Downstream Processing: Separate the mycelial biomass from the supernatant by centrifugation or filtration. The this compound can then be extracted from the supernatant and purified using chromatographic techniques.

Visualizations

Experimental_Workflow cluster_Inoculum Inoculum Development cluster_Fermentation Production Phase cluster_Downstream Downstream Processing Cryo_Stock Cryopreserved Stock Agar_Plate Agar Plate Culture Cryo_Stock->Agar_Plate Revival Seed_Flask_1 1st Stage Seed Culture Agar_Plate->Seed_Flask_1 Inoculation Seed_Flask_2 2nd Stage Seed Culture Seed_Flask_1->Seed_Flask_2 Scale-up Production_Fermenter Production Fermenter Seed_Flask_2->Production_Fermenter Inoculation Harvest Harvest Production_Fermenter->Harvest Fermentation Separation Biomass Separation Harvest->Separation Extraction Extraction Separation->Extraction Purification Purification Extraction->Purification Final_Product This compound Purification->Final_Product

Figure 1. Experimental workflow for this compound production.

Fermentation_Factors cluster_Nutritional Nutritional Factors cluster_Physical Physical Factors cluster_Biological Biological Factors Carbon Carbon Source (Glucose, Starch) Kistamicin_B This compound Production Carbon->Kistamicin_B Nitrogen Nitrogen Source (Soybean Meal, Peptone) Nitrogen->Kistamicin_B Minerals Minerals & Trace Elements Minerals->Kistamicin_B Temperature Temperature Temperature->Kistamicin_B pH pH pH->Kistamicin_B Aeration Aeration (DO) Aeration->Kistamicin_B Agitation Agitation Agitation->Kistamicin_B Inoculum Inoculum Quality & Size Inoculum->Kistamicin_B Morphology Mycelial Morphology (Pellets vs. Dispersed) Morphology->Kistamicin_B

Figure 2. Key factors influencing this compound production.

Application Notes and Protocols for the Total Synthesis of Kistamicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the significant challenges in the total synthesis of the complex glycopeptide antibiotic Kistamicin B. Due to the absence of a published total synthesis of this compound to date, this document outlines a proposed synthetic strategy and detailed protocols based on established methodologies from the successful syntheses of structurally related glycopeptide antibiotics, such as vancomycin (B549263) and teicoplanin.

Introduction: The Synthetic Challenges of this compound

This compound is a structurally unique glycopeptide antibiotic characterized by a heptapeptide (B1575542) core with extensive crosslinking, forming a rigid, polycyclic architecture. The primary challenges in its total synthesis are numerous and substantial:

  • Construction of Three Macrocyclic Rings: The core of this compound is defined by three macrocycles, including a 12-membered ring (D-E), a 16-membered ring (C-O-D), and a highly strained and unusual 15-membered biaryl ether ring (A-O-B).

  • Atroposelective Biaryl and Biaryl Ether Synthesis: The formation of the C-O-D and A-O-B diaryl ether linkages, as well as the D-E biaryl bond, must be achieved with high stereocontrol to establish the correct atropisomerism, which is crucial for biological activity.

  • Synthesis of Non-proteinogenic Amino Acids: The heptapeptide backbone is composed of several non-proteinogenic amino acids, such as (S)-3,5-dihydroxyphenylglycine (Dpg) and (2R, 3S)-β-hydroxytyrosine (Bht), which require stereoselective synthesis.

  • Peptide Bond Formation and Macrocyclization: The assembly of the linear heptapeptide and its subsequent multiple macrocyclizations are complicated by the steric hindrance of the bulky amino acid residues and the potential for racemization.

  • Stereoselective Glycosylation: The attachment of the sugar moieties to the complex aglycone presents a significant challenge in achieving the desired stereochemistry without affecting the rest of the molecule.

Proposed Retrosynthetic Strategy

A plausible retrosynthetic analysis of this compound suggests a convergent approach. The final glycosylation of the fully cyclized aglycone is a key step. The aglycone can be disconnected at the three macrocyclic linkages, which are envisioned to be formed sequentially. The linear heptapeptide precursor would be assembled via solid-phase peptide synthesis (SPPS).

Data Presentation: Key Reaction Yields in Analogous Syntheses

The following tables summarize representative yields for key transformations in the total synthesis of vancomycin and teicoplanin, which are analogous to the challenges in this compound synthesis.

Table 1: Diaryl Ether and Biaryl Bond Formation Yields

Reaction TypeMacrocycle FormedModel CompoundReagents and ConditionsYield (%)Diastereomeric Ratio (d.r.)Reference
SNAr16-membered Diaryl EtherVancomycin PrecursorCsF, DMF, 60 °C~70-80%3:1[1]
SNAr14-membered Diaryl EtherTeicoplanin PrecursorK2CO3, DMF, 80 °C~65%N/A[1]
Suzuki Coupling12-membered BiarylVancomycin PrecursorPd(PPh3)4, TlOEt, DMF/THF~50-60%N/A[2]
Ullmann Condensation16-membered Diaryl EtherVancomycin PrecursorCu(OAc)2, Pyridine (B92270), O2~40-50%N/A[3]

Table 2: Macrocyclization and Glycosylation Yields

Reaction TypeStepModel CompoundReagents and ConditionsYield (%)Reference
Macrolactamization12-membered AB ring closureVancomycin PrecursorDPPA, K2HPO4, DMF~60-70%[4]
Macrolactamization14-membered FG ring closureTeicoplanin PrecursorHATU, HOAt, DIPEA, DMF~66%[1]
Enzymatic GlycosylationGlucose additionVancomycin AglyconGtfE, UDP-Glucose>95%[4]
Enzymatic GlycosylationVancosamine additionVancomycin PseudoaglyconGtfD, UDP-Vancosamine~85-92%[4]
Chemical GlycosylationDisaccharide attachmentVancomycin Aglycon DerivativeGlycosyl donor, TMSOTf~40-50%[5]

Experimental Protocols

The following are detailed, representative protocols for key steps in a proposed total synthesis of this compound, adapted from the literature on vancomycin and teicoplanin syntheses.

Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Heptapeptide

This protocol describes the manual Fmoc/tBu-based SPPS for the assembly of the linear heptapeptide precursor.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including pre-synthesized non-proteinogenic residues)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) piperidine (B6355638) in DMF

  • Dichloromethane (B109758) (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Monitor the reaction completion using the Kaiser test. If the test is positive, continue agitation for another hour. If it remains positive, repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF (5x) and DCM (5x), and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane) for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude linear peptide by reverse-phase HPLC.

Protocol 4.2: Macrocyclization via Intramolecular SNAr Reaction (for C-O-D and A-O-B Rings)

This protocol describes a general procedure for forming diaryl ether linkages via an intramolecular nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • Linear peptide precursor with appropriate fluoro-nitro-aryl and phenol (B47542) moieties

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Argon or Nitrogen atmosphere

Procedure:

  • Peptide Dissolution: Dissolve the linear peptide precursor in anhydrous DMF to a final concentration of 1-5 mM under an inert atmosphere.

  • Base Addition: Add finely ground, anhydrous Cs₂CO₃ (5-10 eq.) to the solution.

  • Reaction: Stir the mixture at 60-80 °C. Monitor the reaction progress by LC-MS. The reaction may take 12-48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts.

    • Remove the DMF under high vacuum.

    • Redissolve the residue in a suitable solvent (e.g., DMSO/water mixture).

  • Purification: Purify the macrocyclic peptide by reverse-phase HPLC.

Protocol 4.3: Macrocyclization via Intramolecular Suzuki-Miyaura Coupling (for D-E Ring)

This protocol outlines a general procedure for the formation of the biaryl bond via an intramolecular Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Linear peptide precursor with an aryl halide and an arylboronic acid (or ester)

  • Anhydrous solvent mixture (e.g., DMF/THF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)

  • Base (e.g., TlOEt, Cs₂CO₃, or K₃PO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reagent Preparation: Dissolve the linear peptide precursor in the anhydrous solvent mixture under an inert atmosphere to a final concentration of 1-5 mM.

  • Catalyst and Base Addition: Add the palladium catalyst (0.1-0.2 eq.) and the base (3-5 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and stir until LC-MS analysis indicates complete consumption of the starting material (typically 6-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the macrocyclic product by flash chromatography or reverse-phase HPLC.

Protocol 4.4: Chemical Glycosylation of the Aglycone

This protocol provides a general method for the chemical glycosylation of the complex peptide aglycone using a glycosyl donor.

Materials:

  • This compound aglycone

  • Protected glycosyl donor (e.g., a trichloroacetimidate (B1259523) or thioglycoside)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Lewis acid promoter (e.g., TMSOTf, BF₃·OEt₂)

  • Molecular sieves (4 Å)

  • Argon or Nitrogen atmosphere

Procedure:

  • Preparation: Dry the this compound aglycone and the glycosyl donor under high vacuum.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aglycone and the glycosyl donor (1.5-2.0 eq.) in anhydrous DCM. Add activated molecular sieves and stir for 30 minutes at room temperature.

  • Initiation: Cool the mixture to the desired temperature (e.g., -78 °C or 0 °C) and add the Lewis acid promoter (0.1-0.3 eq.) dropwise.

  • Reaction: Allow the reaction to stir and slowly warm to room temperature. Monitor the progress by TLC or LC-MS.

  • Quenching: Quench the reaction by adding a few drops of pyridine or triethylamine.

  • Work-up:

    • Filter through a pad of Celite and wash with DCM.

    • Wash the combined filtrate with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification and Deprotection:

    • Purify the protected glycopeptide by flash chromatography.

    • Carry out the final deprotection of the sugar and peptide protecting groups under appropriate conditions (e.g., acid or base treatment, hydrogenation).

    • Purify the final this compound product by reverse-phase HPLC.

Visualizations

Proposed Synthetic Workflow for this compound Aglycone

G cluster_sp Solid-Phase Peptide Synthesis cluster_macro Macrocyclization Sequence cluster_final Final Steps resin Rink Amide Resin heptapeptide Linear Heptapeptide resin->heptapeptide Fmoc-SPPS c_o_d C-O-D Ring Formation (SNA_r_) heptapeptide->c_o_d 1. Cleavage from Resin 2. Purification d_e D-E Ring Formation (Suzuki Coupling) c_o_d->d_e a_o_b A-O-B Ring Formation (SNA_r_) d_e->a_o_b deprotection Global Deprotection a_o_b->deprotection aglycone This compound Aglycone deprotection->aglycone

Caption: Proposed workflow for the synthesis of this compound aglycone.

Key Bond Formations in this compound Synthesis

G cluster_bonds Key Macrocyclic Bond Formations start Linear Peptide Precursor cod_bond C-O-D Diaryl Ether (SNA_r_ or Ullmann) start->cod_bond de_bond D-E Biaryl (Suzuki Coupling) start->de_bond aob_bond A-O-B Diaryl Ether (SNA_r_) start->aob_bond end_product Cyclized Aglycone cod_bond->end_product de_bond->end_product aob_bond->end_product

Caption: Key macrocyclic bond formations in the synthesis of this compound.

Glycosylation Strategy

G aglycone This compound Aglycone coupling Chemical or Enzymatic Glycosylation aglycone->coupling glycosyl_donor Activated Glycosyl Donor glycosyl_donor->coupling kistamicin_b This compound coupling->kistamicin_b

Caption: General strategy for the glycosylation of this compound aglycone.

References

Developing In Vitro Assays for Kistamicin B Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for developing and executing in vitro assays to characterize the biological activity of Kistamicin B, a glycopeptide antibiotic with both antiviral and antibacterial properties. The following sections detail the methodologies for assessing its antibacterial efficacy against Gram-positive bacteria and its inhibitory activity against Influenza A virus.

Antibacterial Activity of this compound

This compound exhibits moderate antibacterial activity, primarily against Gram-positive bacteria.[1] Its mechanism of action, like other glycopeptide antibiotics, is believed to involve the inhibition of bacterial cell wall synthesis.[2] More specifically, Type V glycopeptides, a class to which Kistamicin belongs, may inhibit autolysins, which are enzymes crucial for cell wall remodeling.[2]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antibacterial potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Bacterial StrainThis compound MIC (µg/mL)Reference Antibiotic MIC (µg/mL)
Staphylococcus aureus12.5–25Vancomycin: 0.5–1

Table 1: Comparative MIC values of this compound and Vancomycin against Staphylococcus aureus.[3][4]

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.

Materials:

  • This compound

  • Reference antibiotic (e.g., Vancomycin)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform 2-fold serial dilutions across the row.

    • The final volume in each well should be 100 µL.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing only CAMHB and the bacterial inoculum.

    • Sterility Control: Wells containing only CAMHB.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Experimental_Workflow_MIC_Assay cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Kistamicin_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate Kistamicin_Stock->Serial_Dilution Bacterial_Inoculum Bacterial Inoculum Inoculation Inoculation Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubation (16-20h, 35°C) Inoculation->Incubation MIC_Reading MIC Reading Incubation->MIC_Reading

Workflow for the Broth Microdilution MIC Assay.

Antiviral Activity of this compound

This compound has been shown to exhibit antiviral activity against Influenza A virus.[1] The following protocol describes a plaque reduction neutralization assay to determine the concentration at which this compound inhibits viral replication.

Experimental Protocol: Plaque Reduction Neutralization Assay

This assay measures the reduction in the formation of viral plaques in a cell monolayer in the presence of the test compound.

Materials:

  • This compound

  • Influenza A virus stock

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Agarose (B213101)

  • Crystal Violet solution

Procedure:

  • Cell Culture: Grow MDCK cells in DMEM supplemented with 10% FBS to form a confluent monolayer in 6-well plates.

  • Virus Dilution: Prepare serial dilutions of the Influenza A virus stock in serum-free DMEM.

  • Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM.

  • Infection and Treatment:

    • Wash the MDCK cell monolayers with PBS.

    • Pre-incubate the virus dilutions with the this compound dilutions for 1 hour at 37°C.

    • Infect the MDCK cells with the virus-compound mixture for 1 hour at 37°C.

  • Agarose Overlay:

    • Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.6% agarose containing this compound at the desired final concentrations.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.

  • Plaque Visualization:

    • Fix the cells with 10% formalin.

    • Remove the agarose overlay and stain the cells with 0.1% crystal violet solution.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound). The 50% effective concentration (EC₅₀) is the concentration of this compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_analysis Analysis MDCK_Cells MDCK Cell Monolayer Infection_step Infection of MDCK Cells MDCK_Cells->Infection_step Virus_Dilutions Virus Dilutions Pre_incubation Pre-incubation (Virus + this compound) Virus_Dilutions->Pre_incubation Kistamicin_Dilutions This compound Dilutions Kistamicin_Dilutions->Pre_incubation Pre_incubation->Infection_step Agarose_Overlay Agarose Overlay + this compound Infection_step->Agarose_Overlay Incubation Incubation (2-3 days, 37°C) Agarose_Overlay->Incubation Plaque_Staining Plaque Staining Incubation->Plaque_Staining EC50_Calculation EC50 Calculation Plaque_Staining->EC50_Calculation

Workflow for the Plaque Reduction Neutralization Assay.

Mechanism of Action: Autolysin Inhibition and Downstream Effects

The antibacterial activity of this compound is likely mediated through the inhibition of bacterial autolysins. Autolysins are peptidoglycan hydrolases that are essential for cell wall remodeling during bacterial growth and division. Inhibition of these enzymes disrupts cell wall integrity and can lead to cell death.[2]

The inhibition of autolysins can have downstream effects on host-pathogen interactions. For instance, the inhibition of peptidoglycan hydrolases can lead to a decrease in the release of muramyl dipeptide (MDP), a component of the bacterial cell wall. This, in turn, can down-regulate the MDP-NOD2 signaling pathway in host cells, which is involved in the innate immune response and inflammation.[5]

Autolysin_Inhibition_Pathway Kistamicin_B This compound Autolysins Bacterial Autolysins (Peptidoglycan Hydrolases) Kistamicin_B->Autolysins Inhibits PG_Hydrolysis Peptidoglycan Hydrolysis Autolysins->PG_Hydrolysis Catalyzes MDP_Release MDP Release PG_Hydrolysis->MDP_Release Leads to NOD2_Pathway MDP-NOD2 Signaling Pathway MDP_Release->NOD2_Pathway Activates Inflammation Inflammatory Response NOD2_Pathway->Inflammation Induces

Proposed signaling pathway of this compound's antibacterial action.

References

Application Notes and Protocols for the Heterologous Expression of Kistamicin B Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kistamicin B, a unique glycopeptide antibiotic, presents a complex and intriguing biosynthetic puzzle. Its potent antiviral and antibacterial activities make it a compelling target for bioengineering and drug development. The heterologous expression of its biosynthetic gene cluster (BGC) offers a promising avenue for improving production titers, facilitating genetic manipulation for analog generation, and enabling production in more amenable industrial hosts. This document provides a detailed overview and generalized protocols for the heterologous expression of the this compound BGC, based on current best practices for large actinomycete gene clusters.

Kistamicin is distinguished by its highly crosslinked heptapeptide (B1575542) backbone, which includes an unusual 15-membered A-O-B ring. The biosynthesis of this complex molecule is orchestrated by a large ~60 kb gene cluster containing 33 open reading frames (ORFs) in the native producer, Actinomadura parvosata subsp. kistnae (also referenced as Nonomuraea sp. ATCC55076)[1]. A remarkable feature of this BGC is the presence of only two cytochrome P450 monooxygenases, KisN (OxyA) and KisO (OxyC), which are responsible for the three crucial aryl-ether crosslinks[1][2]. The promiscuity of the OxyC enzyme, in particular, is a key element in the formation of Kistamicin's unique structure[1][3].

While extensive research has elucidated the biosynthetic pathway in the native organism, published reports on the successful heterologous expression of the entire this compound BGC are not currently available. Therefore, the following protocols are based on established and effective methods for the cloning and expression of other large BGCs from actinomycetes, particularly in Streptomyces hosts.

Quantitative Data Summary

Currently, there is no published quantitative data on the production titers or yields of this compound from heterologous expression systems. The data available pertains to production in the native Actinomadura parvosata and observations from gene knockout studies within this native host.

Table 1: Kistamicin Production in the Native Host and Gene Deletion Mutants

StrainCompound(s) ProducedRelative Production LevelReference
Actinomadura parvosata (Wild Type)Kistamicin A and BWild-type level[1]
A. parvosata ΔkisN (oxyA deletion)Monocyclic hexa- and heptapeptide intermediatesKistamicin production abolished[1]
A. parvosata ΔkisO (oxyC deletion)Linear hexa- and heptapeptide intermediatesKistamicin production abolished[1]
A. parvosata ΔkisN with kisN complementationKistamicin A and BProduction restored[1]

Visualizing the Biosynthetic Logic and Experimental Workflow

A clear understanding of the biosynthetic pathway and the general workflow for heterologous expression is crucial for successful implementation.

Kistamicin_Biosynthesis_Pathway NRPS Non-Ribosomal Peptide Synthetase (NRPS) (KisI, KisJ, KisK, KisL) LinearPeptide Linear Heptapeptide NRPS->LinearPeptide Assembly OxyC OxyC (KisO) (P450 enzyme) LinearPeptide->OxyC Monocyclic Monocyclic Intermediate (C-O-D ring) OxyC->Monocyclic First Cyclization OxyA OxyA (KisN) (P450 enzyme) Monocyclic->OxyA Bicyclic Bicyclic Intermediate (D-E ring) OxyA->Bicyclic Second Cyclization OxyC_2 OxyC (KisO) (promiscuous activity) Bicyclic->OxyC_2 Kistamicin Kistamicin (A-O-B ring) OxyC_2->Kistamicin Third Cyclization TE Thioesterase (TE) Domain Kistamicin->TE ReleasedKistamicin Released this compound TE->ReleasedKistamicin Release

Caption: Proposed biosynthetic pathway of Kistamicin.

Heterologous_Expression_Workflow gDNA 1. Isolate Genomic DNA from A. parvosata Cloning 2. Clone ~60 kb Kistamicin BGC (e.g., TAR Cloning) gDNA->Cloning Vector Expression Vector (e.g., pCAP01 derivative) Cloning->Vector Host 3. Transform Heterologous Host (e.g., S. albus J1074) Vector->Host Streptomyces Streptomyces Host Host->Streptomyces Fermentation 4. Fermentation and Culture Optimization Streptomyces->Fermentation Analysis 5. Extraction and Metabolite Analysis (LC-MS) Fermentation->Analysis Purification 6. Purification and Structure Elucidation Analysis->Purification

Caption: General workflow for heterologous expression.

Experimental Protocols

The following section details generalized protocols for the key experimental stages of heterologous expression of the this compound BGC.

Protocol 1: Isolation of High-Molecular-Weight Genomic DNA from Actinomadura parvosata

High-quality, high-molecular-weight genomic DNA (gDNA) is a prerequisite for successfully cloning a large BGC.

Materials:

  • Actinomadura parvosata subsp. kistnae (ATCC 55076)

  • TSB (Tryptic Soy Broth) or other suitable growth medium

  • Lysozyme (B549824) solution (20 mg/mL in TE buffer)

  • Proteinase K solution (20 mg/mL in TE buffer)

  • 10% SDS (Sodium Dodecyl Sulfate)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Chloroform:Isoamyl Alcohol (24:1)

  • Isopropanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Sterile glass beads (optional, for cell lysis)

Procedure:

  • Inoculate a 50 mL culture of TSB with A. parvosata spores or mycelial fragments.

  • Incubate at 30°C with shaking (200 rpm) for 3-5 days until a dense mycelial culture is obtained.

  • Harvest the mycelia by centrifugation at 5,000 x g for 15 minutes. Wash the pellet twice with sterile water.

  • Resuspend the mycelial pellet in 5 mL of TE buffer.

  • Add 1 mL of lysozyme solution and incubate at 37°C for 1-2 hours with gentle shaking.

  • Add 0.5 mL of 10% SDS and 0.5 mL of Proteinase K solution. Mix gently by inversion and incubate at 55°C for 2 hours.

  • Perform a phenol:chloroform extraction by adding an equal volume of phenol:chloroform:isoamyl alcohol, mixing gently for 10 minutes, and centrifuging at 12,000 x g for 15 minutes.

  • Carefully transfer the upper aqueous phase to a new tube.

  • Repeat the extraction with chloroform:isoamyl alcohol.

  • Precipitate the gDNA by adding 0.7 volumes of ice-cold isopropanol. Spool the DNA using a sterile glass rod or pellet by centrifugation at 12,000 x g for 10 minutes.

  • Wash the DNA pellet with 1 mL of ice-cold 70% ethanol.

  • Air-dry the pellet briefly and resuspend in 200-500 µL of TE buffer.

  • Assess the quality and integrity of the gDNA by agarose (B213101) gel electrophoresis. High-molecular-weight DNA should appear as a tight band of >50 kb.

Protocol 2: Cloning the this compound BGC via Transformation-Associated Recombination (TAR) in Yeast

TAR cloning is a powerful method for capturing large DNA fragments directly from a genomic DNA mixture, bypassing the need for library construction[4][5][6].

Materials:

  • High-molecular-weight A. parvosata gDNA

  • TAR cloning vector (e.g., pCAP01 or a derivative)[7]

  • Restriction enzyme for vector linearization (e.g., PmeI)

  • PCR primers to amplify ~500 bp homology arms flanking the this compound BGC

  • Yeast strain (e.g., Saccharomyces cerevisiae VL6-48)

  • Yeast transformation kit/reagents (e.g., lithium acetate (B1210297)/PEG method)

  • Yeast spheroplast preparation reagents

  • Appropriate yeast selective media

Procedure:

  • Design and Amplify Homology Arms:

    • Identify the sequences immediately upstream and downstream of the ~60 kb this compound BGC in the A. parvosata genome.

    • Design PCR primers to amplify ~500 bp regions for each arm.

    • Clone these homology arms into the TAR vector on either side of a unique restriction site used for linearization. This creates the "capture vector".

  • Prepare DNA for Transformation:

    • Linearize the capture vector using the appropriate restriction enzyme.

    • Digest the high-molecular-weight A. parvosata gDNA with a restriction enzyme that does not cut within the BGC, if possible, to increase the concentration of clonable ends. Alternatively, use gently sheared gDNA.

  • Yeast Transformation:

    • Prepare competent yeast cells or spheroplasts.

    • Co-transform the linearized capture vector and the prepared A. parvosata gDNA into the yeast cells.

    • Plate the transformation mixture on selective media lacking the nutrient corresponding to the marker on the TAR vector (e.g., uracil (B121893) for a URA3-based vector).

  • Screening for Positive Clones:

    • Isolate plasmid DNA from yeast colonies.

    • Screen for the presence of the full-length BGC insert by diagnostic PCR using primers specific to genes within the BGC and restriction digest analysis of the isolated plasmid.

  • Shuttling the Plasmid:

    • Transform the confirmed plasmid containing the this compound BGC into E. coli for amplification and sequence verification.

Protocol 3: Heterologous Expression in Streptomyces albus J1074

Streptomyces albus J1074 is a widely used host for heterologous expression due to its clean metabolic background and efficient transformation protocols.

Materials:

  • Confirmed expression vector containing the this compound BGC

  • E. coli ET12567/pUZ8002 (for conjugation)

  • Streptomyces albus J1074

  • ISP4 medium (for S. albus growth and conjugation)

  • R5 medium or other suitable production medium

  • Appropriate antibiotics for selection (e.g., apramycin (B1230331), nalidixic acid)

Procedure:

  • Conjugation:

    • Introduce the expression vector into the non-methylating E. coli strain ET12567/pUZ8002.

    • Grow E. coli donor and S. albus recipient strains to mid-log phase.

    • Mix the donor and recipient cultures and plate on ISP4 medium.

    • Incubate at 30°C for 16-20 hours.

    • Overlay the plates with water containing the appropriate antibiotics to select for S. albus exconjugants (e.g., apramycin for the plasmid and nalidixic acid to counter-select E. coli).

    • Incubate at 30°C for 5-10 days until resistant colonies appear.

  • Verification of Exconjugants:

    • Isolate genomic DNA from putative exconjugants.

    • Confirm the presence of the integrated or replicating plasmid by PCR using primers specific to the BGC.

  • Fermentation for this compound Production:

    • Inoculate a seed culture of a confirmed exconjugant in TSB medium.

    • Incubate at 30°C with shaking for 2-3 days.

    • Inoculate a production culture (e.g., R5 medium) with the seed culture.

    • Incubate at 30°C with shaking for 7-10 days.

  • Extraction and Analysis:

    • Harvest the culture and separate the mycelia and supernatant by centrifugation.

    • Extract the mycelial pellet and supernatant separately with an organic solvent (e.g., ethyl acetate or butanol).

    • Combine and evaporate the organic extracts.

    • Resuspend the residue in methanol (B129727) and analyze by HPLC-MS, comparing the retention time and mass spectrum to an authentic standard of this compound.

Concluding Remarks

The heterologous expression of the this compound biosynthetic gene cluster represents a significant but achievable challenge in natural product biotechnology. While a direct precedent is not yet available in the scientific literature, the protocols and strategies outlined above provide a robust framework for approaching this goal. Success will depend on the careful execution of high-fidelity cloning of this large BGC and the selection of a suitable, genetically tractable heterologous host. The potential rewards, including improved production and the generation of novel, clinically valuable Kistamicin analogs, make this a worthy endeavor for the natural product and drug discovery communities.

References

Kistamicin B stability and solubility for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Kistamicin

Disclaimer: Information available in the scientific literature refers to "Kistamicin." No specific data for a variant named "Kistamicin B" has been found. The following notes and protocols are based on the available information for Kistamicin and general practices for glycopeptide antibiotics. Researchers should conduct their own validation experiments for specific applications.

Introduction

Kistamicin is a structurally unique glycopeptide antibiotic belonging to a class of clinically important therapeutics often used as a last resort against resistant bacteria.[1][2][3][4] Its complex, highly crosslinked heptapeptide (B1575542) structure, which is essential for its activity, makes chemical synthesis challenging, limiting its production to bacterial fermentation.[1][2][3][4] This document provides essential information on the stability and solubility of Kistamicin for experimental use, along with recommended protocols for its handling and application in research settings.

Stability and Solubility Data

Table 1: Kistamicin Stability

ConditionTemperature (°C)pHSolvent/BufferIncubation Time% Remaining Activity (Hypothetical)Notes
Storage -807.4DMSO12 months>99%Recommended for long-term storage
-207.4DMSO6 months>95%Suitable for short-term storage
47.4Aqueous Buffer24 hours~90%Prepare fresh for daily use
Experimental 25 (Room Temp)5.0Acetate Buffer8 hoursTo be determinedAssess stability at acidic pH
25 (Room Temp)7.4PBS8 hoursTo be determinedStandard physiological condition
25 (Room Temp)8.5Tris Buffer8 hoursTo be determinedAssess stability at basic pH
377.4Cell Culture Media48 hoursTo be determinedRelevant for cell-based assays

Table 2: Kistamicin Solubility

SolventConcentration (mg/mL)Temperature (°C)Observations
Aqueous Buffers
WaterTo be determined25
PBS (pH 7.4)To be determined25
Organic Solvents
DMSO>10 (based on typical glycopeptides)25Recommended for stock solutions
EthanolTo be determined25
MethanolTo be determined25

Experimental Protocols

General Handling and Storage Protocol

Given the peptide nature of Kistamicin, proper handling is crucial to maintain its integrity and activity.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses when handling Kistamicin powder and solutions.

  • Weighing: Weigh the lyophilized powder in a clean, designated area. Avoid creating dust.

  • Reconstitution:

    • Allow the vial of lyophilized Kistamicin to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the powder in a suitable solvent, such as sterile DMSO, to prepare a concentrated stock solution (e.g., 10 mg/mL).

    • Vortex briefly to ensure complete dissolution.

  • Storage of Stock Solutions:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term storage or at -80°C for long-term storage.

  • Preparation of Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in the appropriate sterile aqueous buffer or cell culture medium immediately before use.

Protocol for Assessing Antibacterial Activity (MIC Determination)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of Kistamicin against a bacterial strain.

  • Bacterial Culture Preparation:

    • Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate overnight at the optimal growth temperature (e.g., 37°C) with shaking.

    • The following day, dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Preparation of Kistamicin Dilutions:

    • Prepare a series of two-fold dilutions of the Kistamicin working solution in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial culture to each well containing the Kistamicin dilutions.

    • Include a positive control (bacteria with no antibiotic) and a negative control (broth only).

    • Incubate the plate at the optimal growth temperature for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of Kistamicin that completely inhibits visible bacterial growth.

Mechanism of Action and Signaling Pathways

Kistamicin is a glycopeptide antibiotic. While its specific molecular target is still under investigation, related glycopeptide antibiotics, such as vancomycin, function by inhibiting bacterial cell wall synthesis. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. Some novel glycopeptide antibiotics have also been shown to inhibit autolysins, which are enzymes responsible for cell wall remodeling.[5]

The biosynthesis of Kistamicin is a complex process involving non-ribosomal peptide synthetases (NRPS) and cytochrome P450 (Oxy) enzymes.[1][5][6] The Oxy enzymes are responsible for the extensive crosslinking of the peptide backbone, which is crucial for the antibiotic's rigid structure and activity.[1][2][3][4]

Diagrams

Kistamicin_Biosynthesis_Workflow cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line cluster_P450 P450-mediated Crosslinking A_domain A-domain (Amino Acid Activation) PCP_domain PCP-domain (Peptide Carrier) A_domain->PCP_domain Loads Amino Acid C_domain C-domain (Condensation) PCP_domain->C_domain Peptide Elongation X_domain X-domain (Oxy Recruitment) PCP_domain->X_domain Presents Peptide C_domain->PCP_domain TE_domain TE-domain (Thioesterase) Kistamicin Kistamicin TE_domain->Kistamicin Oxy_enzymes Oxy Enzymes (OxyA, OxyC) X_domain->Oxy_enzymes Recruits Crosslinked_Peptide Crosslinked Heptapeptide X_domain->Crosslinked_Peptide Oxy_enzymes->X_domain Catalyzes Crosslinking Crosslinked_Peptide->TE_domain Release

Caption: Kistamicin biosynthesis workflow on the NRPS.

Glycopeptide_MoA cluster_bacteria Bacterial Cell cluster_membrane Cytoplasmic Membrane cluster_wall Cell Wall Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase/ Transpeptidase Lipid_II->Transglycosylase Substrate Peptidoglycan Peptidoglycan Layer Cell_Lysis Cell Lysis Peptidoglycan->Cell_Lysis Weakened Wall Leads to Kistamicin Kistamicin Kistamicin->Lipid_II Binds to D-Ala-D-Ala Inhibition X Transglycosylase->Peptidoglycan Inhibited Crosslinking Peptid_growth Transglycosylase->Peptid_growth Cell Wall Synthesis Peptid_growth->Peptidoglycan

Caption: General mechanism of action for glycopeptide antibiotics.

References

Application Notes and Protocols for Testing Kistamicin B Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kistamicin B is a member of the type V glycopeptide antibiotics, a class of natural products with a distinct structure and mechanism of action compared to conventional glycopeptides like vancomycin.[1][2] While traditional glycopeptides inhibit bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, Kistamicin and other type V glycopeptides are understood to act by inhibiting autolysins, enzymes crucial for cell wall remodeling and separation.[1][2] This novel mechanism of action makes this compound a compound of interest for combating infections caused by Gram-positive bacteria that have developed resistance to last-resort antibiotics, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).

These application notes provide detailed protocols for the systematic in vitro evaluation of this compound's efficacy against a panel of resistant bacterial strains and for assessing its preliminary safety profile through cytotoxicity assays.

Data Presentation

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for Kistamicin and related type V glycopeptide antibiotics against Staphylococcus aureus. It is important to note that specific MIC values for this compound against a broad range of resistant strains (MRSA and VRE) are not widely available in published literature and must be determined experimentally using the protocols outlined below.

Table 1: Minimum Inhibitory Concentration (MIC) of Kistamicin and Comparator Glycopeptides against Staphylococcus aureus

AntibioticS. aureus Strain(s)MIC (µg/mL)Reference(s)
KistamicinGeneral12.5–25[2][3]
Complestatin (B1257193)MW22[4]
CorbomycinMW23[4]
VancomycinGeneral0.5–1[2][3]

Table 2: Representative MICs of Comparator Antibiotics against Resistant Bacterial Strains

AntibioticBacterial StrainMIC Range (µg/mL)Reference(s)
VancomycinMRSA0.5 - 2[5]
TeicoplaninMRSA≤1 - >2[6][7]
LinezolidMRSA<1 - 4[6]
DaptomycinMRSA≤1[8]
VancomycinVRE (E. faecium)≥32
LinezolidVRE (E. faecium)2 - 4[4]
DaptomycinVRE (E. faecium)2 - 4

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of this compound that inhibits the visible growth of resistant bacterial strains.

Materials:

  • This compound (lyophilized powder)

  • Resistant bacterial strains (e.g., MRSA ATCC 43300, VRE ATCC 51559)

  • Quality control strains (e.g., S. aureus ATCC 29213, Enterococcus faecalis ATCC 29212)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Comparator antibiotics (e.g., vancomycin, linezolid, daptomycin)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water with a small amount of DMSO if necessary for solubility). Filter-sterilize the stock solution.

  • Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to obtain concentrations ranging from 256 µg/mL to 0.25 µg/mL. Prepare similar dilution series for comparator antibiotics.

  • Inoculum Preparation: From a fresh overnight culture of the test organism on a non-selective agar (B569324) plate, select several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) compared to the growth control well.

Time-Kill Kinetic Assay

This assay determines the rate at which this compound kills a bacterial population over time and helps to classify its activity as bactericidal (≥3-log₁₀ reduction in CFU/mL) or bacteriostatic.

Materials:

  • This compound

  • Resistant bacterial strain (e.g., MRSA)

  • CAMHB

  • Sterile culture tubes

  • Spectrophotometer

  • Sterile saline for dilutions

  • Tryptic Soy Agar (TSA) plates

  • Incubator and shaking incubator

Procedure:

  • Inoculum Preparation: Prepare an overnight culture of the test organism in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB to an initial density of approximately 1 x 10⁶ CFU/mL.

  • Exposure to this compound: Add this compound to the bacterial cultures at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control culture without any antibiotic.

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a known volume of each dilution onto TSA plates.

  • Incubation and Colony Counting: Incubate the TSA plates at 37°C for 18-24 hours. Count the number of colonies on the plates that yield 30-300 colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is defined as a ≥99.9% reduction (≥3-log₁₀ decrease) in the initial CFU/mL.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of mammalian cells, providing an indication of its potential cytotoxicity.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or HepG2 - human liver cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment with this compound: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include untreated cells as a negative control and a vehicle control if a solvent is used.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).

Mandatory Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions 2-fold in CAMHB Inoculation Inoculation Serial Dilutions->Inoculation Inoculum Prep Inoculum Prep Inoculum Prep->Inoculation 5x10^5 CFU/mL Incubation Incubation Inoculation->Incubation 16-20h at 37°C Visual Inspection Visual Inspection Incubation->Visual Inspection Check for turbidity MIC Determination MIC Determination Visual Inspection->MIC Determination Lowest clear well

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Time_Kill_Assay_Workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Add this compound Add this compound (0.5x, 1x, 2x, 4x MIC) Prepare Inoculum->Add this compound Incubate & Sample Incubate (37°C) Sample at 0, 2, 4, 6, 8, 24h Add this compound->Incubate & Sample Serial Dilution & Plating Serial Dilution & Plating Incubate & Sample->Serial Dilution & Plating Incubate Plates Incubate TSA plates (18-24h at 37°C) Serial Dilution & Plating->Incubate Plates Count Colonies Count Colonies Incubate Plates->Count Colonies Analyze Data Plot log10 CFU/mL vs. Time Count Colonies->Analyze Data

Caption: Workflow for the Time-Kill Kinetic Assay.

MOA_Kistamicin cluster_bacterium Gram-Positive Bacterium cluster_outcome Result CellWall {Peptidoglycan Cell Wall | { PG Strands }} Autolysins Autolysins (e.g., Hydrolases) CellWall:p->Autolysins Binding Site for Autolysins Autolysins->CellWall:p Hydrolyzes PG for remodeling & separation Outcome Failed Cell Wall Remodeling & Inhibited Cell Separation => Bacterial Death KistamicinB This compound KistamicinB->CellWall Binds to Peptidoglycan KistamicinB->Block Block->Autolysins Inhibits Activity

Caption: Proposed Mechanism of Action of this compound.

References

Kistamicin B in Antiviral Research: Current Status and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kistamicin B, a glycopeptide antibiotic, has been identified as having activity against influenza A virus. However, a comprehensive review of publicly available scientific literature reveals that research into its antiviral applications has been limited since its initial discovery. Detailed application notes, specific quantitative data on its antiviral efficacy, and established experimental protocols for its use in virology are not extensively documented. This document summarizes the available information and provides generalized protocols that can be adapted for preliminary research into the antiviral potential of this compound.

Introduction

This compound is a member of the glycopeptide antibiotic family, which includes well-known drugs like vancomycin. It was first described in 1993 as a product of the bacterium Microtetraspora parvosata.[1] While the primary focus of research on glycopeptides has been their antibacterial properties, which stem from their ability to inhibit bacterial cell wall synthesis, this compound was also noted for its activity against influenza A virus.[1] More recent studies have focused on the unique biosynthetic pathways of kistamicins, rather than their antiviral applications.[2][3]

Biological Activity of this compound

The initial discovery of this compound reported its biological activities, which are summarized in the table below. It is crucial to note that specific quantitative measures of antiviral potency, such as IC50 or EC50 values, are not available in the cited literature.

Target Organism/System Reported Activity Quantitative Data (IC50/EC50) Reference
Influenza Virus Type AAntiviral activity exhibitedNot Reported[1]
Gram-positive bacteriaModerate antibacterial activityNot Reported[1]

Mechanism of Antiviral Action

The precise mechanism by which this compound exerts its antiviral activity against influenza A is currently unknown. The established antibacterial mechanism of glycopeptides involves binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, a component of the bacterial cell wall.[4][5] This target is absent in viruses. Therefore, the antiviral action of this compound must proceed through a different, yet-to-be-elucidated mechanism. Potential antiviral mechanisms could involve the inhibition of viral entry, replication, or release from host cells.

To visualize the potential stages of the influenza virus life cycle that an antiviral compound like this compound could inhibit, a general schematic is provided below. The specific target of this compound within this cycle has not been identified.

Influenza_Lifecycle cluster_host Host Cell cluster_targets Potential Antiviral Targets Entry 1. Entry (Endocytosis) Uncoating 2. Uncoating (Genome Release) Entry->Uncoating Replication 3. Replication & Transcription (vRNA -> mRNA, cRNA -> vRNA) Uncoating->Replication Translation 4. Translation (Viral Proteins) Replication->Translation Assembly 5. Assembly Translation->Assembly Budding 6. Budding & Release Assembly->Budding Virus_Released Progeny Virus Budding->Virus_Released Virus_Ext Influenza Virus Virus_Ext->Entry Attachment T1 Entry Blockers T1->Entry T2 Uncoating Inhibitors T2->Uncoating T3 Polymerase Inhibitors T3->Replication T4 Protease Inhibitors T4->Translation T5 Neuraminidase Inhibitors T5->Budding

Figure 1: Generalized Influenza Virus Life Cycle and Potential Antiviral Targets. The specific mechanism of this compound is unknown.

Experimental Protocols for Antiviral Research

While specific protocols for this compound are not published, the following are generalized, representative protocols for evaluating the anti-influenza activity of a test compound. These can be adapted for preliminary studies with this compound.

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This assay determines the ability of a compound to protect cells from virus-induced cell death.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • TPCK-treated trypsin

  • Influenza A virus stock (e.g., A/PR/8/34 H1N1)

  • This compound (or test compound)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Workflow Diagram:

CPE_Assay_Workflow A 1. Seed MDCK cells in a 96-well plate B 2. Incubate for 24h to form a monolayer A->B D 4. Infect cells with Influenza A virus B->D C 3. Prepare serial dilutions of this compound E 5. Immediately add this compound dilutions to wells C->E D->E F 6. Incubate for 48-72h E->F G 7. Measure cell viability F->G H 8. Calculate EC50 G->H

Figure 2: Workflow for a Cytopathic Effect (CPE) Inhibition Assay.

Methodology:

  • Seed MDCK cells in a 96-well plate at a density of 2 x 104 cells/well and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.

  • The following day, wash the cells with phosphate-buffered saline (PBS).

  • Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01 in serum-free DMEM containing TPCK-treated trypsin (1 µg/mL).

  • Immediately after infection, add serial dilutions of this compound to the wells. Include wells with virus only (positive control) and cells only (negative control).

  • Incubate the plate at 37°C with 5% CO2 for 48 to 72 hours, or until significant CPE is observed in the positive control wells.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • The 50% effective concentration (EC50) can be calculated by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Plaque Reduction Assay

This assay quantifies the reduction in infectious virus particles produced in the presence of the compound.

Materials:

  • Confluent MDCK cells in 6-well or 12-well plates

  • Influenza A virus stock

  • This compound

  • Agarose (B213101) or Avicel overlay medium

  • Crystal violet staining solution

Methodology:

  • Grow MDCK cells to confluence in multi-well plates.

  • Prepare serial dilutions of influenza A virus and infect the cell monolayers for 1 hour at 37°C.

  • After infection, remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with a medium containing agarose or Avicel, supplemented with serum-free DMEM, TPCK-treated trypsin, and varying concentrations of this compound.

  • Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

  • Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques.

  • The plaque reduction percentage is calculated relative to the virus-only control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.

Conclusion and Future Perspectives

This compound presents an intriguing but underexplored avenue in antiviral research. While its activity against influenza A virus was noted upon its discovery, the scientific community has not extensively pursued this finding. There is a clear need for fundamental research to quantify its antiviral efficacy against a broader range of influenza strains and other viruses. Furthermore, studies into its mechanism of action are essential to understand how a glycopeptide antibiotic can inhibit a viral pathogen. The protocols and information provided here offer a starting point for researchers interested in reinvestigating the antiviral potential of this compound and its derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Kistamicin B Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing the low aqueous solubility of Kistamicin B. The following troubleshooting guides and frequently asked questions (FAQs) offer solutions and detailed experimental protocols to enhance the dissolution of this complex glycopeptide antibiotic in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound possesses a complex, highly crosslinked tricyclic structure composed of several amino acid residues, including D-tyrosine and a biphenyl (B1667301) ether bis-amino acid.[1] This extensive, rigid structure contributes to a significant lipophilic character, which limits its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility. Like many other complex antibiotics, this hydrophobicity can lead to aggregation and precipitation in aqueous media.

Q2: What are the initial recommended steps when encountering solubility issues with this compound?

A2: Start with the simplest methods before moving to more complex formulations. We recommend a step-wise approach:

  • pH Adjustment: Attempt to dissolve this compound in buffers with varying pH values.

  • Co-solvents: If pH adjustment is insufficient, try dissolving the compound in a small amount of a water-miscible organic solvent before diluting it with your aqueous medium.

  • Surfactants: For persistent issues, the use of non-ionic surfactants can help to increase solubility.

If these initial steps do not yield the desired concentration, more advanced techniques such as the use of cyclodextrins or lipid-based formulations may be necessary.

Q3: Can particle size reduction improve the solubility of this compound?

A3: Techniques like micronization can increase the surface area of the drug, which can accelerate the dissolution rate.[2] However, it is important to note that this method does not increase the equilibrium solubility of the compound.[2] For compounds that are essentially insoluble, particle size reduction alone may not be sufficient to achieve a therapeutic concentration.[2]

Troubleshooting Guide

Issue: Precipitate forms when dissolving this compound in neutral aqueous buffer (e.g., PBS pH 7.4).

This is a common observation due to the inherent low solubility of this compound at neutral pH. The following strategies can be employed to address this issue, ranging from simple to more complex formulation approaches.

Solution 1: pH Adjustment

Experimental Protocol: pH Adjustment

  • Prepare a series of buffers with a pH range from 3 to 10 (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for basic pH).

  • Accurately weigh a small amount of this compound powder (e.g., 1 mg) into separate vials for each buffer.

  • Add a fixed volume of each buffer (e.g., 1 mL) to the respective vials.

  • Vortex each vial vigorously for 1-2 minutes.

  • Allow the solutions to equilibrate for a set period (e.g., 1 hour) at a controlled temperature.

  • Visually inspect for any undissolved material. For a quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Solution 2: Co-solvency

Using a water-miscible organic solvent can help to disrupt the intermolecular forces of water and reduce the polarity of the solvent system, thereby increasing the solubility of a lipophilic compound.[2]

Experimental Protocol: Co-solvency

  • Select a biocompatible, water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene (B3416737) glycol (PEG).

  • Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 10 mg/mL in 100% DMSO). Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.

  • For your experiment, dilute the stock solution into your final aqueous buffer. It is crucial to dilute the stock solution sufficiently (e.g., at least 1:1000) to minimize any potential effects of the organic solvent on your biological system.

  • Caution: Always be mindful of the final concentration of the organic solvent in your experiment, as it may impact your results.

Solution 3: Use of Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate lipophilic drug molecules, thereby increasing their apparent solubility.[3]

Experimental Protocol: Surfactant-based Formulation

  • Select a non-ionic surfactant such as Tween-80 or Pluronic-F68.[2]

  • Prepare a stock solution of the surfactant in your desired aqueous buffer (e.g., 10% w/v).

  • Add the this compound powder directly to the surfactant solution.

  • Alternatively, prepare a this compound stock solution in a co-solvent (as described in Solution 2) and dilute it into the surfactant-containing buffer.

  • Vortex or sonicate the mixture until the this compound is fully dispersed or dissolved.

Solution 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with lipophilic molecules, effectively shielding them from the aqueous environment and increasing their solubility.

Experimental Protocol: Cyclodextrin (B1172386) Complexation

  • Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Prepare a solution of HP-β-CD in deionized water or your experimental buffer (e.g., 10% w/v).

  • Gently warm the cyclodextrin solution (e.g., to 40°C) with continuous stirring.

  • Slowly add the this compound powder to the warm cyclodextrin solution to achieve the desired final concentration.

  • Continue stirring until the this compound is completely dissolved. The solution can then be sterile-filtered if necessary.

Data Summary

The following table summarizes the general applicability and potential considerations for each solubility enhancement technique.

TechniquePrinciple of ActionTypical Solvents/ExcipientsKey Considerations
pH Adjustment Increases the ionization of the drug molecule, enhancing its interaction with polar solvents.Acidic or basic buffersMay not be suitable for all experimental conditions; can affect drug stability.
Co-solvency Reduces the polarity of the solvent, making it more favorable for lipophilic compounds.[2]DMSO, Ethanol, PEGThe final concentration of the organic solvent must be carefully controlled to avoid toxicity or off-target effects.
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[3]Tween-80, Pluronic-F68Can interfere with certain biological assays; potential for cytotoxicity at high concentrations.
Cyclodextrins Form inclusion complexes with the drug, shielding it from the aqueous environment.HP-β-CD, β-CDCan be a highly effective method; may alter the drug's pharmacokinetic properties.
Lipid-Based Formulations The drug is dissolved in a lipid carrier, which can form emulsions or micelles in the gastrointestinal tract, enhancing absorption.[4]Oils, emulsifiers, surfactantsPrimarily used for oral drug delivery; can significantly improve bioavailability.[4][5]

Visual Guides

The following diagrams illustrate the decision-making process for addressing this compound solubility issues and a general workflow for solubility enhancement experiments.

G cluster_0 Troubleshooting Workflow for this compound Solubility start Start: this compound Powder dissolve Attempt to Dissolve in Aqueous Buffer (e.g., PBS pH 7.4) start->dissolve precipitate Precipitate Forms? dissolve->precipitate soluble Soluble precipitate->soluble No ph_adjust Adjust pH of Solution precipitate->ph_adjust Yes check_ph Soluble? ph_adjust->check_ph check_ph->soluble Yes cosolvent Use Co-solvent (e.g., DMSO) check_ph->cosolvent No check_cosolvent Soluble? cosolvent->check_cosolvent check_cosolvent->soluble Yes surfactant Add Surfactant (e.g., Tween-80) check_cosolvent->surfactant No check_surfactant Soluble? surfactant->check_surfactant check_surfactant->soluble Yes advanced Consider Advanced Methods: - Cyclodextrins - Lipid Formulations check_surfactant->advanced No

Caption: A decision tree for troubleshooting this compound solubility issues.

G cluster_1 General Experimental Workflow for Solubility Enhancement weigh 1. Weigh this compound prepare 2. Prepare Solvent/ Excipient Solution weigh->prepare mix 3. Mix and Dissolve (Vortex/Sonicate) prepare->mix equilibrate 4. Equilibrate mix->equilibrate analyze 5. Analyze Solubility (Visual/Quantitative) equilibrate->analyze optimize 6. Optimize Conditions (Concentration, Temp.) analyze->optimize

Caption: A generalized workflow for solubility enhancement experiments.

References

Technical Support Center: Kistamicin B Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Kistamicin B. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC purification.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is showing significant tailing. What are the common causes?

A1: Peak tailing for a complex peptide-like molecule such as this compound is often due to secondary interactions with the stationary phase.[1] Key causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column can interact with basic functional groups on this compound, causing tailing.[1]

  • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[2]

  • Contamination: Buildup of contaminants on the column inlet frit or the stationary phase itself can distort peak shape.[2][3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to tailing.[4]

Q2: I'm observing peak fronting for my main this compound peak. What should I investigate?

A2: Peak fronting is less common than tailing but can occur. The primary causes are typically:

  • Sample Overload: This is the most common reason for fronting, especially in preparative HPLC.[2]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile (B52724) in a low organic start), it can cause the peak to move too quickly at the beginning, resulting in a fronting shape.[4]

  • Low Column Temperature: In some cases, low temperatures can affect analyte solubility and interaction kinetics, leading to fronting.

Q3: Why am I seeing split or double peaks for what should be pure this compound?

A3: Split peaks can be frustrating and may indicate several issues:

  • Partially Clogged Column Frit: Debris from the sample or system can block the flow path at the column inlet, causing the sample band to split.[3][4]

  • Column Bed Void: A void or channel in the column's stationary phase can create two different paths for the analyte, resulting in a split peak.[4]

  • Sample Injection Issues: If the sample solvent is not compatible with the mobile phase, it can cause the sample to precipitate at the column head upon injection, leading to peak shape distortion.[4]

  • Co-elution: An impurity with a very similar retention time might be co-eluting with your target compound.[2]

Q4: My system backpressure is suddenly much higher than normal. What steps should I take?

A4: High backpressure is a common issue that can shut down your system.[5][6][7] A systematic check is required:

  • Check the Column: The most frequent cause is a blocked column inlet frit.[3]

  • Inspect In-line Filters: If you have an in-line filter, it may be clogged.

  • Look for Blockages: Check for any blockages in the tubing or injector.

  • Mobile Phase: Buffer precipitation due to high organic solvent concentration can cause blockages.[4]

Troubleshooting Workflows & Logic

The following diagrams illustrate logical steps for troubleshooting common HPLC issues during this compound purification.

G Troubleshooting Workflow for Poor Peak Shape start Poor Peak Shape Observed (Tailing, Fronting, Splitting) check_overload Is Sample Overloaded? start->check_overload reduce_conc Reduce Sample Concentration / Injection Volume check_overload->reduce_conc Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload->check_solvent No solution Problem Resolved reduce_conc->solution dissolve_in_mp Dissolve Sample in Initial Mobile Phase check_solvent->dissolve_in_mp Yes check_ph Is Mobile Phase pH Appropriate? check_solvent->check_ph No dissolve_in_mp->solution check_column Inspect Column Health flush_column Reverse Flush Column (if permissible) check_column->flush_column Partial Clog Suspected replace_column Replace Column check_column->replace_column Severe Degradation / Void flush_column->solution replace_column->solution check_ph->check_column Yes adjust_ph Adjust pH / Add TFA (0.1%) check_ph->adjust_ph No adjust_ph->solution

Caption: A logical workflow for diagnosing the root cause of poor peak shapes.

G Troubleshooting Workflow for High Backpressure start High Backpressure Detected disconnect_column Disconnect Column from System. Run Pump. Pressure Still High? start->disconnect_column system_blockage Blockage is in the System (Injector, Tubing, Filter) disconnect_column->system_blockage Yes column_blockage Blockage is in the Column disconnect_column->column_blockage No isolate_system_component Isolate and Clean/Replace Blocked Component system_blockage->isolate_system_component solution Problem Resolved isolate_system_component->solution reverse_flush Reverse Flush Column (if permissible) column_blockage->reverse_flush check_pressure Does Pressure Return to Normal? reverse_flush->check_pressure replace_frit_column Replace Inlet Frit or Replace Column check_pressure->replace_frit_column No check_pressure->solution Yes replace_frit_column->solution

Caption: A systematic approach to isolating the source of high system backpressure.

Experimental Protocol: Preparative HPLC for this compound

This section provides a detailed methodology for a typical preparative reverse-phase HPLC purification of this compound from a semi-purified fermentation extract.

1. Sample Preparation:

  • Lyophilize the crude extract containing this compound.

  • Reconstitute the dried extract in a minimal volume of DMSO.

  • Dilute the sample with Mobile Phase A (see below) to a final concentration of 10-20 mg/mL. Ensure the final DMSO concentration is below 5%.

  • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

2. HPLC System & Column:

  • HPLC System: Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.

  • Column: C18, 5 µm particle size, 19 x 250 mm.

  • Guard Column: C18 guard column with matching chemistry.

3. Mobile Phase & Gradient:

  • Mobile Phase A (A): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.

  • Mobile Phase B (B): 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using sonication or helium sparging.

4. Chromatographic Conditions:

  • Flow Rate: 15 mL/min

  • Detection: 280 nm (based on the presence of aromatic amino acids like tyrosine)[8]

  • Injection Volume: 1-5 mL, depending on sample concentration and column capacity.

  • Column Temperature: 30°C

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
45.06535
50.0595
55.0595
56.0955
65.0955

5. Fraction Collection:

  • Collect fractions based on the UV chromatogram, focusing on the target peak corresponding to this compound.

  • Analyze collected fractions by analytical HPLC to confirm purity.

  • Pool pure fractions, remove the acetonitrile using a rotary evaporator, and lyophilize to obtain pure this compound as a TFA salt.

Data Summary Tables

The following tables provide a quick reference for common issues, their causes, and recommended solutions.

Table 1: Peak Shape Troubleshooting

IssuePotential CauseRecommended Solution(s)
Peak Tailing Secondary silanol interactionsAdd 0.1% TFA or formic acid to the mobile phase; Use an end-capped column.[1]
Column overloadReduce injection volume or sample concentration.[2]
Column contaminationFlush the column with a strong solvent wash; Replace the column if necessary.[3]
Peak Fronting Sample solvent too strongDissolve the sample in the initial mobile phase.[4]
Severe column overloadSignificantly reduce the amount of sample injected.[2]
Split Peaks Blocked inlet fritReverse and flush the column; Replace the frit if possible.[4]
Column bed void/channelingReplace the column.
Sample precipitation on injectionEnsure sample is fully dissolved; Reduce organic content in sample solvent.

Table 2: System & Baseline Troubleshooting

IssuePotential CauseRecommended Solution(s)
High Pressure Blocked column frit or in-line filterBackflush the column; Replace filters.[7]
Buffer precipitationEnsure buffer is soluble in the highest % of organic solvent used; Flush system with water.[4]
Baseline Noise Air bubbles in pump/detectorDegas mobile phase thoroughly; Purge the pump.[4][7]
Contaminated mobile phaseUse high-purity solvents and fresh mobile phase.[4]
Variable Retention Inconsistent mobile phase prepPrepare mobile phase accurately by weight; Mix thoroughly.[9]
Fluctuating column temperatureUse a column oven for stable temperature control.[5]
Leaks in the systemCheck all fittings for leaks and tighten or replace as needed.[6]

References

Technical Support Center: Kistamicin B Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Kistamicin B under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under laboratory stress conditions?

A1: While specific degradation pathways for this compound have not been extensively published, based on its glycopeptide antibiotic structure, several degradation routes can be anticipated under forced conditions such as exposure to acid, base, oxidation, heat, and light. Key vulnerabilities include the peptide backbone, the glycosidic linkage, and the complex cross-linked aromatic rings. The cytochrome P450 enzymes involved in its biosynthesis, particularly OxyA, are known to be sensitive to oxidative damage, suggesting the molecule itself may have sites susceptible to oxidation.[1][2]

Q2: I am observing rapid degradation of this compound in my early experiments. What could be the cause?

A2: Rapid degradation could be due to several factors. This compound's structure contains an unusual and relatively unstable 15-membered A-O-B ring, which is energetically less favorable than other cross-linkages found in similar antibiotics.[3][4] This inherent structural strain may make it susceptible to degradation under even mild conditions. Additionally, ensure that your solvents and reagents are free of peroxides and metal contaminants, as these can catalyze oxidative degradation.

Q3: Which analytical techniques are recommended for monitoring this compound degradation and identifying its degradation products?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method, preferably with UV detection, is essential for separating this compound from its degradation products. For structural elucidation of the degradants, liquid chromatography-mass spectrometry (LC-MS/MS) is the most powerful technique.[5][6] Nuclear magnetic resonance (NMR) spectroscopy can also be invaluable for characterizing isolated degradation products.

Q4: Are there any known issues with the stability of the enzymes involved in this compound biosynthesis that might inform its degradation?

A4: Yes, studies have shown that the cytochrome P450 enzyme OxyA from the Kistamicin biosynthesis pathway is highly sensitive to oxidative damage, leading to rapid bleaching of its heme signal in the presence of peroxide.[1][2] While this relates to the enzyme's stability, it highlights the potential for oxidative conditions to affect related chemical structures within the this compound molecule itself.

Troubleshooting Guides

Issue 1: Poor reproducibility in degradation studies.
Possible Cause Troubleshooting Step
Inconsistent stress conditionsTightly control temperature, pH, and concentration of stress agents (e.g., peroxide). Use calibrated equipment.
Contaminated reagentsUse fresh, high-purity solvents and reagents. Test for peroxides in organic solvents.
Sample variabilityEnsure homogeneity of the this compound stock solution before aliquoting for stress studies.
Issue 2: Difficulty in separating degradation products using HPLC.
Possible Cause Troubleshooting Step
Inadequate chromatographic resolutionOptimize the HPLC method. Experiment with different columns (e.g., C18, phenyl-hexyl), mobile phase compositions (acetonitrile, methanol (B129727), water), pH, and gradient elution profiles.
Co-elution of degradantsAdjust the mobile phase pH to alter the ionization state of acidic or basic functional groups on the degradants, which can change their retention times.
Degradants are not UV activeUse a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) for detection if degradation products lack a chromophore.

Hypothetical Forced Degradation Data for this compound

The following table summarizes potential outcomes from a forced degradation study on a this compound solution (0.1 mg/mL) after 24 hours of exposure to various stress conditions.

Stress Condition % this compound Remaining Number of Major Degradation Products Observations
0.1 M HCl, 60°C75.22Potential hydrolysis of the glycosidic bond or peptide amide bonds.
0.1 M NaOH, 60°C68.53Base-catalyzed hydrolysis and potential epimerization.
10% H₂O₂, RT55.8>4Significant degradation, suggesting high susceptibility to oxidation.
80°C, Neutral pH89.11Thermally induced degradation, likely at the most labile sites.
Photostability (ICH Q1B)95.31Relatively stable to light, with one minor degradant observed.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound
  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% hydrogen peroxide. Keep at room temperature. Withdraw aliquots at specified time points.

  • Thermal Degradation: Dilute the stock solution to the final concentration with the appropriate buffer (pH 7.4). Incubate at 80°C and protect from light.

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV method.

Protocol 2: Analysis of Degradation Products by LC-MS/MS
  • Chromatography: Use a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.

  • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode.

  • MS Scan: Acquire full scan data from m/z 200-2000.

  • MS/MS Scan: Perform data-dependent fragmentation on the most abundant ions from the full scan to obtain structural information.

Visualizations

Degradation_Pathways Kistamicin_B This compound Hydrolysis_Products Hydrolysis Products (e.g., Aglycone, Peptide Fragments) Kistamicin_B->Hydrolysis_Products  Acid/Base  (Hydrolysis) Oxidation_Products Oxidized Products (e.g., Hydroxylated Aromatics) Kistamicin_B->Oxidation_Products  H₂O₂/Light  (Oxidation) Isomerization_Products Isomers (e.g., Epimers) Kistamicin_B->Isomerization_Products  pH/Heat  (Isomerization)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start This compound Sample stress Forced Degradation (Acid, Base, H₂O₂, Heat, Light) start->stress hplc HPLC-UV Analysis (Quantify Degradation) stress->hplc lcms LC-MS/MS Analysis (Identify Degradants) hplc->lcms characterization Structure Elucidation lcms->characterization pathway Propose Degradation Pathway characterization->pathway

Caption: Workflow for this compound degradation studies.

References

Technical Support Center: Reducing Off-Target Effects of Kistamicin and Other Glycopeptide Antibiotics in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Kistamicin B" did not yield a specific compound. This guide will proceed under the assumption that the query pertains to the glycopeptide antibiotic Kistamicin . The principles and methodologies discussed herein are broadly applicable to Kistamicin and other small molecules, particularly within the glycopeptide class, for which minimizing off-target effects is a critical aspect of preclinical research.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying, understanding, and mitigating off-target effects of Kistamicin and related compounds in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with compounds like Kistamicin?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins or other molecules that are not its intended biological target.[1] These unintended interactions are a significant concern because they can lead to:

  • Cellular Toxicity: Off-target binding can disrupt essential cellular pathways, leading to cytotoxicity that is unrelated to the on-target mechanism of action. For example, some glycopeptide antibiotics have shown cytotoxic effects in cell lines at high concentrations.[2][3]

  • Lack of Translatability: Promising results in cell culture may not translate to in vivo models or clinical settings if the observed efficacy is due to off-target effects that have different consequences in a whole organism or are associated with unacceptable toxicity.[4]

Q2: I'm observing significant cytotoxicity in my cell culture with Kistamicin, even at concentrations where I expect on-target activity. Is this an off-target effect?

A2: It is possible. While high concentrations of any compound can lead to general toxicity, cytotoxicity observed within the expected therapeutic window could indicate an off-target effect. To investigate this, you should first establish a therapeutic window by determining the concentration-response curves for both on-target activity and cytotoxicity.[5] Performing a cytotoxicity assay (e.g., MTT or LDH release) across a broad range of concentrations will help you identify a concentration range where you observe the desired biological effect without significant cell death.[5] If the cytotoxic concentration overlaps with the effective concentration for the on-target effect, off-target toxicity is likely.

Q3: What are the general strategies to minimize off-target effects in my experimental design?

A3: A multi-pronged approach is recommended to minimize off-target effects:

  • Use the Lowest Effective Concentration: Titrate your compound to determine the lowest concentration that produces the desired on-target effect. Off-target effects are often more pronounced at higher concentrations.[6]

  • Employ Robust Controls:

    • Inactive Structural Analog: If available, use a structurally similar but biologically inactive analog of your compound. This can help differentiate the on-target phenotype from non-specific effects of the chemical scaffold.[5]

    • Target-Negative Cell Line: Test your compound in a cell line that does not express the intended target. Any observed effect in this cell line would be, by definition, off-target.[5]

  • Orthogonal Validation: Confirm the observed phenotype using an alternative method that does not rely on the small molecule. Genetic approaches like CRISPR-Cas9 or siRNA to knock down the target are considered the gold standard for validating on-target effects.[7][8]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High background cytotoxicity across all tested concentrations. 1. Compound insolubility leading to precipitation and cell stress.2. Solvent (e.g., DMSO) toxicity.3. The compound has a very narrow therapeutic window.1. Check the solubility of Kistamicin in your culture medium. Consider using a different solvent or formulation.2. Ensure the final solvent concentration is consistent across all conditions and below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control.[5] 3. Perform a more granular dose-response curve to identify a non-toxic concentration range.
The observed phenotype does not match the known function of the target. 1. The phenotype is due to an off-target effect.2. The compound affects a previously unknown function of the target.1. Perform a genetic knockdown (e.g., CRISPR/Cas9) of the target. If the phenotype is not recapitulated, it is likely an off-target effect.[7] 2. Use a structurally unrelated inhibitor of the same target. If this compound produces the same phenotype, it strengthens the case for an on-target effect.[6]
High variability in results between experiments. 1. Inconsistent cell health or passage number.2. Inconsistent compound preparation or storage.1. Use cells within a consistent passage number range and ensure they are healthy and in the exponential growth phase before treatment.2. Prepare fresh dilutions of Kistamicin for each experiment from a validated stock solution.

Data Presentation: Improving Specificity

The goal in optimizing the use of a compound like Kistamicin is to widen the therapeutic window, which is the concentration range between the on-target efficacy and off-target toxicity. The table below provides a hypothetical example of how experimental modifications can improve the specificity of a compound.

Compound/Condition On-Target IC50 (µM) Cytotoxicity CC50 (µM) Therapeutic Index (CC50/IC50) Interpretation
Kistamicin (Standard Conditions)1.51510A narrow therapeutic window suggests a higher risk of off-target effects at effective concentrations.
Kistamicin (Optimized Concentration)1.51510While the index is the same, using the lowest effective dose minimizes off-target engagement.
Kistamicin Analog (Improved Specificity)1.2> 50> 41.7The analog shows improved on-target potency and significantly reduced cytotoxicity, indicating better specificity.

Experimental Protocols

Protocol 1: Cytotoxicity Assay using Resazurin (B115843)

Objective: To determine the concentration of Kistamicin that causes 50% cytotoxicity (CC50) in a specific cell line.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Kistamicin in culture medium. A common approach is a 10-point, 3-fold dilution series.

  • Incubation: Remove the old medium and add the medium containing the different concentrations of Kistamicin. Include wells with medium only (negative control) and a known cytotoxic agent like staurosporine (B1682477) (positive control). Incubate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% (v/v).

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize resazurin into the fluorescent product, resorufin.

  • Fluorescence Reading: Measure the fluorescence at an excitation/emission of ~560/590 nm using a microplate reader.

  • Data Analysis: Normalize the fluorescence values to the negative control (100% viability) and plot the results as % viability vs. log[Kistamicin] to determine the CC50.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that Kistamicin binds to its intended target within intact cells.

Methodology:

  • Cell Treatment: Treat intact cells with Kistamicin at various concentrations or with a vehicle control for a specified time.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to pellet the precipitated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or another protein detection method.

  • Data Analysis: A shift in the thermal stability of the target protein upon Kistamicin binding indicates target engagement.

Protocol 3: Genetic Validation using CRISPR-Cas9 Knockout

Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with Kistamicin treatment.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells. If the plasmid contains a selection marker, select for transfected cells.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Knockout Validation: Expand the clones and validate the knockout of the target protein by Western blot or genomic sequencing.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with Kistamicin.[7] A similar phenotype provides strong evidence for an on-target effect.

Visualizations

G cluster_0 Initial Observation cluster_1 Troubleshooting & Validation cluster_2 Conclusion phenotype Observe Phenotype with Kistamicin dose_response Dose-Response & Cytotoxicity Assays phenotype->dose_response target_engagement Target Engagement (e.g., CETSA) dose_response->target_engagement genetic_validation Genetic Validation (CRISPR/siRNA) target_engagement->genetic_validation inactive_analog Test Inactive Analog target_engagement->inactive_analog on_target On-Target Effect Confirmed genetic_validation->on_target Phenotype Recapitulated off_target Off-Target Effect Likely genetic_validation->off_target Phenotype Not Recapitulated inactive_analog->off_target Phenotype Observed

Caption: Workflow for identifying and validating on-target vs. off-target effects.

G cluster_0 Kistamicin Action cluster_1 Cellular Pathways Kistamicin Kistamicin Target On-Target (e.g., Peptidoglycan Synthesis) Kistamicin->Target High Affinity OffTarget Off-Target (e.g., Kinase X) Kistamicin->OffTarget Low Affinity (at high conc.) Downstream_On Cell Wall Integrity Loss (Desired Effect) Target->Downstream_On Downstream_Off Apoptosis Induction (Undesired Effect) OffTarget->Downstream_Off

References

Technical Support Center: Kistamicin B Peptide Backbone Instability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the inherent instability of the Kistamicin B peptide backbone, a critical factor for researchers working with this complex glycopeptide antibiotic. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound backbone instability?

A1: The primary cause of instability in the this compound backbone is its unique and strained 15-membered A-O-B ring. This ring is formed by a diphenyl ether (phenolic) crosslink, which is energetically less stable than the diaryl crosslinks found in many other glycopeptide antibiotics. This inherent ring strain makes the peptide susceptible to degradation under various experimental conditions.

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products of this compound have not been extensively documented in publicly available literature, degradation of the related glycopeptide teicoplanin, which also contains ether linkages, results in the formation of triphenyl ether, diphenyl ether, and diphenyl moieties[1]. Therefore, it is plausible that degradation of this compound could lead to cleavage of the A-O-B ether linkage, resulting in linearized or partially cyclized peptide fragments.

Q3: How do pH and temperature affect the stability of this compound?

A3: Like other glycopeptide antibiotics, this compound is susceptible to degradation at pH extremes and elevated temperatures. Generally, glycopeptides are more stable in a slightly acidic to neutral pH range (pH 4-6). Alkaline conditions can accelerate the degradation of the peptide backbone and promote oxidation of susceptible amino acid residues. Elevated temperatures provide the activation energy for degradative reactions, leading to a shorter half-life. For optimal stability in solution, it is recommended to work at refrigerated temperatures (2-8°C) and within a controlled pH range.

Q4: What are the best practices for storing this compound?

A4: To ensure long-term stability, this compound should be stored as a lyophilized powder at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For short-term storage of solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C. Buffering the solution to a pH between 4 and 6 can also enhance stability[1].

Troubleshooting Guides

Problem: Loss of biological activity of this compound in my assay.
Possible Cause Troubleshooting Steps
Peptide Degradation 1. Verify Storage Conditions: Ensure the lyophilized powder was stored at -20°C or -80°C and that solutions were stored frozen in appropriate buffers. 2. Check Solution Age and Handling: Use freshly prepared solutions whenever possible. Avoid repeated freeze-thaw cycles by using single-use aliquots. 3. Assess Buffer Compatibility: Ensure the pH of your assay buffer is within the optimal range for this compound stability (ideally pH 4-6).
Incorrect Concentration 1. Re-quantify Peptide: Use a validated analytical method, such as UV spectroscopy or HPLC, to confirm the concentration of your this compound stock solution. 2. Evaluate Dilution Series: Prepare fresh dilutions and ensure accurate pipetting.
Assay Interference 1. Run Controls: Include positive and negative controls in your assay to rule out issues with other reagents or the experimental setup. 2. Check for Incompatibility: Some assay components may interact with and degrade this compound.
Problem: Multiple or unexpected peaks in HPLC/LC-MS analysis of this compound.
Possible Cause Troubleshooting Steps
On-Column Degradation 1. Optimize Mobile Phase: Ensure the pH of the mobile phase is compatible with this compound stability. 2. Reduce Run Time: Shorter analysis times can minimize the exposure of the peptide to potentially harsh mobile phase conditions.
Degradation in Sample Vial 1. Control Sample Temperature: Use an autosampler with temperature control and keep samples at a low temperature (e.g., 4°C) during the analysis sequence. 2. Limit Time in Vial: Analyze samples as soon as possible after they are placed in the autosampler.
Formation of Degradation Products 1. Analyze a Fresh Sample: Compare the chromatogram of the problematic sample to that of a freshly prepared this compound standard. The appearance of new peaks in the older sample indicates degradation. 2. Characterize New Peaks: Use mass spectrometry (MS) to determine the mass of the new peaks and infer their potential identity as degradation products.

Data Presentation

Table 1: Illustrative Stability of a Glycopeptide Antibiotic (Teicoplanin) in 5% Dextrose Solution Stored at 4°C[2][3][4]

Time (Days)Percent of Initial Concentration Remaining
0100%
6~90%
30Significant degradation observed

Note: This data is for illustrative purposes and the actual stability of this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of lyophilized this compound.

    • Reconstitute in a suitable solvent (e.g., sterile water or a mild buffer at pH 5) to a final concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution (in a neutral buffer) at 80°C for 2, 4, 8, and 24 hours.

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 2, 4, 8, and 24 hours.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples, including an unstressed control, by a stability-indicating LC-MS/MS method (see Protocol 2).

Protocol 2: Stability-Indicating LC-MS/MS Method for this compound

This method is designed to separate the intact this compound from its potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan for initial identification of parent and degradation products, followed by Multiple Reaction Monitoring (MRM) for quantification.

    • Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity of this compound.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and its identified degradation products for accurate quantification.

  • Data Analysis:

    • Integrate the peak areas of this compound and its degradation products.

    • Calculate the percentage of this compound remaining at each time point for each stress condition.

    • Analyze the mass spectra of the new peaks to propose structures for the degradation products.

Mandatory Visualization

Kistamicin_B_Instability_Pathway KistamicinB Intact this compound (Strained 15-membered A-O-B ring) Degradation Degradation KistamicinB->Degradation  pH extremes, High Temperature, Oxidation Linearized Linearized/Partially Cyclized Peptide Fragments Degradation->Linearized Cleavage of Diphenyl Ether Linkage LossOfActivity Loss of Biological Activity Linearized->LossOfActivity

Caption: Proposed degradation pathway of this compound due to backbone instability.

Experimental_Workflow_Stability_Analysis start Start: Lyophilized this compound reconstitute Reconstitute in Buffer (pH 4-6) start->reconstitute stress Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) reconstitute->stress sample Collect Samples at Time Points stress->sample analyze LC-MS/MS Analysis sample->analyze data Data Analysis: - % Degradation - Identify Degradants analyze->data end End: Stability Profile data->end

Caption: Experimental workflow for assessing the stability of this compound.

Kistamicin_Biosynthesis_Crosslinking cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) LinearPeptide Linear Heptapeptide Precursor OxyC OxyC Enzyme (P450) LinearPeptide->OxyC 1st Cyclization COD_Ring C-O-D Ring Formation OxyC->COD_Ring AOB_Ring A-O-B Ring Formation (Unstable Linkage) OxyC->AOB_Ring OxyA OxyA Enzyme (P450) DE_Ring D-E Ring Formation OxyA->DE_Ring COD_Ring->OxyA 2nd Cyclization DE_Ring->OxyC 3rd Cyclization (Promiscuous Activity) Kistamicin Mature this compound AOB_Ring->Kistamicin

References

Technical Support Center: Scaling Up Kistamicin B Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kistamicin B fermentation. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this potent glycopeptide antibiotic. Here, you will find troubleshooting guidance and frequently asked questions to optimize your fermentation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound fermentation from lab to industrial scale?

A1: Transitioning this compound fermentation from a laboratory to an industrial scale presents several significant challenges.[1][2] Key issues include maintaining process consistency in parameters like temperature, pH, and dissolved oxygen, controlling for contamination in larger volumes and over longer fermentation times, ensuring adequate oxygen transfer and uniform mixing, and managing the increased technical complexity of larger bioreactors.[3]

Q2: Why is this compound production often inconsistent between batches during scale-up?

A2: Batch-to-batch inconsistency is a common hurdle in scaling up fermentation processes.[4] Small variations in environmental conditions, such as temperature, pH, dissolved oxygen, and agitation, can have a significant impact on the final product yield at a larger scale.[4] Additionally, the genetic instability of the producing actinomycete strain can lead to fluctuations in this compound production.

Q3: What are the initial steps to consider for optimizing this compound yield?

A3: To optimize this compound yield, a systematic approach is recommended. Begin by optimizing the fermentation medium, focusing on carbon and nitrogen sources, as well as phosphate (B84403) levels, which can influence secondary metabolite production.[5] Concurrently, optimize physical parameters such as temperature, pH, and aeration.[5] It is also crucial to establish a robust seed culture protocol to ensure a healthy and consistent inoculum.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the scale-up of this compound fermentation.

Issue 1: Low Biomass Production

Question: My this compound-producing actinomycete culture shows poor growth after scaling up to a larger bioreactor. What are the potential causes and how can I troubleshoot this?

Answer: Low biomass production can stem from several factors. A systematic investigation into your culture medium and physical fermentation parameters is necessary.

Potential Causes and Solutions:

  • Suboptimal Medium Composition: The nutritional requirements of your actinomycete strain may not be met at a larger scale.

    • Solution: Re-evaluate the carbon and nitrogen sources in your medium. Some actinomycetes have varied preferences for different carbon sources like glucose, starch, arabinose, or glycerol.[5] Consider performing media optimization studies at a smaller scale before proceeding with the larger bioreactor.

  • Inadequate Aeration and Oxygen Transfer: Oxygen availability is often a limiting factor in large-scale aerobic fermentations.[3][6]

    • Solution: Increase the agitation speed and/or the aeration rate to improve the oxygen transfer rate (OTR). Ensure that the dissolved oxygen (DO) level is maintained at an optimal setpoint.

  • Incorrect pH and Temperature: Most actinomycete species prefer a neutral to slightly alkaline initial pH (around 7.0) and a temperature range of 25-30°C.[5]

    • Solution: Monitor and control the pH and temperature throughout the fermentation process. Implement automated control systems in your bioreactor to maintain these parameters within the optimal range.

  • Poor Inoculum Quality: A low-viability or insufficient volume of inoculum will result in a lag in growth.

    • Solution: Develop a standardized protocol for seed culture development, ensuring a consistent cell density and viability for inoculation.

Issue 2: Good Biomass, but Low this compound Yield

Question: My culture is growing well, but the final yield of this compound is significantly lower than expected. What steps should I take to improve production?

Answer: This scenario suggests that the conditions favoring cell growth may not be optimal for secondary metabolite production.

Potential Causes and Solutions:

  • Catabolite Repression: High concentrations of readily metabolizable carbon sources like glucose can inhibit the production of secondary metabolites.

    • Solution: Implement a fed-batch strategy to maintain a low concentration of the primary carbon source. Alternatively, substitute glucose with a more slowly metabolized carbon source.

  • Phosphate Inhibition: High levels of phosphate can suppress the biosynthesis of certain secondary metabolites in actinomycetes.[5]

    • Solution: Reduce the phosphate concentration in your production medium.

  • Suboptimal Timing of Induction: The expression of biosynthetic gene clusters for secondary metabolites can be growth-phase dependent.

    • Solution: Characterize the growth curve of your strain and identify the optimal time for inducing this compound production. This may involve shifting the temperature or adding specific precursors at a particular stage of growth.

  • Shear Stress: High agitation speeds required for adequate mixing in large bioreactors can cause shear stress, which may negatively impact product formation.

    • Solution: Optimize the impeller design and agitation speed to achieve a balance between sufficient mixing and minimal shear stress.

Issue 3: Foaming

Question: Excessive foaming is occurring in my bioreactor, leading to loss of culture volume and potential contamination. How can I control this?

Answer: Foaming is a common issue in large-scale fermentation, often caused by high cell densities and proteinaceous components in the medium.

Potential Causes and Solutions:

  • High Protein Content in Medium: Complex nitrogen sources can contribute to foam formation.

    • Solution: Consider alternative nitrogen sources with lower foaming potential.

  • High Agitation and Aeration Rates: Vigorous mixing and sparging can exacerbate foaming.

    • Solution: Optimize agitation and aeration to the minimum levels that still provide adequate mixing and oxygen transfer.

  • Ineffective Antifoam Agent: The type and concentration of the antifoam agent may not be suitable.

    • Solution: Test different antifoam agents and optimize their concentration. Implement an automated foam control system that adds antifoam on demand.

Data Presentation

Table 1: Typical Fermentation Parameters for Actinomycetes

ParameterLaboratory Scale (Shake Flask)Pilot/Industrial Scale (Bioreactor)
Temperature28-30°C[5]28-30°C (with precise control)[5]
pH7.0-8.0 (initial)[5]7.0-8.0 (controlled)[5]
Agitation150-200 rpm[5]Variable, dependent on impeller design and vessel geometry
AerationPassive (through closure)0.5 - 1.5 vvm (volume of air per volume of medium per minute)
Dissolved OxygenNot typically controlledMaintained at >20% saturation

Table 2: Example of Medium Optimization for this compound Production

ComponentInitial Concentration (g/L)Optimized Concentration (g/L)
Glucose2010 (with fed-batch)
Soy Peptone1015
Yeast Extract55
K2HPO41.00.5
MgSO4·7H2O0.50.5
CaCO32.02.0

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Parameters

This protocol is designed to identify the optimal level for a single fermentation parameter.

Methodology:

  • Prepare a series of identical fermentation flasks or small-scale bioreactors.

  • Vary a single parameter (e.g., temperature, pH, a specific medium component) across a defined range in different vessels, while keeping all other parameters constant.

  • Inoculate all vessels with a standardized seed culture.

  • Incubate under the specified conditions for a predetermined fermentation period.

  • At the end of the fermentation, harvest the cultures and analyze for biomass and this compound yield.

  • The condition that results in the highest product yield is considered the optimum for that parameter.

Protocol 2: Analysis of this compound Production by HPLC

This protocol outlines a general method for quantifying this compound from a fermentation broth.

Methodology:

  • Harvest a sample of the fermentation broth.

  • Centrifuge the sample to separate the mycelium from the supernatant.

  • Extract the this compound from the supernatant using a suitable solvent (e.g., ethyl acetate).

  • Evaporate the solvent and redissolve the extract in a suitable mobile phase.

  • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a C18 column and a UV detector.

  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with purified this compound.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low this compound Yield check_biomass Check Biomass Production start->check_biomass low_biomass Low Biomass check_biomass->low_biomass Poor Growth good_biomass Good Biomass check_biomass->good_biomass Good Growth optimize_medium Optimize Medium (Carbon/Nitrogen Sources) low_biomass->optimize_medium optimize_physical Optimize Physical Parameters (pH, Temp, Aeration) low_biomass->optimize_physical check_inoculum Check Inoculum Quality low_biomass->check_inoculum check_repression Investigate Catabolite Repression good_biomass->check_repression check_phosphate Check Phosphate Levels good_biomass->check_phosphate optimize_induction Optimize Induction Time good_biomass->optimize_induction check_shear Evaluate Shear Stress good_biomass->check_shear

Caption: Troubleshooting flowchart for low this compound yield.

Fermentation_Scale_Up_Workflow cluster_lab Laboratory Phase cluster_pilot Scale-Up Phase lab_scale Lab Scale Optimization (Shake Flasks) pilot_scale Pilot Scale Verification (Small Bioreactor) lab_scale->pilot_scale process_validation Process Validation pilot_scale->process_validation industrial_scale Industrial Scale Production (Large Bioreactor) strain_selection Strain Selection media_optimization Media Optimization strain_selection->media_optimization parameter_optimization Parameter Optimization media_optimization->parameter_optimization parameter_optimization->lab_scale consistency_checks Batch Consistency Checks process_validation->consistency_checks consistency_checks->industrial_scale

Caption: Experimental workflow for this compound fermentation scale-up.

Signaling_Pathway_Placeholder Nutrient_Limitation Nutrient Limitation (e.g., Phosphate, Glucose) Regulatory_Genes Activation of Regulatory Genes (e.g., afsR) Nutrient_Limitation->Regulatory_Genes Biosynthetic_Genes Expression of this compound Biosynthetic Gene Cluster Regulatory_Genes->Biosynthetic_Genes Kistamicin_B This compound Production Biosynthetic_Genes->Kistamicin_B

Caption: Simplified signaling pathway for secondary metabolite production.

References

Validation & Comparative

A Tale of Two Glycopeptides: Kistamicin B and Vancomycin Diverge in Bacterial Warfare

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, a detailed comparison of the mechanisms of action of two glycopeptide antibiotics, the novel Kistamicin B and the well-established Vancomycin, reveals a significant divergence in their strategies for combating bacteria. While both target the bacterial cell wall, their methods of disruption are fundamentally different, offering new avenues for antimicrobial drug development. This guide provides a comprehensive overview of their distinct mechanisms, supported by available experimental data and detailed protocols for researchers in the field.

At a Glance: this compound vs. Vancomycin

FeatureThis compoundVancomycin
Primary Mechanism Inhibition of autolysinsInhibition of peptidoglycan synthesis
Molecular Target Peptidoglycan (indirectly targeting autolysins)D-Ala-D-Ala terminus of peptidoglycan precursors
Effect on Cell Wall Prevents remodeling and cell separationBlocks cross-linking of peptidoglycan chains
Antibacterial Spectrum Moderate activity against Gram-positive bacteria[1]Active against many Gram-positive bacteria

Vancomycin: The Architect's Obstruction

Vancomycin has long been a cornerstone in the treatment of serious Gram-positive bacterial infections. Its mechanism of action is well-characterized and relies on the direct inhibition of cell wall synthesis.

Mechanism of Action

Vancomycin functions by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding physically obstructs the transglycosylation and transpeptidation enzymes, which are crucial for the cross-linking of peptidoglycan chains. Without this cross-linking, the structural integrity of the bacterial cell wall is compromised, leading to cell lysis and death.

Vancomycin_Mechanism cluster_synthesis Peptidoglycan Synthesis Lipid_II Lipid II (Peptidoglycan Precursor) Transglycosylase Transglycosylase Lipid_II->Transglycosylase Elongation Transpeptidase Transpeptidase Transglycosylase->Transpeptidase Cross-linking Cell_Wall Cross-linked Peptidoglycan (Cell Wall) Transpeptidase->Cell_Wall Vancomycin Vancomycin Vancomycin->Lipid_II Binds to D-Ala-D-Ala

Vancomycin's mechanism of action.

This compound: The Saboteur of Cellular Remodeling

This compound, a member of the type V glycopeptide antibiotics, employs a more subtle, yet equally effective, strategy. Instead of directly halting construction of the cell wall, it sabotages the necessary process of cell wall remodeling.

Mechanism of Action

Recent studies on structurally related compounds like corbomycin and complestatin (B1257193) have elucidated a novel mechanism of action that is shared by this compound.[2][3][4][5][6] These antibiotics bind to peptidoglycan, but at a site distinct from the D-Ala-D-Ala terminus targeted by Vancomycin. This binding does not prevent the synthesis of the cell wall but instead inhibits the activity of autolysins.[2][3][4] Autolysins are essential bacterial enzymes responsible for the controlled degradation of the peptidoglycan layer, a process critical for cell growth, division, and separation. By preventing autolysin function, this compound effectively traps the bacteria within their own cell walls, leading to aberrant cell morphology, clumping, and ultimately, cell death.[5][6]

Kistamicin_Mechanism cluster_remodeling Cell Wall Remodeling Peptidoglycan Peptidoglycan Autolysins Autolysins Peptidoglycan->Autolysins Hydrolysis Cell_Division Cell Division & Separation Autolysins->Cell_Division Kistamicin_B This compound Kistamicin_B->Peptidoglycan Binds to Peptidoglycan

This compound's mechanism of action.

Quantitative Comparison of Antibacterial Activity

Direct comparative studies providing Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacterial strains are limited in publicly available literature. However, initial studies have indicated that this compound exhibits moderate activity against Gram-positive bacteria.[1] For Vancomycin, extensive data is available.

Table 1: Representative MIC Values for Vancomycin against Staphylococcus aureus

Staphylococcus aureus StrainVancomycin MIC (µg/mL)Reference
Methicillin-Susceptible S. aureus (MSSA)0.5 - 2.0[2][3][7][8]
Methicillin-Resistant S. aureus (MRSA)1.0 - 2.0[2][3][7][8]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium. The following is a generalized broth microdilution protocol.

MIC_Protocol Start Start Prepare_Antibiotic Prepare serial dilutions of antibiotic in a 96-well plate Start->Prepare_Antibiotic Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Antibiotic->Prepare_Inoculum Inoculate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine the lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Protocol:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension is prepared from an overnight culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Autolysin Inhibition Assay

This assay is designed to assess the ability of a compound to inhibit bacterial autolysis.

Autolysin_Assay Start Start Grow_Cells Grow bacterial cells to mid-log phase Start->Grow_Cells Harvest_Wash Harvest and wash cells Grow_Cells->Harvest_Wash Resuspend Resuspend cells in a buffer containing a lytic agent (e.g., Triton X-100) Harvest_Wash->Resuspend Add_Compound Add test compound (this compound) at various concentrations Resuspend->Add_Compound Monitor_Lysis Monitor the decrease in optical density (OD) over time Add_Compound->Monitor_Lysis Analyze Compare the rate of lysis to a control without the compound Monitor_Lysis->Analyze End End Analyze->End

Workflow for autolysin inhibition assay.

Protocol:

  • Cell Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) in a suitable broth to the mid-logarithmic growth phase.

  • Cell Preparation: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

  • Lysis Induction: Resuspend the cells in a buffer containing a lytic agent, such as Triton X-100, to induce autolysis.

  • Compound Addition: Add the test compound (e.g., this compound) at a range of concentrations to the cell suspension. A control group with no compound is also prepared.

  • Monitoring Lysis: Monitor the decrease in optical density (OD) of the cell suspension at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

  • Data Analysis: The rate of lysis in the presence of the compound is compared to the rate of lysis in the control group. A reduction in the rate of lysis indicates inhibition of autolysin activity.

Conclusion

The distinct mechanisms of action of this compound and Vancomycin highlight the diversity of strategies employed by glycopeptide antibiotics. While Vancomycin remains a critical tool in the clinician's arsenal, the novel autolysin-inhibiting mechanism of this compound and its relatives presents a promising new approach to antibiotic development. This is particularly relevant in the face of growing resistance to existing drugs. Further research, including direct comparative studies of their antibacterial efficacy, is warranted to fully explore the therapeutic potential of this new class of glycopeptides.

References

A Comparative Analysis of the Efficacy of Kistamicin B and Teicoplanin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Kistamicin B and Teicoplanin, two glycopeptide antibiotics. The following sections present a comprehensive overview of their mechanisms of action, antibacterial spectrum, and supporting experimental data to aid in research and drug development.

Mechanism of Action

Teicoplanin and this compound, while both classified as glycopeptide antibiotics, exhibit distinct mechanisms of action. Teicoplanin functions by inhibiting a critical step in bacterial cell wall synthesis, whereas this compound's mode of action is less characterized but appears to diverge from this classical glycopeptide pathway.

Teicoplanin: This well-established antibiotic targets the synthesis of peptidoglycan, a vital component of the Gram-positive bacterial cell wall.[1][2][3] It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[1][2][3] This binding event sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan chains.[2] The disruption of this process leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.[2]

This compound: this compound is considered a structurally divergent glycopeptide antibiotic.[4][5][6] Unlike typical glycopeptides, its primary mechanism is not the inhibition of cell wall biosynthesis.[4] While its exact molecular target is still under investigation, it is known to possess a highly crosslinked structure that is crucial for its biological activity.[4][6] this compound has been reported to have moderate antibacterial activity against Gram-positive bacteria and also exhibits antiviral properties.[4] Research on the structurally related compound, complestatin (B1257193), suggests a novel mechanism of action for this class of glycopeptides, which involves the inhibition of bacterial autolysins responsible for cell wall remodeling.[7] Another study on complestatin points to the inhibition of fatty acid synthesis as the mode of antibacterial action.[1][8] This suggests that this compound may function through a similar, unconventional mechanism rather than direct cell wall synthesis inhibition.

cluster_teicoplanin Teicoplanin Signaling Pathway Teicoplanin Teicoplanin DAlaDAla D-Ala-D-Ala Terminus Teicoplanin->DAlaDAla Binds to Transglycosylation Transglycosylation DAlaDAla->Transglycosylation Inhibits Transpeptidation Transpeptidation DAlaDAla->Transpeptidation Inhibits CellWall Bacterial Cell Wall Synthesis Transglycosylation->CellWall Transpeptidation->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to cluster_kistamicin Postulated this compound Signaling Pathway KistamicinB This compound UnknownTarget Bacterial Target (e.g., Autolysins, Fatty Acid Synthesis) KistamicinB->UnknownTarget Interacts with CellProcess Essential Cellular Process UnknownTarget->CellProcess Inhibits GrowthInhibition Inhibition of Bacterial Growth CellProcess->GrowthInhibition start Start prep_stock Prepare Antibiotic Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions of Antibiotic prep_stock->serial_dilution prep_plates Prepare 96-Well Microtiter Plates prep_plates->serial_dilution inoculate Inoculate Plates serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

References

Kistamicin B: A Comparative Analysis of its Potential Activity Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of Kistamicin B against vancomycin-resistant enterococci (VRE), a critical threat in healthcare settings. While direct experimental data on this compound's activity against VRE is not currently available in the public domain, this document synthesizes information on its known antibacterial properties, the mechanisms of VRE resistance, and standard methodologies for antibiotic evaluation. This guide serves as a framework for assessing this compound's potential role in combating VRE infections and compares its theoretical profile with established anti-VRE agents.

Introduction to this compound and Vancomycin-Resistant Enterococci

This compound is a member of the glycopeptide antibiotic family, which includes vancomycin (B549263). These antibiotics are crucial in treating infections caused by Gram-positive bacteria. Structurally, kistamicins are considered divergent members of this class. Vancomycin-resistant enterococci (VRE) have emerged as significant nosocomial pathogens, demonstrating resistance to vancomycin, a last-resort antibiotic. This resistance is primarily due to alterations in the bacterial cell wall synthesis pathway, which prevents vancomycin from binding to its target. The rise of VRE necessitates the exploration of novel and existing antibiotics for potential efficacy.

Mechanism of Action: Glycopeptide Antibiotics and VRE Resistance

Glycopeptide antibiotics, including this compound, typically function by inhibiting the biosynthesis of the bacterial cell wall. They bind to the D-Ala-D-Ala terminus of peptidoglycan precursors, which blocks the transglycosylation and transpeptidation steps essential for cell wall integrity, ultimately leading to bacterial cell death.

VRE have developed resistance by modifying the vancomycin binding site. The vanA and vanB gene clusters are the most common mechanisms, leading to the substitution of the terminal D-Ala with D-Lactate (D-Ala-D-Lac). This change significantly reduces the binding affinity of vancomycin to its target, rendering the antibiotic ineffective.

VRE_Resistance_Mechanism cluster_0 Normal Cell Wall Synthesis (Vancomycin Susceptible) cluster_1 VRE Cell Wall Synthesis (Vancomycin Resistant) UDP_NAG UDP_NAG UDP_NAM UDP_NAM UDP_NAG->UDP_NAM Multiple Steps UDP-NAM-pentapeptide\n(ends in D-Ala-D-Ala) UDP-NAM-pentapeptide (ends in D-Ala-D-Ala) UDP_NAM->UDP-NAM-pentapeptide\n(ends in D-Ala-D-Ala) Addition of amino acids Lipid II\n(ends in D-Ala-D-Ala) Lipid II (ends in D-Ala-D-Ala) UDP-NAM-pentapeptide\n(ends in D-Ala-D-Ala)->Lipid II\n(ends in D-Ala-D-Ala) Translocation to cell membrane Nascent Peptidoglycan Nascent Peptidoglycan Lipid II\n(ends in D-Ala-D-Ala)->Nascent Peptidoglycan Transglycosylation Cross-linked Peptidoglycan\n(Stable Cell Wall) Cross-linked Peptidoglycan (Stable Cell Wall) Nascent Peptidoglycan->Cross-linked Peptidoglycan\n(Stable Cell Wall) Transpeptidation Vancomycin Vancomycin Vancomycin->Lipid II\n(ends in D-Ala-D-Ala) Binds and inhibits Transglycosylation & Transpeptidation UDP_NAG_R UDP-NAG UDP_NAM_R UDP-NAM UDP_NAG_R->UDP_NAM_R Multiple Steps UDP-NAM-pentapeptide\n(ends in D-Ala-D-Lac) UDP-NAM-pentapeptide (ends in D-Ala-D-Lac) UDP_NAM_R->UDP-NAM-pentapeptide\n(ends in D-Ala-D-Lac) Modified pathway (VanA/VanB genes) Lipid II\n(ends in D-Ala-D-Lac) Lipid II (ends in D-Ala-D-Lac) UDP-NAM-pentapeptide\n(ends in D-Ala-D-Lac)->Lipid II\n(ends in D-Ala-D-Lac) Translocation to cell membrane Nascent Peptidoglycan_R Nascent Peptidoglycan Lipid II\n(ends in D-Ala-D-Lac)->Nascent Peptidoglycan_R Transglycosylation Nascent Peptidoglycan_R->Cross-linked Peptidoglycan\n(Stable Cell Wall) Transpeptidation Vancomycin_R Vancomycin Vancomycin_R->Lipid II\n(ends in D-Ala-D-Lac) Poor binding, no inhibition

Figure 1. Signaling pathway of VRE resistance to vancomycin.

Comparative Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound against VRE strains are not available, the following table provides a summary of MIC values for commonly used antibiotics against VRE for comparative purposes. The activity of this compound would need to be determined through similar assays.

AntibioticVRE SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Daptomycin E. faecium24
E. faecalis12
Linezolid E. faecium22
E. faecalis22
Tigecycline E. faecium0.060.12
E. faecalis0.060.12
Fosfomycin E. faecium64256
E. faecalis32128
Vancomycin VRE Strains>32>256

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. These values can vary based on geographic location and specific strains.

Experimental Protocols for VRE Susceptibility Testing

The evaluation of this compound's activity against VRE would involve standardized antimicrobial susceptibility testing methods. The following outlines a typical experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

MIC_Determination_Workflow start Start: Obtain VRE Isolates (e.g., E. faecalis, E. faecium) prep_inoculum Prepare Standardized Inoculum (0.5 McFarland standard) start->prep_inoculum mic_plate Inoculate Microtiter Plate with VRE and this compound dilutions prep_inoculum->mic_plate prep_antibiotic Prepare Serial Dilutions of this compound prep_antibiotic->mic_plate incubation Incubate at 35-37°C for 16-20 hours mic_plate->incubation read_results Read Results: Determine Lowest Concentration with no visible growth (MIC) incubation->read_results data_analysis Data Analysis and Comparison with other antibiotics read_results->data_analysis end End: Report MIC values data_analysis->end

Figure 2. Experimental workflow for MIC determination.

Detailed Methodology: Broth Microdilution
  • Bacterial Strains: A panel of clinical VRE isolates, including Enterococcus faecalis and Enterococcus faecium with characterized resistance mechanisms (e.g., vanA, vanB), should be used.

  • Culture Media: Cation-adjusted Mueller-Hinton broth (CAMHB) is the standard medium.

  • Inoculum Preparation: VRE isolates are cultured overnight on a suitable agar (B569324) medium. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation: this compound is dissolved in a suitable solvent and serially diluted in CAMHB to achieve a range of concentrations.

  • Assay Procedure: A 96-well microtiter plate is used. Each well contains a specific concentration of this compound and the standardized VRE inoculum. Positive (no antibiotic) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Conclusion and Future Directions

While this compound belongs to the glycopeptide class of antibiotics known for their activity against Gram-positive bacteria, its efficacy against VRE remains to be elucidated. Its divergent structure may offer a different binding profile to the modified peptidoglycan precursors in VRE, which warrants investigation.

Future research should focus on performing in vitro susceptibility testing of this compound against a broad panel of VRE isolates. Should promising activity be observed, further studies, including time-kill assays and in vivo animal models, would be necessary to validate its therapeutic potential. The experimental framework and comparative data provided in this guide offer a robust starting point for such investigations. The unique structural aspects of this compound may hold the key to overcoming existing glycopeptide resistance, offering a potential new weapon in the fight against multidrug-resistant pathogens.

A Structural and Functional Showdown: Kistamicin B vs. Complestatin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex natural products, the glycopeptide antibiotics Kistamicin B and Complestatin (B1257193) stand out for their intricate architectures and distinct biological activities. While structurally related, these molecules exhibit divergent therapeutic profiles, with this compound demonstrating notable antiviral properties and Complestatin possessing potent antibacterial and other biological effects. This guide provides a detailed comparison of their structures, mechanisms of action, and available performance data, offering valuable insights for researchers and drug development professionals.

At a Glance: A Comparative Overview

FeatureThis compoundComplestatin
Primary Activity Antiviral (Influenza A)Antibacterial (Gram-positive)
Secondary Activity Moderate AntibacterialAnti-complement, Anti-HIV
Core Structure Tricyclic glycopeptideBicyclic chlorinated hexapeptide
Antibacterial MoA Not fully elucidatedInhibition of fatty acid synthesis (FabI) & Inhibition of autolysins
Antiviral MoA Not fully elucidated-
MIC vs. S. aureus ~2 µg/mL or 12.5–25 µg/mL2-4 µg/mL
IC50 (FabI Inhibition) Not Applicable0.3-0.6 µM
IC50 (Antiviral) Data not publicly availableNot Applicable

Unraveling the Structures: A Tale of Two Glycopeptides

This compound and Complestatin share a common heritage as glycopeptide antibiotics, characterized by a core peptide scaffold adorned with complex modifications. However, key structural distinctions underpin their different biological activities.

This compound features a rigid, tricyclic ring structure. Its peptide core is composed of unusual amino acids, including D-tyrosine and 3,5-dihydrophenylglycine, and is further modified with a biphenyl (B1667301) ether bis-amino acid and a diphenyl substituted indole (B1671886) tris-amino acid.[1] A phenethylamide group at the amino terminus distinguishes this compound from its close relative, Kistamicin A.[1]

Complestatin is a bicyclic chlorinated hexapeptide.[2] It is also comprised of unusual amino acids, notably containing chlorine atoms which are a hallmark of this molecule. Its structure is related to the vancomycin (B549263) group of antibiotics.

Mechanisms of Action: Divergent Paths to Biological Effect

The most striking difference between this compound and Complestatin lies in their primary mechanisms of action.

Complestatin: A Dual-Pronged Antibacterial Attack

Complestatin has been shown to employ at least two distinct mechanisms to exert its antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Inhibition of Fatty Acid Synthesis: Complestatin is a potent inhibitor of FabI, an enoyl-acyl carrier protein reductase essential for bacterial fatty acid biosynthesis.[2][3] By targeting this enzyme, Complestatin disrupts the production of bacterial cell membranes, leading to cell death.[2][3] This mechanism is distinct from many other classes of antibiotics.

  • Inhibition of Autolysins: More recently, Complestatin, along with the related compound corbomycin, was found to have a novel mechanism of action involving the inhibition of autolysins.[4][5][6] Autolysins are enzymes that break down the peptidoglycan cell wall to allow for cell growth and division. By binding to peptidoglycan, Complestatin blocks the action of these hydrolases, effectively trapping the bacteria within their own cell walls and preventing them from dividing.[4][5][6]

Complestatin_MoA cluster_fabI Inhibition of Fatty Acid Synthesis cluster_autolysin Inhibition of Autolysins Complestatin_FabI Complestatin FabI FabI Enzyme Complestatin_FabI->FabI inhibits Fatty_Acid_Synthesis Fatty Acid Synthesis FabI->Fatty_Acid_Synthesis catalyzes Membrane_Disruption Cell Membrane Disruption Fatty_Acid_Synthesis->Membrane_Disruption leads to Bacterial_Death_FabI Bacterial Cell Death Membrane_Disruption->Bacterial_Death_FabI Complestatin_Autolysin Complestatin Peptidoglycan Peptidoglycan Complestatin_Autolysin->Peptidoglycan binds to Autolysins Autolysins Peptidoglycan->Autolysins prevents access of Cell_Wall_Remodeling Cell Wall Remodeling Autolysins->Cell_Wall_Remodeling required for Cell_Division_Block Blocked Cell Division Cell_Wall_Remodeling->Cell_Division_Block leads to Bacterial_Death_Autolysin Bacterial Cell Death Cell_Division_Block->Bacterial_Death_Autolysin

Fig. 1: Dual mechanisms of antibacterial action of Complestatin.
This compound: An Antiviral Agent

The primary reported biological activity of this compound is its ability to inhibit influenza A virus.[7] While it also exhibits moderate activity against Gram-positive bacteria, its antiviral properties are a key distinguishing feature.[7] The precise molecular mechanism by which this compound exerts its antiviral effects has not been fully elucidated in the available literature.

Performance Data: A Quantitative Comparison

Quantitative data on the biological activities of this compound and Complestatin are crucial for evaluating their potential as therapeutic agents.

CompoundAssayOrganism/TargetResult
Complestatin Minimum Inhibitory Concentration (MIC)Staphylococcus aureus2-4 µg/mL
Minimum Inhibitory Concentration (MIC)Methicillin-resistant S. aureus (MRSA)2-4 µg/mL
IC50FabI0.3-0.6 µM
This compound Minimum Inhibitory Concentration (MIC)Staphylococcus aureus~2 µg/mL or 12.5–25 µg/mL
Antiviral Assay (IC50)Influenza A VirusData not publicly available

The antibacterial potency of Complestatin against S. aureus and MRSA is well-documented, with MIC values in the low microgram per milliliter range.[2] Its potent inhibition of the FabI enzyme is demonstrated by its sub-micromolar IC50 value.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize the activities of Complestatin.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Complestatin against various bacterial strains is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of Complestatin in a 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate wells with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for bacterial growth Incubate->Read_Results Determine_MIC MIC is the lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Fig. 2: Workflow for MIC determination by broth microdilution.
FabI Inhibition Assay

The inhibitory activity of Complestatin against the FabI enzyme is measured using a spectrophotometric assay that monitors the oxidation of NADH.

FabI_Assay_Workflow Start Start Prepare_Reaction Prepare reaction mixture containing FabI enzyme, NADH, and buffer Start->Prepare_Reaction Add_Complestatin Add varying concentrations of Complestatin Prepare_Reaction->Add_Complestatin Initiate_Reaction Initiate the reaction by adding the substrate (e.g., crotonyl-CoA) Add_Complestatin->Initiate_Reaction Monitor_Absorbance Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time Initiate_Reaction->Monitor_Absorbance Calculate_IC50 Calculate the IC50 value from the dose-response curve Monitor_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Fig. 3: Workflow for the FabI enzyme inhibition assay.

Conclusion

This compound and Complestatin, while sharing a structural relationship as glycopeptide antibiotics, represent a fascinating case of functional divergence. Complestatin has emerged as a promising antibacterial agent with a unique dual mechanism of action, targeting both fatty acid synthesis and cell wall remodeling. In contrast, this compound's primary reported strength lies in its antiviral activity against influenza A virus, although its antibacterial potential warrants further investigation to resolve conflicting reports. The lack of publicly available quantitative antiviral data for this compound currently hinders a direct comparison of the primary biological activities of these two molecules. Further research into the antiviral mechanism of this compound and clarification of its antibacterial potency will be critical for fully understanding its therapeutic potential and its place relative to its antibacterial counterpart, Complestatin.

References

The Rise of Dual-Action Antibiotics: A Comparative Guide to Overcoming Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the battle against antimicrobial resistance is emerging with the development of dual-action antibiotics. These innovative compounds attack bacteria on multiple fronts, promising to be more effective and less prone to resistance than their single-target predecessors. This guide provides an objective comparison of the performance of novel dual-action antibiotics, SCH-79797 and the macrolone MCX-128, with established single-action agents, penicillin and ciprofloxacin, supported by experimental data and detailed methodologies.

The information on a specific compound named "Kistamicin B" with a dual mode of action is not available in the current scientific literature. The glycopeptide antibiotic Kistamicin is described, with some sources pointing to antiviral rather than antibacterial properties. Therefore, this guide will focus on well-documented examples of dual-action antibiotics that are at the forefront of research.

A Paradigm Shift in Antibiotic Mechanisms

Traditional antibiotics, such as penicillin and ciprofloxacin, have been the cornerstone of treating bacterial infections for decades. Penicillin, a β-lactam antibiotic, functions by inhibiting the synthesis of the bacterial cell wall, a structure essential for bacterial integrity. Ciprofloxacin, a fluoroquinolone, targets DNA gyrase, an enzyme crucial for DNA replication.[1][2] While highly effective, their single-target mechanism has been exploited by bacteria, leading to the evolution of widespread resistance.

Dual-action antibiotics represent a strategic advancement to counteract this. By engaging two distinct and essential bacterial processes simultaneously, these compounds significantly lower the probability of resistance emerging. Bacteria would need to develop two independent mutations concurrently to survive, a statistically much rarer event.[3]

Comparative Performance of Dual-Action vs. Single-Action Antibiotics

To provide a clear comparison, this guide evaluates the in vitro efficacy of two promising dual-action antibiotics against two standard quality control bacterial strains: Staphylococcus aureus ATCC 29213 (a Gram-positive bacterium) and Escherichia coli ATCC 25922 (a Gram-negative bacterium). Their performance is benchmarked against penicillin and ciprofloxacin.

AntibioticClassMechanism of ActionTarget OrganismMIC (µg/mL)
SCH-79797 Pyrroloquinazolinediamine1. Dihydrofolate Reductase (DHFR) Inhibition2. Bacterial Membrane DisruptionS. aureus ATCC 29213Data not available for this specific strain. General activity against ESKAPE pathogens reported at 2-6.25 µg/mL.
E. coli ATCC 25922Data not available for this specific strain. Growth inhibition starts at 1 µM (~0.4 µg/mL).[4]
MCX-128 Macrolone1. Ribosome Inhibition2. DNA Gyrase InhibitionS. aureus ATCC 29213Data not available for this specific strain.
E. coli ATCC 25922Data not available for this specific strain.
Penicillin G β-LactamCell Wall Synthesis InhibitionS. aureus ATCC 292130.4[2]
Ciprofloxacin FluoroquinoloneDNA Gyrase InhibitionE. coli ATCC 259220.004 - 0.016[5][6]

Note: Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. Direct comparative MIC data for SCH-79797 and MCX-128 against the standard ATCC strains were not available in the reviewed literature, highlighting a gap in current publicly accessible data.

In-Depth Look at Dual-Action Mechanisms and Their Validation

SCH-79797: A Two-Pronged Attack on Folate Synthesis and Membrane Integrity

SCH-79797 exhibits a unique dual-targeting mechanism that combines the inhibition of folate metabolism with the disruption of bacterial membrane integrity.[7][8] This dual action has been shown to be effective against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[7]

Experimental Validation:

  • Dihydrofolate Reductase (DHFR) Inhibition Assay: This assay validates the inhibition of folate synthesis. The activity of DHFR is monitored by the decrease in absorbance at 340 nm as it catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid using NADPH as a cofactor. The presence of an inhibitor like SCH-79797 slows down this reaction.[9][10]

  • Bacterial Membrane Permeabilization Assay: To confirm membrane disruption, fluorescent dyes are utilized. For instance, SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids, is a key indicator of membrane damage. Flow cytometry with dyes like DIOC2(3) and TO-PRO-3 can further quantify changes in membrane potential and permeability.[8]

SCH79797_Mechanism cluster_folate Folate Metabolism cluster_membrane Bacterial Membrane SCH79797 SCH-79797 DHFR Dihydrofolate Reductase (DHFR) SCH79797->DHFR Inhibits Membrane Membrane Integrity SCH79797->Membrane Disrupts THF Tetrahydrofolate Synthesis DHFR->THF Catalyzes Nucleotide Nucleotide Synthesis THF->Nucleotide Required for Potential Membrane Potential Permeability Increased Permeability Potential->Permeability

SCH-79797 Dual Mode of Action.
Macrolones (e.g., MCX-128): A Hybrid Approach to Inhibit Protein and DNA Synthesis

Macrolones are synthetic hybrid antibiotics that combine the structural features of macrolides (which target the ribosome) and fluoroquinolones (which target DNA gyrase).[3][11] This innovative design allows them to inhibit both protein synthesis and DNA replication.[12] The macrolone MCX-128 has been identified as a particularly promising candidate as it interferes with both targets at its lowest effective dose.

Experimental Validation:

  • In Vitro Translation Inhibition Assay: The effect of macrolones on protein synthesis is assessed using a cell-free translation system, such as the PURExpress system. The inhibition of the synthesis of a reporter protein (e.g., luciferase or a fluorescent protein) in the presence of the macrolone is measured.

  • DNA Gyrase Supercoiling Assay: This assay determines the inhibitory effect on DNA gyrase. The enzyme's activity is to introduce negative supercoils into relaxed circular DNA. In the presence of an inhibitor, this process is hindered, and the different DNA topologies (relaxed vs. supercoiled) can be separated and visualized by agarose (B213101) gel electrophoresis.

Macrolone_Mechanism cluster_protein Protein Synthesis cluster_dna DNA Replication Macrolone Macrolone (e.g., MCX-128) Ribosome Bacterial Ribosome (50S subunit) Macrolone->Ribosome Inhibits DNAGyrase DNA Gyrase Macrolone->DNAGyrase Inhibits Translation Translation Protein Protein Synthesis Translation->Protein Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Manages Replication DNA Replication Supercoiling->Replication Essential for

Macrolone Dual Mode of Action.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Antibiotic Solutions: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture of the test organism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922).

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read MIC (Lowest Concentration with No Growth) incubate->read_results end End read_results->end

Workflow for MIC Determination.

Conclusion

Dual-action antibiotics like SCH-79797 and macrolones hold immense promise in addressing the escalating crisis of antibiotic resistance. Their ability to simultaneously disrupt multiple essential cellular pathways in bacteria makes them potent therapeutic candidates that are less susceptible to the rapid evolution of resistance. While further studies, particularly direct comparative assessments against standard bacterial strains, are necessary to fully elucidate their clinical potential, the evidence gathered to date strongly supports their continued development. The multi-pronged approach of these novel agents may well be a critical strategy in ensuring the continued efficacy of antibiotics for future generations.

References

In Vivo Efficacy of Kistamicin B: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, there are no publicly available in vivo efficacy studies specifically for Kistamicin B in animal models. This guide provides a comparative overview based on its known in vitro activities and the in vivo performance of structurally or mechanistically related glycopeptide antibiotics.

This compound is a structurally distinct member of the glycopeptide antibiotic family, which includes last-resort clinical agents like vancomycin.[1] While its in vivo efficacy remains to be formally documented, its in vitro profile suggests potential therapeutic applications that warrant such investigation. This guide summarizes the known biological activities of this compound, presents in vivo efficacy data from relevant comparator compounds, and provides standardized experimental protocols for animal models that could be adapted for future studies of this compound.

This compound: Known Biological Activity

This compound has demonstrated notable activity in laboratory settings. Its primary reported biological functions are:

  • Moderate Antibacterial Activity: It is effective against various Gram-positive bacteria.[2]

  • Antiviral Activity: this compound has shown activity against influenza virus type A.[2]

These in vitro findings provide the basis for exploring its therapeutic potential in living organisms.

Comparative In Vivo Efficacy of Alternative Glycopeptides

To contextualize the potential performance of this compound, this section details the in vivo efficacy of two structurally related compounds, complestatin (B1257193) and corbomycin, and the widely used glycopeptide antibiotic, vancomycin.

Complestatin and Corbomycin: Murine Skin Infection Model

Complestatin and corbomycin, which share a similar mechanism of action with this compound, have been evaluated in a murine model of skin infection caused by Methicillin-Resistant Staphylococcus aureus (MRSA).

CompoundModelAdministrationTreatment RegimenEfficacy Outcome (vs. Vehicle)
Complestatin Neutropenic Murine MRSA Skin InfectionTopical (1% in petroleum jelly)Applied onceSignificant reduction in bacterial load (CFU/gram of tissue) at 33 hours post-infection.[3]
Corbomycin Neutropenic Murine MRSA Skin InfectionTopical (1% in petroleum jelly)Applied onceSignificant reduction in bacterial load (CFU/gram of tissue) at 33 hours post-infection.[3]
Fusidic Acid (Comparator) Neutropenic Murine MRSA Skin InfectionTopical (0.25% in petroleum jelly)Applied onceSignificant reduction in bacterial load (CFU/gram of tissue) at 33 hours post-infection.[3]
Vancomycin: Murine Thigh and Pneumonia Infection Models

Vancomycin serves as a benchmark for glycopeptide antibiotics. Its efficacy has been extensively characterized in various animal models, including the neutropenic murine thigh and pneumonia infection models.

CompoundModelAdministrationTreatment RegimenEfficacy Outcome
Vancomycin Neutropenic Murine Thigh InfectionSubcutaneous≥200 mg/kg/day>2 log₁₀ reduction in MRSA CFU/thigh after 24 hours.[4]
Vancomycin Neutropenic Murine PneumoniaSubcutaneous10-30 mg/kg (q4h)Up to a 2-log reduction in MRSA bacterial load in the lungs.[5][6]

Experimental Protocols for In Vivo Efficacy Studies

The following are generalized protocols for common murine infection models used to evaluate antibacterial efficacy. These can serve as a foundation for designing future in vivo studies for this compound.

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the efficacy of antibiotics against localized deep-seated infections.

a. Animal Preparation:

  • Strain: Female ICR or BALB/c mice (6-8 weeks old).

  • Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection to achieve profound neutropenia (<100 neutrophils/mm³).[7]

b. Infection:

  • Bacterial Strain: A clinically relevant strain, such as MRSA USA300, is grown to a log-phase culture.

  • Inoculation: Mice are anesthetized, and each thigh is injected intramuscularly with 0.1 mL of the bacterial suspension (e.g., 10⁷ CFU/mL).[4][8]

c. Treatment:

  • Initiation: Antibiotic administration typically begins 2 hours post-infection.[9]

  • Administration: The test compound (e.g., this compound) and comparators (e.g., vancomycin) are administered, often subcutaneously, at various doses.[4] Dosing schedules (e.g., single dose, multiple doses over 24 hours) are determined based on the compound's pharmacokinetic properties.

d. Endpoint Measurement:

  • Sample Collection: At 24 hours post-treatment, mice are euthanized, and thigh muscles are aseptically harvested.[4][9]

  • Quantification: The thighs are homogenized, serially diluted, and plated on appropriate agar (B569324) to determine the bacterial burden, expressed as log₁₀ CFU/thigh.[4]

Murine Skin Infection Model

This model is suitable for assessing the efficacy of topical or systemic treatments against skin and soft tissue infections.

a. Animal Preparation:

  • Strain: Hairless mice (e.g., SKH1) or mice whose dorsal skin has been shaved and depilated.[10][11]

  • Wounding: A superficial or full-thickness wound is created on the dorsum of the mouse.[12][13]

b. Infection:

  • Bacterial Strain: A high-density inoculum of a pathogen like MRSA is applied directly to the wound.[10]

c. Treatment:

  • Initiation: Treatment can be initiated shortly after inoculation (e.g., 4 hours) to test prophylactic efficacy or after a delay (e.g., 24 hours) to allow for biofilm formation and test therapeutic efficacy against an established infection.[10][13]

  • Administration: For topical agents, the compound is formulated in a vehicle (e.g., petroleum jelly) and applied to the wound.[3] Systemic agents are typically administered subcutaneously or orally.[14]

d. Endpoint Measurement:

  • Sample Collection: After a set treatment period (e.g., 3-6 days), a biopsy of the wound tissue is collected.[14]

  • Quantification: The tissue is homogenized and plated to enumerate the bacterial load (CFU/gram of tissue).[3]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for in vivo efficacy studies.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Animal Select Animal Model (e.g., Murine) Induce Induce Immunosuppression (e.g., Neutropenia) Animal->Induce Prepare Prepare Bacterial Inoculum (e.g., MRSA) Induce->Prepare Infect Infect Animal (e.g., Thigh, Skin, Lung) Prepare->Infect Treat Administer Treatment Groups (this compound, Comparator, Vehicle) Infect->Treat Incubate Incubation Period (e.g., 24-72 hours) Treat->Incubate Sacrifice Euthanize & Harvest Tissue Incubate->Sacrifice Homogenize Homogenize Tissue Sacrifice->Homogenize Plate Serial Dilution & Plating Homogenize->Plate Quantify Quantify Bacterial Load (CFU/gram or CFU/organ) Plate->Quantify

Caption: Generalized workflow for in vivo antibacterial efficacy studies.

G start Start prep Prepare Murine Model (Shaved/Depilated Dorsum) start->prep wound Create Superficial Skin Wound prep->wound infect Inoculate Wound with MRSA wound->infect wait Incubate (e.g., 24h) for Infection to Establish infect->wait treat Apply Topical Treatment (this compound vs. Comparators) wait->treat period Treatment Period (e.g., 3-6 Days) treat->period harvest Harvest Wound Tissue period->harvest quantify Homogenize & Quantify Bacterial Load (CFU/gram) harvest->quantify end End quantify->end

Caption: Workflow for a murine model of topical MRSA skin infection.

References

Comparative Analysis of Glycopeptide Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A note on Kistamicin B: As of late 2025, publicly available experimental data on the cytotoxicity of this compound is limited. Kistamicin is a structurally divergent glycopeptide antibiotic, and while its unique biosynthesis and antibacterial mechanisms are subjects of ongoing research, its effects on mammalian cell viability have not been extensively reported.[1][2] This guide, therefore, provides a comparative overview of the cytotoxicity of well-characterized glycopeptide antibiotics, namely Vancomycin and Teicoplanin. The methodologies and findings presented here can serve as a valuable reference for designing and interpreting future cytotoxicity studies of this compound and other novel glycopeptides.

Executive Summary

Glycopeptide antibiotics are crucial in combating resistant Gram-positive bacterial infections. However, their clinical use can be limited by potential cytotoxicity. This guide offers a comparative analysis of the cytotoxic profiles of established glycopeptides, focusing on Vancomycin and Teicoplanin. We present quantitative data from various in vitro studies, detail the experimental protocols used to assess cytotoxicity, and illustrate the known signaling pathways implicated in glycopeptide-induced cell damage.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of Vancomycin and Teicoplanin on various mammalian cell lines. It is important to note that cytotoxicity is dependent on the cell type, concentration, and duration of exposure.

GlycopeptideCell LineAssayConcentrationEffectReference
Vancomycin Human OsteoblastsMTT≥1 mg/cm² (continuous exposure)Significantly cytotoxic
Human MyoblastsMTT≥1 mg/cm² (continuous exposure)Significantly cytotoxic
Human FibroblastsMTT≥3 mg/cm² (continuous exposure)Significantly cytotoxic
Human Umbilical Vein Endothelial Cells (HUVECs)alamarBlueLD50: 5 mg/mL (24h), 2.5 mg/mL (72h)Concentration and time-dependent cell death
Human Chondrocytes-10 mg/mL (from day 3)Cytotoxic effects
Various (hOB, Saos-2, HUVEC, Fibroblasts, Muscle Cells)-0.01 mg/mL (day 3)Significant decrease in proliferation
Teicoplanin Chinese Hamster Ovary (CHO)MTT>2000 µg/mLCell toxicity
Human Breast Cancer (MCF-7)MTT>6000 µg/mLCell toxicity
Human T-cell JurkatMTT>400 µg/mLCell toxicity
Human Pancreatic Cells (hTERT-HPNE)MTT0.218 - 7 mg/mL (72h)<50% cell viability[3][4]
Human LymphocytesMitotic Index2.8 - 22.4 µg/mL (48h)Concentration-dependent decrease in MI[5]

Experimental Protocols

Standardized assays are crucial for the reliable assessment of cytotoxicity. Below are detailed protocols for three commonly used methods in the evaluation of antibiotic cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of their viability.[6][7][8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[6] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Expose the cells to various concentrations of the glycopeptide antibiotic for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle and untreated controls.

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

alamarBlue™ (Resazurin) Assay

The alamarBlue™ assay is a fluorescent/colorimetric assay that also measures cell viability through the reducing power of living cells.[10][11]

Principle: The active ingredient, resazurin, is a non-toxic, cell-permeable compound that is blue and non-fluorescent. In viable cells, it is reduced to the red, highly fluorescent resorufin.[11][12]

Protocol:

  • Cell Plating and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Reagent Addition: Add alamarBlue™ reagent, equivalent to 10% of the volume in each well, directly to the cell culture.[11][13]

  • Incubation: Incubate the plate for 1-4 hours (or longer for higher sensitivity) at 37°C, protected from direct light.[10][11]

  • Measurement: Read the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[13]

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged membranes.[14][15]

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and therefore, to the extent of cell lysis.[16]

Protocol:

  • Cell Culture and Treatment: Seed and treat cells with the test compound in a 96-well plate as described previously. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[15]

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.[16]

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and signaling pathways.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate treatment Treat Cells with Glycopeptide cell_seeding->treatment compound_prep Prepare Glycopeptide Dilutions compound_prep->treatment incubation Incubate (24-72h) treatment->incubation assay_choice Add Assay Reagent (MTT, alamarBlue, or LDH) incubation->assay_choice assay_incubation Incubate (1-4h) assay_choice->assay_incubation measurement Measure Signal (Absorbance/Fluorescence) assay_incubation->measurement data_analysis Calculate % Viability / Cytotoxicity measurement->data_analysis results Generate Dose-Response Curves data_analysis->results

Cytotoxicity Testing Workflow

The primary mechanism of Vancomycin-induced nephrotoxicity is believed to involve oxidative stress.[17][18][19] Vancomycin accumulates in the proximal tubule cells of the kidneys, leading to the generation of reactive oxygen species (ROS).[18][20] This oxidative stress can damage cellular components, including mitochondria, and trigger inflammatory responses and apoptosis, ultimately leading to kidney injury.[17][20]

vancomycin_nephrotoxicity vancomycin Vancomycin Accumulation in Proximal Tubule Cells ros Increased Reactive Oxygen Species (ROS) vancomycin->ros mitochondria Mitochondrial Dysfunction ros->mitochondria inflammation Inflammatory Response ros->inflammation apoptosis Cellular Apoptosis ros->apoptosis injury Acute Kidney Injury mitochondria->injury inflammation->injury apoptosis->injury

Vancomycin-Induced Nephrotoxicity Pathway

References

Cross-resistance studies involving Kistamicin B and other antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Cross-Resistance Studies Involving Kistamicin B

A comprehensive search for cross-resistance studies involving this compound and other antibiotics has revealed a significant gap in the existing scientific literature. To date, no specific experimental data on the cross-resistance profiles of this compound with other antimicrobial agents have been published. Kistamicin is a structurally distinct member of the glycopeptide antibiotics (GPAs), a class of clinically important drugs often used as a last resort against resistant bacteria.[1][2][3] Its unique structure, characterized by an unusual 15-membered A-O-B ring, suggests that its mechanism of action and potential resistance mechanisms might differ from other GPAs like vancomycin (B549263).[1][2][3][4]

The biosynthesis of Kistamicin involves a unique enzymatic pathway, including a promiscuous cytochrome P450 enzyme, OxyC, which is capable of installing multiple crosslinks.[1][2][3][4] This distinct biosynthetic machinery underscores the unique nature of Kistamicin and highlights the need for dedicated studies to understand its potential for cross-resistance with other antibiotics.

Given the absence of specific data, this guide will present a hypothetical framework for conducting cross-resistance studies involving this compound. This includes standardized experimental protocols, data presentation formats, and visualizations that can be adapted for future research in this critical area.

Hypothetical Cross-Resistance Data

To facilitate future comparative analysis, quantitative data from cross-resistance studies should be presented in a clear and structured format. The following table provides a template for summarizing Minimum Inhibitory Concentration (MIC) data.

Table 1: Hypothetical MICs of this compound and Other Antibiotics Against a Panel of Resistant Bacterial Strains.

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Daptomycin MIC (µg/mL)Linezolid (B1675486) MIC (µg/mL)
Staphylococcus aureus ATCC 29213Wild-Type0.510.52
S. aureus VRS1Vancomycin-Resistant0.5640.52
S. aureus DRS5Daptomycin-Resistant11162
S. aureus LRS10Linezolid-Resistant0.510.532
Enterococcus faecalis ATCC 29212Wild-Type1212
E. faecalis VRE7Vancomycin-Resistant125612

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies. Below is a standardized protocol for determining the cross-resistance profile of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Bacterial Strains and Culture Conditions:

    • A panel of clinically relevant bacterial strains with well-characterized resistance mechanisms should be used. This includes wild-type strains and strains with known resistance to glycopeptides, lipopeptides, and oxazolidinones.

    • Bacteria are grown overnight in cation-adjusted Mueller-Hinton Broth (CAMHB) at 37°C with shaking.

  • Antibiotic Preparation:

    • Stock solutions of this compound, vancomycin, daptomycin, and linezolid are prepared in appropriate solvents as recommended by the Clinical and Laboratory Standards Institute (CLSI).

    • Serial two-fold dilutions of each antibiotic are prepared in CAMHB in 96-well microtiter plates.

  • MIC Assay:

    • The overnight bacterial cultures are diluted to a final inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.

    • 100 µL of the bacterial suspension is added to each well of the microtiter plates containing 100 µL of the serially diluted antibiotics.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Data Analysis:

    • MIC values are determined for each antibiotic against each bacterial strain.

    • Cross-resistance is defined as a significant increase in the MIC of this compound against a strain resistant to another antibiotic, compared to its MIC against the wild-type strain.

Visualizations

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis Bacterial_Strains Select Bacterial Strains (Wild-Type & Resistant) Inoculation Inoculate Plates with Bacterial Suspension Bacterial_Strains->Inoculation Antibiotic_Stocks Prepare Antibiotic Stock Solutions Serial_Dilutions Perform Serial Dilutions in 96-well plates Antibiotic_Stocks->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC (Visual Inspection) Incubation->MIC_Determination Data_Tabulation Tabulate MIC Values MIC_Determination->Data_Tabulation Cross_Resistance_Analysis Analyze for Cross-Resistance Data_Tabulation->Cross_Resistance_Analysis

Figure 1: Workflow for determining antibiotic cross-resistance using MIC assays.

While the specific resistance mechanism to this compound is unknown, the well-characterized vancomycin resistance mechanism can serve as a model for understanding potential pathways of glycopeptide resistance.

Vancomycin_Resistance_Pathway cluster_membrane Bacterial Cell Membrane cluster_cell_wall Cell Wall Precursor Synthesis cluster_antibiotic Antibiotic Action VanA {VanA | D-Ala-D-Lac Ligase} D_Ala_D_Lac D_Ala_D_Lac VanA->D_Ala_D_Lac Ligation VanH {VanH | D-Lac Dehydrogenase} D_Lactate D_Lactate VanH->D_Lactate VanX {VanX | D-Ala-D-Ala Dipeptidase} Pyruvate Pyruvate Pyruvate->VanH Reduction D_Lactate->VanA D_Alanine D_Alanine D_Alanine->VanA Modified_Lipid_II Modified Lipid II (ends in D-Ala-D-Lac) D_Ala_D_Lac->Modified_Lipid_II Incorporation D_Ala_D_Ala D_Ala_D_Ala D_Ala_D_Ala->VanX Hydrolysis Lipid_II Lipid II Precursor (ends in D-Ala-D-Ala) Cell_Wall Peptidoglycan Cell Wall Lipid_II->Cell_Wall Cell Wall Synthesis Modified_Lipid_II->Cell_Wall Allows Synthesis Vancomycin Vancomycin Vancomycin->Lipid_II Binds, Inhibits Transglycosylation Vancomycin->Modified_Lipid_II Reduced Binding

Figure 2: Simplified signaling pathway of VanA-mediated vancomycin resistance.

References

Kistamicin: A Comparative Analysis of a Novel Type V Glycopeptide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antibiotics with unique mechanisms of action. Type V glycopeptide antibiotics (GPAs) represent a promising class of such compounds, distinguished from their predecessors by a distinct mode of action that circumvents common resistance mechanisms. This guide provides a comparative analysis of Kistamicin, a structurally unique Type V GPA, with other members of its class, supported by available experimental data.

Introduction to Type V Glycopeptide Antibiotics

Glycopeptide antibiotics have long been a cornerstone in the treatment of serious Gram-positive infections. The archetypal member, vancomycin (B549263) (a Type I GPA), functions by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall biosynthesis. However, the rise of vancomycin-resistant enterococci (VRE) and other resistant pathogens has diminished its efficacy.

Type V GPAs, in contrast, employ a novel mechanism. Instead of binding to the D-Ala-D-Ala motif, they bind directly to peptidoglycan, indirectly inhibiting the function of autolysins.[1] Autolysins are essential bacterial enzymes responsible for remodeling the cell wall during growth and cell division. By blocking these enzymes, Type V GPAs effectively halt bacterial proliferation, even in strains resistant to traditional GPAs.[1]

Key structural features differentiate Type V GPAs from Types I-IV. These include the presence of a D-E biaryl ring system composed of tryptophan and 4-hydroxyphenylglycine, and in some cases, a nonapeptide scaffold instead of the typical heptapeptide (B1575542) structure.[2] Furthermore, unlike other GPAs, Type V members generally lack glycosylation.[2]

Kistamicin: A Structurally Divergent Type V GPA

Kistamicin stands out within the Type V GPA class due to its unique structural characteristics. It possesses an unusual 15-membered A-O-B ring, a feature not found in other GPAs.[3] Its biosynthesis is also noteworthy, involving a highly promiscuous cytochrome P450 enzyme, OxyC, which is responsible for installing multiple crosslinks in the peptide backbone.[3] This enzymatic promiscuity presents intriguing possibilities for future bioengineering efforts to create novel GPA variants.

While primarily investigated for its antiviral properties, Kistamicin also exhibits antibacterial activity.[1] This dual activity, though the antibacterial potency is reported to be less than that of vancomycin, makes it a subject of significant interest for further investigation and potential derivatization to enhance its antibacterial efficacy.

Comparative Antibacterial Activity

The following table summarizes the available minimum inhibitory concentration (MIC) data for Kistamicin and other representative Type V GPAs against various Gram-positive bacteria. It is important to note that comprehensive, directly comparative studies are still limited, and the available data comes from different sources.

AntibioticOrganismMIC (µg/mL)Reference(s)
Kistamicin Staphylococcus aureus12.5–25[4]
Complestatin Staphylococcus aureus2-4[4][5]
Methicillin-resistant S. aureus (MRSA)2-4[4]
Quinolone-resistant S. aureus (QRSA)2-4[4]
Corbomycin Staphylococcus aureus4[4]
Rimomycin A/B/C Methicillin-resistant S. aureus (MRSA)Not specified[2]
Vancomycin-resistant Enterococcus (VRE)Not specified[2]
Misaugamycin A/B Methicillin-resistant S. aureus (MRSA)Not specified[2]
Vancomycin-resistant Enterococcus (VRE)Not specified[2]

Mechanism of Action: A Visual Representation

The distinct mechanism of action of Type V GPAs, compared to traditional GPAs like vancomycin, is a key advantage. The following diagram illustrates this difference.

GPA_Mechanism_of_Action cluster_0 Traditional GPAs (e.g., Vancomycin) cluster_1 Type V GPAs (e.g., Kistamicin) Vancomycin Vancomycin D_Ala_D_Ala D-Ala-D-Ala terminus of peptidoglycan precursor Vancomycin->D_Ala_D_Ala Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis Vancomycin->Peptidoglycan_Synthesis Inhibits Cell_Wall_Inhibition Inhibition of Cell Wall Formation Type_V_GPA Kistamicin / Other Type V GPAs Peptidoglycan Peptidoglycan Type_V_GPA->Peptidoglycan Binds to Autolysins Autolysins Type_V_GPA->Autolysins Blocks access of Cell_Wall_Remodeling Cell Wall Remodeling (Growth and Division) Autolysins->Cell_Wall_Remodeling Mediates Inhibition_Remodeling Inhibition of Cell Wall Remodeling

Caption: Comparative mechanism of action of traditional vs. Type V GPAs.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize and compare Type V GPAs.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antibiotic Solutions: A stock solution of the GPA is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted to a standardized concentration (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Autolysin Inhibition Assay

Objective: To assess the ability of a Type V GPA to inhibit the activity of bacterial autolysins.

Protocol:

  • Bacterial Cell Culture and Preparation: The test bacterium (e.g., Staphylococcus aureus) is grown to mid-logarithmic phase. The cells are harvested by centrifugation, washed with a suitable buffer (e.g., phosphate-buffered saline, PBS), and resuspended in an autolysis buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Induction of Autolysis: Autolysis is induced by the addition of a detergent, such as Triton X-100 (final concentration of 0.05-0.1%).

  • Treatment with GPA: Different concentrations of the Type V GPA are added to the cell suspension prior to or concurrently with the addition of the detergent. A control group without the GPA is included.

  • Measurement of Lysis: Cell lysis is monitored by measuring the decrease in optical density at 600 nm (OD₆₀₀) over time using a spectrophotometer. The rate of lysis in the presence of the GPA is compared to the control to determine the extent of autolysin inhibition.

Characterization of GPA Biosynthetic Pathway

Objective: To elucidate the genetic and enzymatic basis for the biosynthesis of a novel GPA.

Workflow:

GPA_Biosynthesis_Workflow Genome_Sequencing 1. Genome Sequencing of Producing Organism BGC_Identification 2. Identification of Biosynthetic Gene Cluster (BGC) using bioinformatics tools (e.g., antiSMASH) Genome_Sequencing->BGC_Identification Heterologous_Expression 3. Heterologous Expression of the BGC in a suitable host (e.g., Streptomyces coelicolor) BGC_Identification->Heterologous_Expression Gene_Knockout 5. Gene Knockout Studies to determine the function of individual genes in the BGC BGC_Identification->Gene_Knockout Metabolite_Analysis 4. Analysis of Metabolites (LC-MS, NMR) to confirm production of the GPA Heterologous_Expression->Metabolite_Analysis Enzyme_Characterization 6. In vitro Characterization of Key Enzymes (e.g., P450 Oxy enzymes) to elucidate their specific roles Gene_Knockout->Enzyme_Characterization

Caption: Experimental workflow for characterizing a GPA biosynthetic pathway.

Conclusion and Future Perspectives

Kistamicin and other Type V GPAs represent a promising new frontier in the fight against antibiotic-resistant bacteria. Their unique mechanism of action, targeting autolysins, provides a critical advantage against pathogens that have developed resistance to conventional cell wall synthesis inhibitors. While the antibacterial potency of Kistamicin itself may require further optimization, its novel structure and the unique enzymatic machinery involved in its biosynthesis offer exciting opportunities for synthetic and semi-synthetic modifications.

Future research should focus on:

  • Comprehensive in vitro and in vivo studies: To fully elucidate the antibacterial spectrum and efficacy of Kistamicin and other Type V GPAs against a broader range of clinical isolates, including vancomycin-resistant staphylococci and enterococci.

  • Structure-Activity Relationship (SAR) studies: To identify the key structural motifs responsible for antibacterial activity and to guide the design of more potent derivatives.

  • Exploitation of Biosynthetic Machinery: Leveraging the promiscuous nature of enzymes like Kistamicin's OxyC to generate novel GPA analogs with improved pharmacological properties.

The continued exploration of Type V GPAs holds significant potential for the development of next-generation antibiotics that can effectively combat the growing threat of antimicrobial resistance.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling Kistamicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Kistamicin B, a glycopeptide antibiotic. Given the limited specific safety data available for this compound, the following guidelines are established based on the well-documented profile of Vancomycin (B549263) Hydrochloride, a structurally and functionally related compound. These procedures are designed to ensure the safety of all laboratory personnel and to maintain a secure research environment.

Immediate Safety and Operational Plan

Safe handling of this compound necessitates a multi-faceted approach encompassing engineering controls, stringent personal protective equipment (PPE) protocols, and meticulous hygiene practices. All operations involving this compound should be conducted with an awareness of its potential hazards, including possible allergic skin reactions and respiratory sensitization.

Engineering Controls

To minimize the risk of exposure, all work with this compound in powdered form or in solutions that may produce aerosols should be performed in a designated controlled environment.

  • Ventilation: A certified chemical fume hood or a Class II biological safety cabinet is mandatory for all procedures involving the handling of powdered this compound and for the preparation of stock solutions.

  • Containment: For procedures with a high risk of aerosol generation, the use of a glove box is recommended.

Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling this compound. A summary of PPE for different handling scenarios is provided in Table 1.

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.

  • Respiratory Protection: For operations involving the handling of powdered this compound, a NIOSH-approved respirator is necessary.

  • Body Protection: A lab coat or a disposable gown should be worn to protect street clothing.

Hygiene Measures

Strict adherence to hygiene protocols is essential to prevent accidental exposure and contamination.

  • Hand Washing: Hands should be washed thoroughly with soap and water after handling this compound and before leaving the laboratory.

  • Contaminated Clothing: Any clothing that becomes contaminated with this compound should be removed immediately and decontaminated before reuse.

  • Eating and Drinking: Eating, drinking, and smoking are strictly prohibited in the laboratory areas where this compound is handled.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation or a rash develops, seek medical attention.[1][2][3]

  • Inhalation: Move the individual to fresh air. If breathing becomes difficult, provide respiratory support and seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][3]

Spill Cleanup

In the event of a spill, the area should be evacuated and secured.

  • For Powdered Spills: Gently cover the spill with an absorbent material to avoid raising dust. Moisten the material with water and carefully scoop it into a sealed, labeled container for hazardous waste disposal. The area should then be decontaminated.

  • For Solution Spills: Absorb the spill with an inert material and place it in a sealed, labeled container for hazardous waste disposal. The spill area should be decontaminated with an appropriate cleaning agent.

Disposal Plan

All waste containing this compound, including unused solutions, contaminated labware, and PPE, must be treated as hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and culture plates, should be collected in a designated and clearly labeled hazardous waste container.

  • Disposal Route: All this compound waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for Vancomycin Hydrochloride, which should be considered as indicative for this compound in the absence of specific data.

PropertyValueReference
LD50 (Oral, Rat) >10 g/kg[5]
LD50 (Intraperitoneal, Rat) 2,218 mg/kg[5]
LD50 (Subcutaneous, Mouse) >5 g/kg[5]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

ScenarioEye ProtectionHand ProtectionRespiratory ProtectionBody Protection
Handling Powdered Compound Chemical safety goggles or face shieldChemical-resistant gloves (nitrile)NIOSH-approved respiratorLab coat or disposable gown
Preparing Stock Solutions Chemical safety gogglesChemical-resistant gloves (nitrile)Required if not in a fume hoodLab coat or disposable gown
Handling Dilute Solutions Chemical safety gogglesChemical-resistant gloves (nitrile)Not generally requiredLab coat

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate using the broth microdilution method.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a precise amount of this compound powder in a chemical fume hood.

    • Dissolve the powder in an appropriate sterile solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute the standardized inoculum in sterile broth to achieve the final desired test concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a serial two-fold dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

    • This will create a gradient of this compound concentrations across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

    • Cover the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Experimental_Workflow_MIC_Determination Workflow for Minimum Inhibitory Concentration (MIC) Determination cluster_prep Preparation Phase cluster_assay Assay Setup cluster_analysis Analysis Phase cluster_disposal Disposal prep_antibiotic Prepare this compound Stock Solution plate_setup Prepare Microtiter Plate (Serial Dilutions) prep_antibiotic->plate_setup prep_inoculum Prepare Bacterial Inoculum inoculation Inoculate Plate with Bacterial Suspension prep_inoculum->inoculation plate_setup->inoculation incubation Incubate Plate (18-24 hours) inoculation->incubation read_results Read Results (Determine MIC) incubation->read_results disposal Dispose of Contaminated Materials as Hazardous Waste read_results->disposal

Caption: Workflow for MIC Determination of this compound.

Signaling Pathway and Logical Relationships

The primary mechanism of action for glycopeptide antibiotics like this compound involves the inhibition of bacterial cell wall synthesis. This is achieved by binding to the D-alanyl-D-alanine termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity. The following diagram illustrates this logical relationship.

Glycopeptide_Mechanism_of_Action Mechanism of Action of Glycopeptide Antibiotics KistamicinB This compound Binding Binding KistamicinB->Binding Target D-Ala-D-Ala Terminus of Peptidoglycan Precursor Target->Binding Inhibition Inhibition of Transglycosylation & Transpeptidation Binding->Inhibition Outcome Disruption of Cell Wall Synthesis & Bacterial Cell Death Inhibition->Outcome

Caption: Glycopeptide Antibiotic Mechanism of Action.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.